Bensulfuron-methyl
Description
This compound is a selective pre-emergence and post-emergence herbicide that inhibits the formation of acetolactate synthase (ALS inhibitor). Bensulfuron methyl is selective acting, through foliar and root uptake, by inhibiting biosynthesis of the essential amino acids valine and isoleucine. It stops cell division by inhibition of the acetolactate synthase enzyme. It could decrease the chlorophyll content and inhibit the growth of plant.
RN given refers to parent cpds
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFTWRPUQYINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024164 | |
| Record name | Bensulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83055-99-6 | |
| Record name | Bensulfuron-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83055-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bensulfuron-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083055996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bensulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENSULFURON-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL4I737BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bensulfuron-methyl in Plants
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bensulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1] It is widely utilized for the control of a broad spectrum of annual and perennial broadleaf weeds and sedges in crops such as rice.[2][3] Its herbicidal activity stems from the specific inhibition of a key enzyme in the biosynthesis of branched-chain amino acids, a pathway essential for plant growth and development but absent in mammals, contributing to its low mammalian toxicity.[4][5] This guide provides a detailed technical overview of the molecular mechanism of action of this compound, including its target enzyme, downstream physiological effects, quantitative efficacy data, and relevant experimental protocols.
Molecular Mechanism of Action
The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).
2.1 Target Enzyme: Acetolactate Synthase (ALS)
ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. This enzyme catalyzes two parallel reactions:
-
The condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine.
-
The condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.
This compound is a potent, non-competitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site, causing a conformational change that prevents the substrate from binding and catalysis from occurring. This inhibition is highly specific and occurs at very low concentrations.
2.2 Downstream Effects and Phytotoxicity
The inhibition of ALS by this compound leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. Since these amino acids are essential for protein synthesis, their absence leads to a cascade of downstream effects:
-
Cessation of Cell Division and Growth: Protein synthesis is critical for cell division and elongation. The lack of essential amino acids quickly halts growth in the meristematic tissues of roots and shoots.
-
Physiological Symptoms: Visible symptoms of phytotoxicity typically appear within several days of treatment. These include stunting, chlorosis (yellowing), and necrosis (tissue death), particularly in newly developing leaves and shoots. In some cases, purplish or reddish discoloration of leaves may be observed.
-
Photosynthesis Inhibition: While not the primary mode of action, this compound residues have been shown to negatively impact photosynthesis. This can manifest as a decrease in chlorophyll content, net photosynthetic rate, and the efficiency of photosystem II (PSII).
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Caption: Signaling pathway of this compound's inhibitory action on plant growth.
Quantitative Data
The efficacy of this compound can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for enzyme activity and the 50% growth reduction (GR50) in whole-plant assays. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro ALS/AHAS Enzyme Inhibition by this compound
| Plant Species | Tissue Source | IC50 (nM) | Reference(s) |
| Hydrilla verticillata | Whole Plant | 22 | |
| Sagittaria trifolia (Susceptible) | Whole Plant | 60 | |
| Sagittaria trifolia (Resistant) | Whole Plant | 66 - 2932.8 |
Table 2: Whole-Plant Growth Inhibition by this compound
| Plant Species | Assay Type | GR50 / IC50 (nM) | Reference(s) |
| Hydrilla verticillata | Growth Inhibition | 110 | |
| Ammannia auriculata (Susceptible) | Growth Reduction | 0.18 g ai ha⁻¹ | |
| Ammannia auriculata (Resistant) | Growth Reduction | 2.95 - 32.96 g ai ha⁻¹ | |
| Capsella bursa-pastoris (Resistant) | Lethal Dose (LD50) | 969-fold > Susceptible | |
| Freshwater Phytoplankton | Growth Reduction (EC50) | 15 - 6200 µg/L |
Experimental Protocols
The investigation of this compound's mechanism of action involves several key experimental procedures.
4.1 In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay directly measures the effect of this compound on the activity of the ALS enzyme.
Protocol:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., young leaves) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 10% glycerol, 1 mM EDTA, and 10 mM DTT).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 20 mM MgCl₂, 100 mM sodium pyruvate, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like acetone or DMSO) to the reaction mixture.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
-
Quantification of Acetolactate:
-
Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.
-
Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.
-
Add a colorimetric reagent solution (e.g., creatine and α-naphthol) and incubate at room temperature to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 525 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the enzyme activity as the rate of acetoin formation per unit of protein per unit of time.
-
Plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4.2 Whole-Plant Bioassay for Herbicidal Activity
This assay assesses the effect of this compound on the growth of whole plants.
Protocol:
-
Plant Cultivation:
-
Grow susceptible and potentially resistant plant populations from seed in pots containing a suitable growth medium.
-
Maintain the plants in a controlled environment (greenhouse or growth chamber) with standardized conditions for light, temperature, and humidity.
-
-
Herbicide Application:
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At a specific growth stage (e.g., 2-4 leaf stage), treat the plants with a range of this compound concentrations.
-
Apply the herbicide using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the plants for injury symptoms (e.g., stunting, chlorosis).
-
Harvest the above-ground biomass and determine the fresh or dry weight.
-
-
Data Analysis:
-
Express the biomass of the treated plants as a percentage of the untreated control.
-
Plot the percentage growth reduction against the logarithm of the herbicide dose and fit the data to a sigmoidal logistic model to calculate the GR50 value.
-
The following diagram illustrates a typical experimental workflow for characterizing the mechanism of action of an ALS-inhibiting herbicide.
Caption: Experimental workflow for characterizing an ALS-inhibiting herbicide.
Conclusion
This compound is a highly effective herbicide that acts through the specific inhibition of acetolactate synthase, a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This targeted mechanism disrupts essential metabolic pathways, leading to the cessation of growth and eventual death of susceptible plant species. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and develop herbicidal compounds. The provided methodologies for in vitro enzyme assays and whole-plant bioassays are fundamental for characterizing the efficacy and resistance profiles of ALS-inhibiting herbicides.
References
A Technical Deep Dive into the Bensulfuron-methyl Acetolactate Synthase (ALS) Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Bensulfuron-methyl, a potent sulfonylurea herbicide. It details the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants, and the subsequent physiological consequences leading to plant death. This document provides a comprehensive overview of the biochemical pathway, quantitative inhibition data, detailed experimental protocols, and the molecular basis of resistance.
Introduction to this compound and its Target: Acetolactate Synthase
This compound is a selective, pre- and post-emergence herbicide widely used for the control of broadleaf weeds and sedges in crops like rice and wheat.[1] It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates and low mammalian toxicity.[2][3] The primary mode of action for this compound, and sulfonylureas in general, is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4]
ALS (EC 2.2.1.6) is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is present in plants, bacteria, fungi, and algae, but absent in animals, making ALS an ideal target for selective herbicides. The inhibition of ALS leads to a deficiency in these crucial amino acids, which are the building blocks of proteins and vital for cell growth and division. This ultimately results in the cessation of plant growth and eventual death.
The Branched-Chain Amino Acid Biosynthesis Pathway and the Role of ALS
The biosynthesis of valine, leucine, and isoleucine originates from pyruvate and threonine. ALS catalyzes the first committed step in this pathway. Specifically, it facilitates two parallel reactions:
-
The condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine.
-
The condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.
The inhibition of this crucial first step by this compound effectively shuts down the entire production line for these essential amino acids.
Mechanism of ALS Inhibition by this compound
This compound is a potent, non-competitive or competitive inhibitor of ALS, binding to a site on the enzyme that is allosteric to the active site. This binding prevents the substrate (pyruvate) from accessing the active site, thereby halting the catalytic reaction. Structural studies of plant ALS have revealed the binding sites for various ALS-inhibiting herbicides, providing insight into the molecular interactions that lead to inhibition. The sulfonylurea herbicides are thought to bind to the regulatory site of the enzyme.
The downstream effects of ALS inhibition are multifaceted. The primary consequence is the depletion of valine, leucine, and isoleucine, which directly impedes protein synthesis and, consequently, cell division and plant growth. A secondary effect is the accumulation of the substrate α-ketobutyrate, which can be toxic to the plant at high concentrations. Visual symptoms of this compound treatment in susceptible plants include stunting, chlorosis (yellowing), and necrosis (tissue death), typically appearing at the growing points of the plant.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Bensulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bensulfuron-methyl is a selective systemic herbicide belonging to the sulfonylurea class. It is widely utilized for the pre- and post-emergence control of a variety of annual and perennial broad-leaved weeds and sedges in crops, particularly rice. Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mode of action and synthesis. All quantitative data are presented in structured tables for ease of reference and comparison.
Chemical Identity and Properties
This compound is the methyl ester of bensulfuron. Its chemical structure and identity are detailed below.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| IUPAC Name | methyl 2-[([[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]amino)sulfonyl]methyl]benzoate |
| CAS Number | 83055-99-6 |
| Molecular Formula | C₁₆H₁₈N₄O₇S |
| Molecular Weight | 410.4 g/mol |
| Chemical Structure |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as for formulation development. These properties are summarized in the tables below.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Conditions |
| Melting Point | 185-188 °C[1] | |
| Vapor Pressure | 1.733 x 10⁻³ Pa[1] | 20 °C |
| Octanol-Water Partition Coefficient (log Kow) | 1.56 (pH 5), 6.15 (pH 7) | |
| Dissociation Constant (pKa) | 5.2 | |
| Density | 1.41 g/cm³ |
Table 3: Solubility of this compound
| Solvent | Solubility | Temperature |
| Water | 2.9 mg/L (pH 5) | 25 °C |
| 12 mg/L (pH 7) | 25 °C | |
| 1200 mg/L (pH 8) | 25 °C | |
| Dichloromethane | 11720 mg/L | |
| Acetonitrile | 5380 mg/L | |
| Ethyl Acetate | 1660 mg/L | |
| Acetone | 1380 mg/L | |
| Methanol | 990 mg/L | |
| Xylene | 280 mg/L | |
| Hexane | 3.1 mg/L |
Table 4: Stability of this compound
| Condition | Half-life |
| Hydrolysis | 11 days (pH 5) |
| 143 days (pH 7) | |
| Stable at pH 9 | |
| Photolysis in Water | Stable in sterile buffer, degrades in natural water under sunlight. |
Experimental Protocols
The determination of the physicochemical properties of this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).
Water Solubility (OECD Guideline 105 / CIPAC Method MT 157)
The water solubility of this compound is determined using the Flask Method , which is suitable for substances with solubilities above 10⁻² g/L.
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a temperature slightly above the test temperature for a sufficient period to ensure saturation.
-
Equilibration: The flask is then transferred to a constant temperature bath set at the desired test temperature (e.g., 20 °C or 25 °C) and allowed to equilibrate for at least 24 hours with gentle stirring.
-
Phase Separation: After equilibration, the undissolved solid is separated from the aqueous phase by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Vapor Pressure (OECD Guideline 104)
The vapor pressure of this compound can be determined using the Dynamic Method (Cottrell's Method) .
Principle: The boiling point of the substance is determined at various pressures. The vapor pressure at a given temperature is then determined by interpolation.
Methodology:
-
Apparatus: A Cottrell pump is used, which consists of a boiling tube with a side arm connected to a manometer and a reflux condenser.
-
Procedure: A sample of this compound is placed in the boiling tube. The pressure in the apparatus is reduced to a desired value using a vacuum pump. The sample is then heated, and the temperature at which it boils is recorded.
-
Data Collection: This procedure is repeated at several different pressures.
-
Calculation: The vapor pressure at a specific temperature is determined by plotting the logarithm of the pressure against the reciprocal of the absolute temperature (Clausius-Clapeyron equation) and interpolating to the desired temperature.
Melting Point (OECD Guideline 102)
The melting point of this compound is determined using the Capillary Tube Method .
Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube sealed at one end.
-
Apparatus: The capillary tube is placed in a heating block or an oil bath equipped with a calibrated thermometer or a temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Partition Coefficient (n-octanol/water) (OECD Guideline 107)
The octanol-water partition coefficient (Kow) of this compound is determined using the Shake Flask Method .
Principle: The substance is partitioned between n-octanol and water at a constant temperature. The concentration of the substance in each phase is then determined, and the partition coefficient is calculated as the ratio of the concentrations.
Methodology:
-
Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is then dissolved in the n-octanol phase.
-
Partitioning: The n-octanol solution is mixed with the water phase in a separatory funnel and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The two phases are allowed to separate, and the aqueous and n-octanol layers are collected.
-
Analysis: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC).
-
Calculation: The Kow is calculated as the concentration in the n-octanol phase divided by the concentration in the aqueous phase. The result is often expressed as log Kow.
Dissociation Constant (OECD Guideline 112)
The dissociation constant (pKa) of this compound can be determined by the Titration Method .
Principle: The substance is dissolved in water and titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.
Methodology:
-
Solution Preparation: A known concentration of this compound is prepared in water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is the pH at which half of the substance is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.
Mode of Action and Signaling Pathway
This compound's herbicidal activity is due to its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is the first enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth.
The inhibition of ALS by this compound leads to a rapid depletion of these essential amino acids. This deficiency triggers a cascade of downstream effects, ultimately leading to plant death. A key downstream signaling pathway affected is the Target of Rapamycin (TOR) pathway, a central regulator of growth and metabolism in eukaryotes. The starvation of branched-chain amino acids is thought to inhibit TOR signaling, leading to the cessation of cell division, growth, and eventually, cell death.
Caption: Mode of action of this compound.
Synthesis Workflow
The synthesis of this compound is a multi-step process. A general workflow for its production is outlined below.
Caption: General synthesis workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format allows for easy access and comparison by researchers and professionals in the fields of agrochemistry and drug development. The visualization of the mode of action and synthesis workflow offers a clear understanding of the herbicide's biological activity and production. This comprehensive information is essential for the safe and effective use of this compound, as well as for the development of new and improved herbicidal formulations.
References
An In-Depth Technical Guide to the Synthesis of Bensulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis process for bensulfuron-methyl, a selective sulfonylurea herbicide. The document details the core chemical intermediates, reaction pathways, and experimental protocols, designed to be a valuable resource for researchers and professionals in the fields of agrochemical synthesis and development.
Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that primarily involves the preparation of two key intermediates, followed by their condensation to form the final product. The critical intermediates are:
-
2-amino-4,6-dimethoxypyrimidine (ADMP)
-
o-Methoxycarbonylbenzylsulfonyl isocyanate
The overall synthesis can be visualized as a convergent process where these two molecules are synthesized separately and then combined in the final step.
Figure 1: Overall synthesis pathway of this compound.
Synthesis of Intermediates
2-amino-4,6-dimethoxypyrimidine (ADMP)
The synthesis of ADMP is a critical part of the overall process. One common route starts from malononitrile and guanidine to form 2-amino-4,6-dihydroxypyrimidine. This is followed by chlorination and then methoxylation.[1]
Experimental Protocol: Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP)
This protocol is a representative procedure based on common synthetic routes.
Step 1: Synthesis of 2-amino-4,6-dihydroxypyrimidine
-
This step typically involves the condensation of malononitrile with guanidine in the presence of a base like sodium ethoxide.
Step 2: Synthesis of 2-amino-4,6-dichloropyrimidine
-
2-amino-4,6-dihydroxypyrimidine is chlorinated using a reagent such as phosphorus oxychloride (POCl₃). The reaction is typically heated to drive it to completion.
Step 3: Synthesis of 2-amino-4,6-dimethoxypyrimidine
-
2-amino-4,6-dichloropyrimidine is then reacted with sodium methoxide in a suitable solvent like methanol. The reaction mixture is heated, and upon completion, the product is isolated.
A one-pot synthesis method has also been described, starting from malononitrile and methanol, followed by reaction with cyanamide.
Quantitative Data for ADMP Synthesis
| Parameter | Value | Reference |
| Overall Yield | Up to 82.8% | [2] |
| Purity | >99% | [2] |
| Melting Point | 95.2-96 °C | [2] |
o-Methoxycarbonylbenzylsulfonyl Isocyanate
This intermediate is synthesized from o-methoxycarbonylbenzylsulfonamide. The key transformation is the conversion of the sulfonamide group to an isocyanate group. This is typically achieved through phosgenation.
Experimental Protocol: Synthesis of o-Methoxycarbonylbenzylsulfonyl Isocyanate
Two main approaches are used for the phosgenation step:
Method A: Using Phosgene
-
o-Methoxycarbonylbenzylsulfonamide is dissolved in an inert solvent like xylene.
-
Phosgene gas is bubbled through the solution at an elevated temperature (e.g., 120-130°C).[3]
-
A catalyst, such as n-butyl isocyanate, may be used.
-
The reaction is monitored for completion, and then excess phosgene and solvent are removed, often by distillation or gas stripping.
Method B: Using Triphosgene (Bis(trichloromethyl) carbonate)
-
This method is a safer alternative to using phosgene gas.
-
o-Methoxycarbonylbenzylsulfonamide is mixed with bis(trichloromethyl) carbonate and a catalyst like n-butyl isocyanate in a solvent such as dimethylbenzene.
-
The mixture is heated in stages, for example, first to 70-85°C and then slowly to 110-130°C.
-
Trichloromethyl chloroformate might be added during the higher temperature stage.
-
After the reaction, the solvent and catalyst are removed, typically by vacuum distillation.
Quantitative Data for Isocyanate Synthesis
| Parameter | Value | Reference |
| Reaction Temperature (Phosgene) | 120-130°C | |
| Reaction Temperature (Triphosgene) | 110-130°C | |
| Yield | >98% (with phosgene) |
Final Synthesis of this compound
The final step is the condensation of 2-amino-4,6-dimethoxypyrimidine with o-methoxycarbonylbenzylsulfonyl isocyanate.
Experimental Protocol: Condensation Reaction
-
The synthesized o-methoxycarbonylbenzylsulfonyl isocyanate is dissolved in a suitable solvent (e.g., xylene or another condensation solvent).
-
2-amino-4,6-dimethoxypyrimidine is added to the solution. The molar ratio of isocyanate to ADMP is typically around 1:1.02.
-
The reaction mixture is stirred at a controlled temperature, generally between 50-90°C.
-
The reaction time can vary from 2 to 10 hours.
-
After the reaction is complete, the product, this compound, precipitates and can be isolated by filtration or centrifugation.
-
The isolated product is then washed and dried.
Quantitative Data for the Final Condensation
| Parameter | Value | Reference |
| Reaction Temperature | 50-90°C | |
| Reaction Time | 2-10 hours | |
| Overall Yield | >90% | |
| Final Product Purity | >97% |
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound.
Figure 2: Laboratory workflow for this compound synthesis.
Conclusion
The synthesis of this compound is a well-established process that relies on the efficient preparation of two key intermediates. By carefully controlling the reaction conditions for the synthesis of 2-amino-4,6-dimethoxypyrimidine and o-methoxycarbonylbenzylsulfonyl isocyanate, and their subsequent condensation, high yields and purity of the final product can be achieved. The use of triphosgene as a substitute for phosgene offers a safer route for the isocyanate synthesis. This guide provides the fundamental information required for the laboratory-scale synthesis and further research on this compound and related compounds.
References
Bensulfuron-methyl: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the molecular structure, chemical formula, and physicochemical properties of Bensulfuron-methyl. The information is curated to support research, scientific analysis, and development activities involving this compound.
Molecular Identity and Chemical Formula
This compound is a selective herbicide belonging to the sulfonylurea class.[1][2] It is the methyl ester of bensulfuron and functions as an acetolactate synthase (ALS) inhibitor, thereby controlling a variety of annual and perennial weeds, particularly in wheat and rice crops.[1][3]
The fundamental chemical identifiers for this compound are as follows:
| Identifier | Value |
| Molecular Formula | C₁₆H₁₈N₄O₇S[4] |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate |
| CAS Registry Number | 83055-99-6 |
| Canonical SMILES | COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC |
| InChI Key | XMQFTWRPUQYINF-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in various environmental and biological systems.
| Property | Value | Conditions |
| Melting Point | 185-188 °C | |
| Vapor Pressure | 1.733 × 10⁻³ Pa | 20 °C |
| 2.8 × 10⁻⁹ mPa | 25 °C | |
| Solubility in Water | 2.9 mg/L | 25 °C, pH 5 |
| 1200 mg/L | 25 °C, pH 8 | |
| 6.65 mg/L | 20 °C, pH 7 | |
| Solubility in Organic Solvents (at 20°C) | ||
| Dichloromethane | 11720 mg/L | |
| Acetonitrile | 5380 mg/L | |
| Ethyl acetate | 1660 mg/L | |
| Acetone | 1380 mg/L | |
| Methanol | 990 mg/L | |
| Xylene | 280 mg/L | |
| Hexane | 3.1 mg/L | |
| Partition Coefficient (Kow) | 4.1 | |
| Soil Degradation (DT₅₀, aerobic) | 56.9 days (Moderately persistent) |
Molecular Structure
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the arrangement of atoms and functional groups within the molecule.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route for this compound involves a multi-step process. The key steps are outlined below:
-
Preparation of 2-amino-4,6-dimethoxypyrimidine: This intermediate is synthesized by chlorinating and subsequently methoxylating pyrimidine derivatives.
-
Preparation of o-methoxycarbonylbenzylsulfonyl isocyanate: This is achieved by reacting o-methyl formate benzyl sulfonamide with phosgene. An alternative method involves the reaction of o-methyl formate benzyl sulfamide with bis(trichloromethyl) carbonate in the presence of a catalyst.
-
Condensation Reaction: The two key intermediates, 2-amino-4,6-dimethoxypyrimidine and o-methoxycarbonylbenzylsulfonyl isocyanate, are then reacted together in a suitable solvent, such as xylene, under controlled temperature conditions to form this compound.
-
Isolation and Purification: The final product is isolated from the reaction mixture, often through centrifugal separation, and then washed and dried to yield pure this compound.
The logical workflow for the synthesis is illustrated in the following diagram:
Caption: Synthesis workflow for this compound.
Analytical Determination
The quantification of this compound in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry or UV detection.
4.2.1. Determination in Soil and Sediment by LC-MS/MS
A validated method for the analysis of this compound in soil and sediment involves the following steps:
-
Extraction: The sample is extracted with an appropriate solvent mixture, such as acetonitrile and methylene chloride. The extraction can be aided by sonication.
-
Cleanup: The extract is then cleaned up using dispersive solid-phase extraction (dSPE) with materials like primary secondary amine (PSA) and magnesium sulfate to remove interfering substances.
-
Analysis: The final extract is analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Quantification is based on the peak area response of specific ion transitions against a calibration curve. The typical quantitation ion transition is m/z 411 -> m/z 148.9, with a confirmation transition of m/z 411 -> m/z 182.1.
4.2.2. Determination in Paddy Fields by HPLC-UV
An established High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and other herbicides in paddy water, soil, and rice plants includes:
-
Extraction:
-
Paddy water: Extraction with methylene chloride.
-
Soil: Extraction with an alkaline mixed solution of acetonitrile-methylene chloride.
-
Rice plant: Extraction with alkaline methylene chloride followed by cleanup on a Florisil column.
-
-
Chromatographic Separation: The separation is achieved on a C18 column with a mobile phase of water-methanol (30:70, v/v) at a flow rate of 0.5 mL/min.
-
Detection: Detection is carried out using a UV detector at a wavelength of 238 nm. Quantification is performed using an external standard method.
The general workflow for the analytical determination of this compound is presented below:
Caption: General analytical workflow for this compound.
References
Bensulfuron-methyl solubility in water and various organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bensulfuron-methyl in water and various organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require detailed information on the physicochemical properties of this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the compound's mechanism of action and experimental workflows.
Introduction to this compound
This compound is a selective systemic herbicide belonging to the sulfonylurea class. It is widely used in agriculture to control a variety of annual and perennial broadleaf weeds and sedges, particularly in rice and wheat crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. Understanding the solubility of this compound is critical for developing effective formulations, assessing its environmental fate, and conducting toxicological studies.
Solubility of this compound
The solubility of this compound varies significantly depending on the solvent and the pH of aqueous solutions. The data presented below has been compiled from various sources to provide a comparative overview.
Table 1: Solubility of this compound in Water and Organic Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Aqueous | |||
| Water (pH 4.8) | 25 | 2.9 mg/L | [1][2] |
| Water (pH 5) | 25 | 2.9 mg/L | [1] |
| Water (pH 5.8) | 25 | 12 mg/L | [2] |
| Water (pH 6) | 25 | 12 mg/L | [3] |
| Water (pH 6.9) | 25 | 120 mg/L | |
| Water (pH 7) | 25 | 120 mg/L | |
| Water (pH 8) | 25 | 1200 mg/L | |
| Organic Solvents | |||
| Acetone | 20 | 1380 mg/L (1.38 g/L) | |
| Acetonitrile | 20 | 5380 mg/L (5.38 g/L) | |
| Dichloromethane | 20 | 11720 mg/L (11.72 g/L) | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 mg/mL | |
| Ethyl Acetate | 20 | 1660 mg/L (1.66 g/L) | |
| Hexane | 20 | 3.1 mg/L (0.0031 g/L) | |
| Methanol | 20 | 990 mg/L (0.99 g/L) | |
| Xylene | 20 | 280 mg/L (0.28 g/L) |
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the solubility of this compound.
Determination of Water Solubility (Flask Method - adapted from OECD Guideline 105)
This method is suitable for substances with a solubility of greater than 10-2 g/L.
Principle: A supersaturated or saturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method.
Materials:
-
This compound (analytical standard)
-
Distilled or deionized water
-
Constant temperature bath or shaker
-
Centrifuge
-
Filtration device (e.g., syringe filter with a non-adsorptive membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add successive small amounts of this compound to a known volume of water at the test temperature and stir. Observe the amount required to reach saturation. This helps in determining the appropriate amount of substance to use in the main test.
-
Equilibration: Add an excess amount of this compound to a sufficient volume of water in a flask. The amount should be enough to ensure that a solid phase remains after equilibration.
-
Place the flask in a constant temperature bath (e.g., 25 ± 0.5 °C) and agitate for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand at the test temperature for at least 24 hours to allow for the separation of undissolved material. If necessary, centrifuge the solution to aid separation.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Filtration through a membrane filter that does not adsorb the test substance may be necessary.
-
Analysis: Determine the concentration of this compound in the sampled solution using a validated analytical method, such as HPLC.
-
pH Measurement: Measure the pH of the saturated solution.
-
Replicate: Perform the determination in at least duplicate.
Determination of Solubility in Organic Solvents
Principle: A saturated solution of this compound is prepared in the organic solvent of interest at a constant temperature. The concentration of the dissolved substance is then quantified.
Materials:
-
This compound (analytical standard)
-
Organic solvents (e.g., acetone, methanol, etc., of analytical grade)
-
Vials or test tubes with closures
-
Vortex mixer or shaker
-
Constant temperature bath
-
Analytical balance
-
HPLC system or other suitable analytical instrument
Procedure:
-
Add a pre-weighed excess amount of this compound to a vial containing a known volume of the organic solvent.
-
Seal the vial and place it in a constant temperature bath.
-
Agitate the mixture using a vortex mixer or shaker until equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Once equilibrium is achieved, allow any undissolved solid to settle.
-
Carefully take an aliquot of the clear supernatant. Dilute the aliquot gravimetrically with the same solvent to a concentration within the working range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Visualizations
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. Inhibition of this pathway leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible plants.
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of a compound like this compound.
Caption: Experimental workflow for solubility.
References
A Technical Guide to the Mode of Action and Symptomology of Bensulfuron-methyl in Weeds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bensulfuron-methyl is a selective, systemic sulfonylurea herbicide highly effective for the control of broadleaf weeds and sedges in rice and wheat cultivation. Its mode of action centers on the potent and specific inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a cascade of physiological disruptions, culminating in the death of susceptible weeds. This technical guide provides an in-depth exploration of the biochemical mechanisms of this compound, a detailed account of the resulting symptomology in weeds, and comprehensive experimental protocols for the evaluation of its efficacy and mode of action.
Mode of Action
This compound is absorbed by both the roots and foliage of weeds and is readily translocated through the xylem and phloem to the meristematic tissues, which are the primary sites of plant growth.[1] At the cellular level, its herbicidal activity is initiated by the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3]
Inhibition of Acetolactate Synthase (ALS)
ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] this compound acts as a potent, non-competitive inhibitor of ALS. By binding to the enzyme, it blocks the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).
The inhibition of ALS by this compound leads to a rapid depletion of the intracellular pools of these essential amino acids. As these amino acids are fundamental building blocks for protein synthesis, their absence halts this vital process. Consequently, cell division and overall plant growth are arrested.
Symptomology in Susceptible Weeds
The visual symptoms of this compound injury in susceptible weeds develop progressively following application. The timeline of symptom development can be influenced by environmental conditions and the weed species' sensitivity.
-
Initial Symptoms (5-7 days after treatment): The first visible sign of herbicidal effect is chlorosis, or yellowing, of the newest growth in the apical meristems. This is a direct consequence of the cessation of cell division and protein synthesis in these actively growing regions.
-
Progression of Symptoms (10-14 days after treatment): Following the initial chlorosis, the yellowing intensifies and spreads to older leaves. The affected tissues then become necrotic, turning brown and brittle.
-
Complete Necrosis and Plant Death: Over time, the necrosis encompasses the entire shoot, leading to the complete death of the weed. The root system also ceases to grow and eventually decays.
Quantitative Efficacy Data
The efficacy of this compound varies depending on the weed species, application rate, and environmental conditions. The following tables summarize quantitative data from various studies.
Table 1: Efficacy of this compound on Weed Density and Dry Weight in Transplanted Rice
| Weed Species | Application Rate (g a.i./ha) | Timing | Weed Control Efficiency (%) | Reference |
| Ammannia auriculata (Resistant Biotype YZ-1) | 2.95 (GR50) | Post-emergence | 50 | |
| Ammannia auriculata (Susceptible Biotype YZ-S) | 0.18 (GR50) | Post-emergence | 50 | |
| Mixed broadleaf and sedge weeds | 60 | 3 DAT | 74 | |
| Mixed broadleaf and sedge weeds | 60 | 18 DAT | ~100 |
GR50: Herbicide rate causing a 50% reduction in plant growth. DAT: Days After Transplanting.
Table 2: Weed Control Efficiency of this compound in Combination with Pretilachlor in Transplanted Rice
| Weed Flora | Application Rate (g a.i./ha) | Timing (DAT) | Weed Control Efficiency (%) | Reference |
| Grasses, broadleaved weeds, and sedges | This compound (60) + Pretilachlor (600) | 3 | 74.0 | |
| Grasses, broadleaved weeds, and sedges | This compound (60) + Pretilachlor (600) | 30 | Complete control (except Cynodon dactylon and Paspalum distichum) | |
| Grasses, broadleaved weeds, and sedges | This compound (50) + Pretilachlor (500) | Not Specified | 95 |
DAT: Days After Transplanting.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the dose-response of a weed species to this compound and to calculate the GR50 value.
1. Plant Material and Growth Conditions:
- Grow a susceptible weed species from seed in pots containing a commercial potting mix.
- Maintain the plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and a 16-hour photoperiod.
- Water the plants as needed to maintain adequate soil moisture.
2. Herbicide Application:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).
- Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.1, 1, 10, 100, 1000 g a.i./ha).
- Apply the herbicide solutions to the plants at the 2-4 leaf stage using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).
3. Data Collection and Analysis:
- At 14-21 days after treatment, harvest the above-ground biomass of each plant.
- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
- Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
- Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 value.
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In Vitro Acetolactate Synthase (ALS) Activity Assay
This protocol measures the direct inhibitory effect of this compound on the ALS enzyme.
1. Enzyme Extraction:
- Harvest fresh, young leaf tissue from the target weed species.
- Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.
- Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10% v/v glycerol, 1 mM DTT, and 5% w/w PVPP).
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant containing the crude enzyme extract.
2. Enzyme Assay:
- Prepare a reaction mixture containing the enzyme extract, assay buffer (similar to extraction buffer but without PVPP), and varying concentrations of this compound.
- Initiate the reaction by adding the substrate (e.g., 20 mM sodium pyruvate).
- Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding sulfuric acid (e.g., 3 M H2SO4).
- Decarboxylate the product (acetolactate) to acetoin by incubating at 60°C for 15 minutes.
- Add a colorimetric reagent (e.g., a solution of creatine and α-naphthol) and incubate at 60°C for 15 minutes to develop a colored product.
- Measure the absorbance of the solution at 525 nm using a spectrophotometer.
3. Data Analysis:
- Calculate the percentage of ALS inhibition for each this compound concentration relative to the control (no herbicide).
- Plot the percentage inhibition against the logarithm of the herbicide concentration and use non-linear regression to determine the I50 value (the concentration of herbicide that inhibits 50% of the enzyme activity).
Conclusion
This compound remains a valuable tool in modern agriculture for the selective control of broadleaf weeds and sedges. Its specific mode of action, targeting the ALS enzyme, provides a high degree of efficacy against susceptible weed species. Understanding the biochemical pathway of its action and the resulting symptomology is crucial for its effective and sustainable use. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and to develop strategies for managing herbicide resistance.
References
An In-depth Technical Guide to Bensulfuron-methyl (CAS RN 83055-99-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bensulfuron-methyl, with the CAS registry number 83055-99-6, is a selective systemic herbicide belonging to the sulfonylurea family. It is widely utilized in agriculture for the control of a variety of annual and perennial broad-leaved weeds and sedges, particularly in rice and wheat crops.[1][2][3] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][2] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile.
Physicochemical Properties
This compound is a white to pale yellow, odorless solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Registry Number | 83055-99-6 | |
| Molecular Formula | C₁₆H₁₈N₄O₇S | |
| Molecular Weight | 410.4 g/mol | |
| Melting Point | 185-188 °C | |
| Vapor Pressure | 1.733 x 10⁻³ Pa (20 °C) | |
| Appearance | White to off-white powder | |
| Odor | Odorless solid | |
| Solubility in Water | 2.7 mg/L (20 °C), 1200 mg/L | |
| Solubility in Organic Solvents (mg/L) | Dichloromethane: 11720, Acetonitrile: 5380, Xylene: 280, Ethyl acetate: 1660, Acetone: 1380, Methanol: 990, Hexane: 3.1 | |
| pKa | 12.34 ± 0.70 (Predicted) | |
| LogP (Octanol-Water Partition Coefficient) | 2.38 | |
| Stability | Stable in slightly alkaline (pH 8) aqueous solution; slowly decomposes in acidic solution. Half-life is 11 days at pH 5 and 143 days at pH 7. |
Mechanism of Action
This compound is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell division in plants. The inhibition of ALS leads to a cessation of cell division in the meristematic tissues of susceptible plants, ultimately resulting in growth inhibition and necrosis.
The herbicide is absorbed by both the roots and foliage of weeds and is translocated throughout the plant via the xylem and phloem. Rice plants exhibit tolerance to this compound due to their ability to rapidly metabolize it into inactive compounds.
Figure 1: Mechanism of action of this compound, illustrating the inhibition of Acetolactate Synthase (ALS) and the subsequent disruption of branched-chain amino acid biosynthesis.
Synthesis
The synthesis of this compound is a multi-step process. A common method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with o-methoxy carboxyl benzylsulfo isocyanate. The isocyanate intermediate is typically prepared by reacting the corresponding benzylsulfamide derivative with phosgene or a phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene).
Figure 2: Simplified workflow for the synthesis of this compound.
Analytical Methodology
The determination of this compound residues in various environmental and biological matrices is crucial for monitoring and risk assessment. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
A generalized experimental protocol for the extraction of this compound from soil and sediment samples, based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is as follows:
-
Extraction: Weigh 10 g of the soil or sediment sample into a 50 mL centrifuge tube. Add 10 mL of an acidic acetonitrile extraction solvent (e.g., 1% acetic acid in acetonitrile).
-
Shaking: Vortex the sample for a specified time to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the solid and liquid phases.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a mixture of sorbents (e.g., PSA and MgSO₄) to remove interfering matrix components.
-
Final Extract Preparation: After further vortexing and centrifugation, the final extract is collected and may be diluted with a suitable solvent (e.g., acetonitrile/water) before analysis.
Instrumental Analysis
Table 2: Instrumental Parameters for this compound Analysis
| Parameter | HPLC-UVD | LC-MS/MS |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | C18 |
| Mobile Phase | Water-Methanol (30:70, v/v) | Gradient elution with solvents like water with formic acid and acetonitrile. |
| Flow Rate | 0.5 mL/min | - |
| Detection Wavelength | 238 nm | Positive ion mode |
| Quantification | External standard | External standard |
| MS/MS Transitions | - | Quantitation: m/z 411 -> 148.9, Confirmation: m/z 411 -> 182.1 |
| Limit of Quantification (LOQ) | 0.05 mg/kg (in paddy water, soil, rice plant) | 0.1 ng/g (in soil and sediment) |
| Reference |
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Figure 3: General experimental workflow for the analysis of this compound residues.
Toxicology
This compound exhibits low acute toxicity to mammals.
Table 3: Toxicological Data for this compound
| Parameter | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | >5000 mg/kg | |
| Acute Dermal Toxicity | - | Toxicity Category III | |
| Acute Inhalation Toxicity | - | Toxicity Category IV | |
| Primary Eye Irritation | - | Toxicity Category IV | |
| Primary Skin Irritation | - | Toxicity Category IV | |
| Dermal Sensitization | - | Not a sensitizer | |
| Subacute Dermal NOAEL | Rat | 1000 mg/kg bw/day | |
| Carcinogenicity | - | "Not likely to be carcinogenic to humans" | |
| Mutagenicity | - | Not mutagenic in bacteria or cultured mammalian cells | |
| Developmental Toxicity | Rat, Rabbit | Effects observed only at levels above the limit dose. |
Studies have shown no evidence of neurotoxicity or significant adverse effects on reproductive function. In a subacute dermal toxicity study in rats, no statistically significant differences in hematological and biochemical parameters were observed, and no significant abnormalities were found in pathological histological results at the highest tested concentration.
Environmental Fate
The environmental fate of this compound is influenced by factors such as soil type, pH, and sunlight.
-
Hydrolysis: It is stable in neutral to alkaline water but hydrolyzes under acidic conditions.
-
Photodegradation: Photolysis on soil surfaces occurs under both sunlight and UV light, with half-lives varying depending on the soil type. The major photodegradation processes involve the cleavage of the sulfonylurea bridge.
-
Soil Mobility: The mobility of this compound in soil is relatively low compared to some other herbicides. No-tillage agricultural practices can help reduce its leaching into water resources.
-
Metabolism: The degradation of this compound in soil and aquatic systems can be uncertain, with some studies indicating deficiencies in the available data. Identified major degradates include 2-amino-4,6-dimethoxyprimidine and methyl 2-(aminosulfonyl-methyl)benzoate.
Conclusion
This compound is an effective sulfonylurea herbicide with a well-defined mechanism of action targeting acetolactate synthase in plants. Its low mammalian toxicity and established analytical methods for residue detection contribute to its widespread use in agriculture. However, a comprehensive understanding of its environmental degradation pathways and potential long-term ecological impacts requires further investigation. This technical guide provides a foundational resource for professionals engaged in research, development, and risk assessment related to this important agrochemical.
References
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Bensulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of the sulfonylurea herbicide, Bensulfuron-methyl. The information presented herein is intended to support research, environmental risk assessment, and the development of new active compounds by detailing the chemical and biological degradation pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Chemical Properties and Environmental Summary
This compound is a selective, systemic herbicide used for the control of broadleaf weeds and sedges in rice and wheat crops. Its environmental persistence and mobility are influenced by several factors, primarily hydrolysis, photolysis, and microbial degradation. The degradation of this compound is significantly dependent on environmental conditions such as pH, temperature, and microbial activity.
Abiotic Degradation Pathways
Hydrolysis
Hydrolysis is a major pathway for the degradation of this compound, particularly in acidic aqueous environments. The primary mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge, a characteristic feature of sulfonylurea herbicides. This reaction is pH-dependent, with the rate of degradation increasing in acidic conditions and the compound being relatively stable under neutral to alkaline conditions.
Table 1: Hydrolysis Half-life of this compound at Various pH and Temperature Conditions
| pH | Temperature (°C) | Half-life (t½) in days |
| 4 | 20 | 5.9 |
| 5 | 30 | 7 |
| 7 | 20 | Stable |
| 8 | 30 | 460 |
| 9 | Not Specified | Stable |
Data compiled from multiple sources.
Photolysis
Photodegradation on soil surfaces and in aqueous solutions is another significant route for the dissipation of this compound. The process involves the absorption of light energy, leading to the cleavage of the sulfonylurea bridge, scission of the SO2NH bond, and contraction of the sulfonylurea bridge. The rate of photolysis is influenced by the type of soil and the intensity of light.
Table 2: Photolysis Half-life of this compound on Different Soil Types
| Soil Type | Light Source | Half-life (t½) |
| Vertisol | UV Light | 21.9 hours |
| Alluvial | UV Light | 28.4 hours |
| Alfisol | UV Light | 36.9 hours |
| Red | UV Light | 59.2 hours |
| Laterite | UV Light | 47.2 hours |
| Vertisol | Sunlight | 23.1 days |
| Alluvial | Sunlight | 27.5 days |
| Alfisol | Sunlight | 29.1 days |
| Red | Sunlight | 38.9 days |
| Laterite | Sunlight | 33.8 days |
Data from a study on the photodegradation on soil surfaces[1].
Biotic Degradation Pathway
Microbial degradation is a crucial process in the breakdown of this compound in soil and aquatic environments. Several bacterial and fungal species have been identified that can utilize this compound as a source of carbon and nitrogen, or degrade it through co-metabolism. The primary microbial degradation pathway also involves the cleavage of the sulfonylurea bridge.
Table 3: Microorganisms Involved in the Biodegradation of this compound
| Microorganism | Environment | Degradation Condition |
| Proteus sp. CD3 | Endophytic | 20–40°C, pH 6–8, with glucose as a carbon source |
| Bacillus megaterium L1 | Paddy Soil | Addition of the strain halved the half-life of BSM. |
| Brevibacterium sp. | Not Specified | Can utilize BSM as a sole carbon or nitrogen source. |
Information gathered from various biodegradation studies[2][3][4].
Degradation Pathways and Metabolites
The degradation of this compound, whether through abiotic or biotic processes, primarily proceeds via the cleavage of the sulfonylurea bridge. This results in the formation of two main types of metabolites: a pyrimidine derivative and a benzoic acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Bensulfuron:preliminary test of photolysis. [iris.unina.it]
- 4. Characterization and genomic analysis of a bensulfuron methyl-degrading endophytic bacterium Proteus sp. CD3 isolated from barnyard grass (Echinochloa crus-galli) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Bensulfuron-methyl: Plant Uptake, Translocation, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of the sulfonylurea herbicide, bensulfuron-methyl, in plants. Understanding these core processes is critical for developing new herbicide-tolerant crops and designing more effective and selective weed management strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a vital resource for the scientific community.
Uptake and Translocation: The Journey into and Through the Plant
This compound is a systemic herbicide readily absorbed by both the roots and foliage of plants. Following uptake, it is mobile within the plant's vascular systems, the xylem and phloem, allowing it to move to areas of active growth, primarily the meristematic tissues. The efficiency of this uptake and translocation is a key determinant of the herbicide's efficacy and selectivity.
While qualitative descriptions of this process are abundant, specific quantitative data on the distribution of this compound within different plant tissues remains a subject of ongoing research. Studies utilizing radiolabeled ¹⁴C-bensulfuron-methyl are crucial for elucidating these dynamics.
Table 1: Quantitative Data on this compound Uptake and Translocation
| Plant Species | Method of Application | Time After Treatment | % of Applied ¹⁴C-Bensulfuron-methyl Recovered in Plant | Distribution of Absorbed ¹⁴C (%) | Reference |
| Rice (Oryza sativa) | Root exposure | 24 hours | Data not available | Shoots: 72% (as polar metabolite), Roots: 76% (as parent compound) | [1] |
| Susceptible Weeds | Foliar application | 72 hours | Data not available | Data not available | |
| Scirpus mucronatus (Resistant) | Foliar application | 96 hours | Not specified | No significant differences in absorption or translocation compared to susceptible biotypes | [2] |
| Scirpus mucronatus (Susceptible) | Foliar application | 96 hours | Not specified | No significant differences in absorption or translocation compared to resistant biotypes | [2] |
Further research is required to populate this table with more comprehensive quantitative data across a wider range of plant species and experimental conditions.
Visualizing the Process
Metabolism: The Basis of Selectivity
The differential metabolism of this compound between crop plants and susceptible weeds is the primary mechanism of its selectivity. Tolerant plants, such as rice, can rapidly detoxify the herbicide into non-phytotoxic metabolites. In contrast, susceptible weeds lack this rapid metabolic capacity, leading to the accumulation of the active herbicide and subsequent plant death.
The primary metabolic pathway in tolerant species involves O-demethylation and hydroxylation, reactions catalyzed by cytochrome P450 monooxygenases.[3] In rice, the cytochrome P450 gene CYP81A6 has been identified as playing a key role in conferring tolerance to this compound.[4]
Table 2: Metabolism of this compound in Plants
| Plant Species | Key Metabolic Pathway | Primary Metabolites Identified | Half-life (DT₅₀) of Parent Compound | Key Enzymes | Reference |
| Rice (Oryza sativa) | O-demethylation, Hydroxylation | 4-hydroxy-bensulfuron-methyl (M1), methyl-(a-aminosulfonyl)-o-toluate (M2), N-4,6-dimethoxypyrimidin-2yl urea (M4) | 4-6 hours (in shoots) | Cytochrome P450 monooxygenases (CYP81A subfamily) | |
| Susceptible Weeds | Slow or negligible metabolism | Parent compound persists | > 50 hours | - |
Visualizing the Metabolic Pathway
Experimental Protocols
Plant Uptake and Translocation Study using ¹⁴C-Bensulfuron-methyl
This protocol outlines a general procedure for quantifying the absorption and movement of this compound in plants.
Objective: To determine the rate and extent of uptake and translocation of this compound in a tolerant and a susceptible plant species.
Materials:
-
¹⁴C-labeled this compound of known specific activity
-
Tolerant (e.g., Oryza sativa) and susceptible (e.g., a relevant weed species) plant seedlings
-
Hydroponic or soil growth medium
-
Micropipettes
-
Scintillation vials and cocktail
-
Liquid Scintillation Counter (LSC)
-
Plant tissue oxidizer
-
Phosphor imager (for visualization)
Procedure:
-
Plant Growth: Grow seedlings of the selected species under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of ¹⁴C-bensulfuron-methyl.
-
Application:
-
Root Application: Transfer plants to a hydroponic solution containing the ¹⁴C-bensulfuron-methyl treatment solution.
-
Foliar Application: Apply a precise volume of the treatment solution as discrete droplets to a specific leaf of each plant.
-
-
Harvesting: Harvest plants at various time points (e.g., 6, 12, 24, 48, 72 hours) after treatment.
-
Sample Processing:
-
Separate the plants into roots, shoots (stems), treated leaf (for foliar application), and other leaves.
-
For foliar application, wash the treated leaf with a suitable solvent (e.g., ethanol:water) to remove unabsorbed herbicide.
-
-
Quantification of Radioactivity:
-
Analyze the leaf wash solution by LSC to determine the amount of unabsorbed herbicide.
-
Dry and weigh each plant part.
-
Combust the dried plant tissues using a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.
-
-
Data Analysis:
-
Calculate the percentage of applied ¹⁴C-bensulfuron-methyl absorbed by the plant.
-
Determine the percentage of the absorbed radioactivity translocated to different plant parts.
-
-
Visualization (Optional):
-
Press and dry whole plants at each time point.
-
Expose the dried plants to a phosphor imaging screen to visualize the distribution of radioactivity.
-
Metabolism Study: Extraction and Analysis of this compound and its Metabolites
This protocol provides a framework for identifying and quantifying this compound and its metabolites in plant tissues.
Objective: To compare the metabolic profile of this compound in a tolerant and a susceptible plant species over time.
Materials:
-
Plant material from the uptake and translocation study (or a separate experiment).
-
Extraction solvent (e.g., acetonitrile:water or methanol:water).
-
Homogenizer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) cartridges for cleanup.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or Mass Spectrometry (MS/MS) detector.
-
Analytical standards of this compound and its potential metabolites.
Procedure:
-
Extraction:
-
Homogenize the fresh or frozen plant tissue in the extraction solvent.
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the supernatant.
-
-
Cleanup (Optional but recommended):
-
Pass the supernatant through an SPE cartridge to remove interfering compounds.
-
Elute the analytes of interest with an appropriate solvent.
-
-
Analysis by HPLC-UV or HPLC-MS/MS:
-
Inject the cleaned-up extract into the HPLC system.
-
Separate this compound and its metabolites using a suitable mobile phase gradient on a C18 column.
-
Detect and quantify the parent compound and its metabolites by comparing their retention times and/or mass-to-charge ratios with those of the analytical standards.
-
-
Data Analysis:
-
Calculate the concentration of this compound and each metabolite in the plant tissue at different time points.
-
Determine the rate of metabolism (e.g., half-life) of the parent compound.
-
Visualizing the Experimental Workflow
Conclusion
The selective action of this compound is a finely tuned process governed by the interplay of uptake, translocation, and, most critically, metabolism. Tolerant crops like rice possess the enzymatic machinery to rapidly detoxify the herbicide, while susceptible weeds do not. This technical guide provides a foundational understanding of these processes, supported by available quantitative data and detailed experimental protocols. Further research, particularly in generating more comprehensive quantitative data on uptake and translocation across a wider array of species, will be instrumental in advancing our ability to develop more sophisticated and sustainable weed management solutions.
References
Toxicological Profile of Bensulfuron-methyl on Non-target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bensulfuron-methyl, a sulfonylurea herbicide, is widely utilized for selective weed control in rice and wheat cultivation. While its primary mode of action, the inhibition of acetolactate synthase (ALS) in plants, is well-understood, its toxicological impact on non-target organisms is a critical area of environmental and toxicological research. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, including aquatic and terrestrial species. It synthesizes acute and chronic toxicity data, details standardized experimental protocols for toxicological assessment, and elucidates known signaling pathways affected by this compound in non-target animals. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and environmental safety assessment, offering a consolidated repository of quantitative data and methodological insights to inform future research and risk assessment strategies.
Introduction
This compound is a systemic herbicide that is effective at low application rates for the control of broadleaf weeds and sedges.[1] Its primary mechanism of action in target plant species is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.[2] As this pathway is absent in animals, the primary mode of action is selective for plants.[4] However, the introduction of any chemical agent into the environment necessitates a thorough evaluation of its potential effects on non-target species. This guide provides a detailed compilation of the toxicological effects of this compound on various non-target organisms.
Quantitative Toxicological Data
The following tables summarize the acute and chronic toxicity of this compound to a variety of non-target organisms. The data is presented to facilitate comparison across different species and trophic levels.
Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms
| Organism Category | Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | Acute | 96-hour | LC50 | >150 | |
| Cyprinus carpio (Common Carp) | Acute | 96-hour | LC50 | 1620 | ||
| Cyprinus carpio (Common Carp) | Chronic | - | NOEC | 162 | ||
| Cyprinus carpio (Common Carp) | Chronic | - | LOEC | 1410 | ||
| Invertebrates | Daphnia magna (Water Flea) | Acute | 48-hour | EC50 | >100 | - |
| Daphnia magna (Water Flea) | Chronic | 21-day | NOEC | 12 | - | |
| Procambarus clarkii (Red Swamp Crayfish) | Acute (as MBA*) | 96-hour | LC50 | 145.24 | ||
| Algae | Scenedesmus acutus | Growth Inhibition | 96-hour | EC50 | 0.015 - 6.2 | |
| Scenedesmus subspicatus | Growth Inhibition | 96-hour | EC50 | 0.015 - 6.2 | ||
| Chlorella vulgaris | Growth Inhibition | 96-hour | EC50 | 0.015 - 6.2 | ||
| Chlorella saccharophila | Growth Inhibition | 96-hour | EC50 | 0.015 - 6.2 | ||
| Aquatic Plants | Lemna minor | Growth Inhibition | 7-day | EC50 | - |
*MBA: Mixture of this compound and Acetochlor
Table 2: Toxicity of this compound to Terrestrial Organisms
| Organism Category | Species | Test Type | Endpoint | Value | Reference |
| Birds | Anas platyrhynchos (Mallard Duck) | Acute Oral | LD50 | >2510 mg/kg bw | |
| Colinus virginianus (Bobwhite Quail) | Acute Oral | LD50 | >2510 mg/kg bw | ||
| Invertebrates | Apis mellifera (Honeybee) | Acute Contact | LD50 | >25 µ g/bee | |
| Apis mellifera (Honeybee) | Acute Oral | LD50 | >25 µ g/bee | ||
| Eisenia fetida (Earthworm) | Acute | LC50 | >1000 mg/kg soil | ||
| Soil Microorganisms | - | Nitrogen Transformation | - | Inhibition of nitrification |
Table 3: Mammalian Toxicity of this compound
| Test Type | Species | Endpoint | Value | Reference |
| Acute Oral | Rat | LD50 | >5000 mg/kg bw | |
| Acute Dermal | Rat | LD50 | >2000 mg/kg bw | |
| Acute Inhalation | Rat | LC50 | >7.5 mg/L (4-hour) | |
| Subacute Dermal | Rat | NOAEL | 1000 mg/kg bw/day | |
| Carcinogenicity | Rat, Mouse | - | Not likely to be carcinogenic to humans | |
| Genotoxicity | - | - | Not mutagenic in bacteria or cultured mammalian cells | |
| Reproductive/Developmental | Rat, Rabbit | - | No adverse effects on reproductive function at doses below the limit dose. Developmental effects (skeletal variations, reduced ossification) only observed at high doses. |
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on standardized OECD guidelines, which are commonly followed in regulatory toxicology studies.
Aquatic Organism Toxicity Testing
This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.
-
Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen are monitored.
-
Procedure: A limit test at 100 mg/L may be performed first. If mortality occurs, a full range-finding and definitive test with at least five concentrations is conducted. Observations of mortality and sublethal effects are made at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 and its 95% confidence limits are calculated using probit analysis or other appropriate statistical methods.
This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.
-
Test Organism: Young daphnids (<24 hours old).
-
Test Conditions: Exposure to at least five concentrations of the test substance in a static system for 48 hours.
-
Procedure: Immobilization is recorded at 24 and 48 hours. Daphnids are considered immobilized if they are unable to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50 at 48 hours is calculated.
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: Exponentially growing cultures of green algae (e.g., Scenedesmus subspicatus).
-
Test Conditions: Algae are exposed to a range of concentrations of the test substance for 72 hours under constant illumination and temperature.
-
Procedure: Algal growth is measured as an increase in biomass over time, typically by cell counts or fluorescence.
-
Data Analysis: The EC50 for growth rate inhibition is determined.
This test assesses the toxicity of substances to the aquatic plant Lemna minor or Lemna gibba.
-
Test Organism: Duckweed (Lemna sp.) colonies with 2-3 fronds.
-
Test Conditions: Plants are exposed to a range of concentrations for 7 days.
-
Procedure: The number of fronds and another measurement variable (e.g., dry weight or frond area) are recorded at the beginning and end of the test.
-
Data Analysis: The EC50 for the inhibition of growth rate is calculated.
Terrestrial Organism Toxicity Testing
This test determines the acute oral toxicity (LD50) in birds.
-
Test Organism: Recommended species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).
-
Procedure: Birds are administered a single oral dose of the test substance. They are then observed for at least 14 days for mortality and clinical signs of toxicity.
-
Data Analysis: The LD50 is calculated.
These tests assess the acute toxicity of a substance to honeybees.
-
Test Organism: Young adult worker honeybees (Apis mellifera).
-
Contact Toxicity (OECD 214): A range of doses of the test substance is applied topically to the dorsal thorax of the bees.
-
Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing a range of concentrations of the test substance.
-
Procedure: Mortality is recorded at 24 and 48 hours (and can be extended to 96 hours).
-
Data Analysis: The LD50 (in µ g/bee ) is calculated for both routes of exposure.
This test evaluates the acute toxicity of substances to earthworms.
-
Test Organism: Adult earthworms (Eisenia fetida).
-
Procedure: Earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil for 14 days. Mortality and sublethal effects are observed.
-
Data Analysis: The LC50 is determined.
This test assesses the long-term effects of a substance on nitrogen transformation in soil.
-
Procedure: Soil is treated with the test substance and amended with an organic material (e.g., powdered lucerne meal). The rate of nitrate formation is measured over a period of 28 days or more.
-
Data Analysis: The percentage inhibition of nitrate formation compared to a control is calculated.
Mammalian Toxicity Testing
These guidelines describe methods to determine the acute oral toxicity (LD50 or acute toxic class).
-
Test Organism: Typically rats.
-
Procedure: A single dose of the substance is administered by oral gavage. Animals are observed for up to 14 days.
-
Data Analysis: The LD50 or the appropriate toxicity class is determined.
Signaling Pathways and Mechanisms of Toxicity
While the primary mode of action of this compound in plants is well-established, its toxicological mechanisms in non-target animals are less defined and appear to be multi-faceted, involving several signaling pathways, particularly at higher concentrations.
Oxidative Stress and the NF-κB Pathway
Exposure to this compound has been shown to induce oxidative stress in aquatic invertebrates like crayfish (Procambarus clarkii). This is characterized by changes in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation. The induction of oxidative stress can subsequently activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory and immune responses. Its activation can lead to the transcription of pro-inflammatory genes, contributing to tissue damage.
Lysosomal Pathway
Transcriptomic analysis in crayfish has also indicated that this compound exposure affects the lysosomal pathway. Lysosomes are crucial for cellular degradation and recycling processes. Disruption of this pathway can lead to the accumulation of cellular waste and contribute to cytotoxicity.
Disruption of Calcium Homeostasis
Studies in rice have shown that this compound can block calcium ion (Ca²⁺) flux by interacting with cyclic nucleotide-gated channels (CNGCs), specifically OsCNGC12. Calcium is a ubiquitous second messenger involved in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. While this specific channel is from a plant, CNGCs are also present in animals and play critical roles in various physiological processes. Disruption of Ca²⁺ homeostasis is a plausible mechanism of toxicity in non-target animals that warrants further investigation.
Conclusion
The toxicological profile of this compound on non-target organisms is complex and varies significantly across different species and taxonomic groups. While it exhibits low acute toxicity to mammals and birds, it is of greater concern for aquatic plants and algae. The primary mode of action in plants, ALS inhibition, is not present in animals. However, evidence suggests that at higher, and in some cases environmentally relevant, concentrations, this compound can induce toxicity in non-target animals through mechanisms such as the induction of oxidative stress, disruption of the lysosomal and NF-κB signaling pathways, and potentially through the perturbation of calcium homeostasis.
This guide provides a foundational understanding of the ecotoxicology of this compound. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected in a wider range of non-target animal species. Such studies are essential for a more comprehensive risk assessment and for the development of strategies to mitigate potential environmental impacts. The detailed experimental protocols provided herein offer a standardized framework for conducting such future investigations.
References
- 1. Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H18N4O7S | CID 54960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Risk Assessment of Sulfonylurea Herbicides Based on a Complex Bioindicator [mdpi.com]
Methodological & Application
Application Note: Quantification of Bensulfuron-methyl using High-Performance Liquid Chromatography (HPLC)
Introduction
Bensulfuron-methyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice crops.[1] Accurate and sensitive quantification of its residues in environmental and agricultural samples is crucial for ensuring food safety and monitoring environmental impact. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and reliable technique for the determination of this compound. This application note provides a detailed protocol for the quantification of this compound in various matrices using a reversed-phase HPLC method.
Principle
This method utilizes a reversed-phase HPLC system to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water, sometimes with pH adjustment using an acid.[2][3][4] The analyte is detected by a UV detector at a wavelength where it exhibits strong absorbance, typically around 238 nm or 254 nm.[3] Quantification is performed using an external standard calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity >99%)
-
HPLC grade acetonitrile (MeCN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water
-
Phosphoric acid or formic acid (for mobile phase modification)
-
Acetic acid
-
Methylene chloride (for sample extraction)
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation
A standard HPLC system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile/Water (e.g., 50:50, v/v) or Methanol/Water (e.g., 70:30, v/v), may require acidification with phosphoric or formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 238 nm
-
Injection Volume: 10-20 µL
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by serial dilution of the stock solution with the mobile phase.
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are example protocols for water and soil samples.
5.1 Water Samples
-
Filter the water sample through a 0.45 µm filter.
-
To 100 mL of the filtered water sample, add 50 mL of methylene chloride in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more with 50 mL of methylene chloride.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase.
-
Filter through a 0.22 µm syringe filter before HPLC analysis.
5.2 Soil Samples
-
Weigh 10 g of air-dried and sieved soil into a centrifuge tube.
-
Add 20 mL of an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction twice more with 20 mL of the extraction solvent.
-
Combine the supernatants and evaporate to near dryness.
-
For cleanup, the residue can be dissolved in a suitable solvent and passed through a Florisil SPE cartridge.
-
Elute the cartridge with a mixture of acetonitrile and water.
-
Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase.
-
Filter through a 0.22 µm syringe filter before HPLC analysis.
Analysis and Quantification
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the this compound peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The calibration curves should have a correlation coefficient (r²) of greater than 0.999.
Data Presentation
The following table summarizes the quantitative data from a representative HPLC method for this compound analysis.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 5.00 mg/L | |
| Correlation Coefficient (r²) | > 0.9999 | |
| Limit of Detection (LOD) | < 47 µg/kg | |
| Limit of Quantification (LOQ) | 0.008 ppm (rice grain) | |
| Average Recovery | 85.39% - 113.33% | |
| Relative Standard Deviation (RSD) | 0.91% - 10.24% |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Factors affecting the chromatographic separation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. [Simultaneous determination of this compound and mefenacet residues in paddy field using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note: Determination of Bensulfuron-methyl Residues by LC-MS/MS
This document provides a comprehensive protocol for the quantitative analysis of Bensulfuron-methyl residues in various environmental matrices, including soil, sediment, water, and rice, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a selective sulfonylurea herbicide widely used for controlling broadleaf weeds and sedges in rice crops.[1] Due to its potential persistence in soil and water, and the risk of carryover damage to subsequent crops, sensitive and reliable methods are required to monitor its residue levels.[1][2] LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for the determination of this compound residues at trace levels.[3][4] This application note details the sample preparation, instrumental analysis, and method validation for its determination.
Principle
The method involves extracting this compound from the sample matrix using an appropriate solvent. The extract is then cleaned up to remove interfering components, typically using Dispersive Solid-Phase Extraction (dSPE) or cartridge Solid-Phase Extraction (SPE). The purified extract is then injected into an LC-MS/MS system. Separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Quantitation is based on the peak area response relative to an external calibration curve.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (HPLC or MS Grade), Methanol (HPLC Grade), Water (Type I, Milli-Q or equivalent).
-
Reagents: Formic Acid (MS Grade), Magnesium Sulfate (anhydrous), Sodium Chloride, Primary Secondary Amine (PSA), C18 sorbent.
-
Standards: this compound certified reference standard (Purity >98%).
-
Consumables: 15 mL and 50 mL polypropylene centrifuge tubes, SPE cartridges (e.g., PSA or Florisil), syringe filters (0.22 µm), autosampler vials.
Instrumentation
-
Liquid Chromatograph: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., Waters X-Bridge C-18, 4.6 mm x 150 mm, 3.5 µm).
Standard Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Intermediate Stock Solutions: Prepare intermediate solutions by serial dilution of the primary stock solution with acetonitrile to concentrations such as 10 µg/mL and 1.0 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) by diluting the intermediate stock solutions with the initial mobile phase composition.
Sample Preparation Protocols
6.1 Protocol for Soil and Sediment Samples This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) style extraction.
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of an acetonitrile:water solution (e.g., 1:1 v/v).
-
Vortex vigorously for 1 minute and sonicate for 5 minutes.
-
Centrifuge at ~3500 rpm for 5 minutes.
-
Transfer a 2 mL aliquot of the supernatant to a 15 mL tube containing 100 mg PSA and 300 mg anhydrous MgSO₄ for dispersive SPE (dSPE) cleanup.
-
Vortex the dSPE tube for 30 seconds and centrifuge at ~3500 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
6.2 Protocol for Water Samples For water samples, a direct injection approach is often sufficient.
-
Collect water samples in clean glass bottles.
-
For fortification, add 0.01 mL of an appropriate fortification solution to 1.00 mL of the water sample.
-
Vortex the sample to mix thoroughly.
-
Directly transfer the sample into an autosampler vial for analysis by LC-MS/MS.
6.3 Protocol for Rice Samples
-
Homogenize 5 g of the rice sample with 20 mL of acetonitrile in a 50 mL centrifuge tube.
-
Centrifuge the mixture and collect the supernatant.
-
Concentrate the supernatant to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and pass it through a PSA solid-phase extraction (SPE) cartridge for cleanup.
-
Elute the analyte, evaporate the eluent, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis and Data
LC-MS/MS Conditions
The following tables outline the typical instrumental parameters for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 - 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 - 40 °C |
| Gradient | Isocratic (e.g., 60% B) or a suitable gradient program |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| IonSpray Voltage | ~4500 V |
| Source Temp. | 550 - 600 °C |
| Curtain Gas (CUR) | 25 psi |
| Collision Gas (CAD) | 6 psi |
| Nebulizer Gas (GS1) | 40 psi |
| Turbo Gas (GS2) | 40 psi |
| Declustering Potential (DP) | 45 V |
| Entrance Potential (EP) | 10 V |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use | Collision Energy (CE) |
|---|---|---|---|---|
| This compound | 411.1 | 149.0 | Quantitation | ~25 V |
| this compound | 411.1 | 182.1 | Confirmation | ~20 V |
Quantitative Data Summary
The method is validated to ensure its performance. Quantitation is performed using an external standard calibration curve, often with a 1/x weighting for improved accuracy at lower concentrations.
Table 4: Method Validation Performance Data
| Matrix | LOD | LOQ | Recovery (%) | Precision (%RSD) | Linearity (r²) |
|---|---|---|---|---|---|
| Soil | - | 0.02 ng/g | 85 - 110 | < 15 | > 0.99 |
| Sediment | 0.02 ng/g | 0.1 ng/g | 85 - 110 | < 15 | > 0.99 |
| Water | 0.01 µg/L | 0.05 µg/L | 86.0 - 100.1 | < 10 | > 0.99 |
| Rice | - | 0.02 mg/kg | 77.7 - 91.5 | 2.9 - 8.5 | > 0.99 |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Detailed workflow for soil sample preparation.
Conclusion
The described LC-MS/MS method is robust, sensitive, and suitable for the routine determination of this compound residues in diverse environmental and agricultural matrices. The sample preparation protocols are effective in removing matrix interferences, and the instrumental analysis provides excellent selectivity and low detection limits, meeting the requirements for regulatory monitoring.
References
Application Notes and Protocols for Bensulfuron-methyl Extraction from Environmental Samples
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Bensulfuron-methyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice and other crops.[1][2][3] Its presence and persistence in soil and water are of environmental concern, necessitating robust and validated analytical methods for its monitoring. These application notes provide detailed protocols for the extraction of this compound from soil and water samples, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil and direct analysis for water, with subsequent analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the extraction and analysis of this compound in soil and water samples.
Table 1: this compound Analysis in Soil Samples
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Quantitation (LOQ) | 0.1 ng/g | Soil & Sediment | LC-MS/MS | [4][5] |
| Limit of Detection (LOD) | 0.03 ng/g | Soil & Sediment | LC-MS/MS | |
| Limit of Quantitation (LOQ) | 0.01 µg/g | Soil & Rice Plant | HPLC-DAD | |
| Limit of Detection (LOD) | 0.005 µg/g | Soil & Rice Plant | HPLC-DAD | |
| Average Recovery | 91.1% | Soil | HPLC-DAD | |
| Average Recovery | 74-103% | Soil | LC |
Table 2: this compound Analysis in Water Samples
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Quantitation (LOQ) | 0.05 µg/L | Surface, Ground, Drinking Water | LC-MS/MS | |
| Limit of Detection (LOD) | 0.01 µg/L | Surface, Ground, Drinking Water | LC-MS/MS | |
| Mean Recoveries | 70-120% | Surface, Ground, Drinking Water | LC-MS/MS |
Experimental Protocols
Protocol 1: Extraction of this compound from Soil using a Modified QuEChERS Method
This protocol is based on the methods validated by the U.S. Environmental Protection Agency.
1. Materials and Reagents:
-
Homogenized soil sample
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Acetic acid, glacial
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (optional)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
2. Extraction Procedure:
-
Weigh 10 g of a representative homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Add the QuEChERS salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. If necessary, filter the extract through a 0.22 µm syringe filter before injection.
4. LC-MS/MS Analysis:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: Tandem mass spectrometry in positive ion mode, monitoring for the specific precursor and product ions of this compound.
Protocol 2: Analysis of this compound in Water Samples
This protocol is based on the direct analysis method validated for various water matrices.
1. Materials and Reagents:
-
Water sample (drinking, ground, or surface water)
-
LC-MS grade water
-
Formic acid
-
Acetonitrile, LC-MS grade
-
Autosampler vials
-
LC-MS/MS system
2. Sample Preparation:
-
For most drinking and ground water samples, no extensive extraction is required. Directly transfer an aliquot of the water sample into an autosampler vial.
-
For surface water samples that may contain particulates, filtration through a 0.45 µm filter may be necessary.
-
Acidify the sample by adding formic acid to a final concentration of 0.1%. This helps in the ionization of this compound for MS detection.
3. LC-MS/MS Analysis:
-
Injection Volume: 10 µL.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Detection: Tandem mass spectrometry in positive ion mode. The specific ion transitions for this compound are m/z 411.1 → 149.2 for quantification and m/z 411.1 → 182.3 for confirmation.
-
Calibration: Use matrix-matched calibration standards to compensate for any matrix effects.
Visualizations
Caption: Workflow for this compound Extraction from Soil.
Caption: Workflow for this compound Analysis in Water.
References
Analytical protocol for Bensulfuron-methyl residue analysis in rice tissues
Abstract
This application note provides a detailed analytical protocol for the determination of Bensulfuron-methyl (BSM) residues in various rice tissues (grain, straw, husk) and related environmental matrices such as soil and paddy water. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and agricultural science. This document outlines two primary analytical approaches: a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), and a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Detailed experimental protocols, data presentation, and visualizations are provided to ensure accurate and reproducible results.
Introduction
This compound is a selective, systemic sulfonylurea herbicide widely used for the control of broadleaf weeds and sedges in rice cultivation.[1][2][3] Due to its extensive use, monitoring its residue levels in rice tissues and the surrounding environment is crucial to ensure food safety and assess environmental impact. This protocol provides comprehensive procedures for the extraction, cleanup, and quantification of this compound residues.
Mechanism of Action
This compound functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is essential for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. Inhibition of ALS disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing weed death. Rice plants are tolerant to this compound due to their ability to rapidly metabolize the compound into inactive substances.
Experimental Protocols
This section details the materials and methodologies for the analysis of this compound residues.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food and agricultural matrices.
Materials:
-
Homogenized rice tissue (grain, straw, or husk), soil, or water sample
-
Acetonitrile (MeCN) with 1% acetic acid (HOAc)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 solid-phase extraction (SPE) cartridges
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Rotary evaporator
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For rice grain, add 20 mL of water and let it stand for one hour to swell.
-
Add 10 mL of acetonitrile (with 1% acetic acid) and 5 mL of dichloromethane.
-
Add 4 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 3500 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer a 2 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube.
-
Add 300 mg of anhydrous MgSO₄ and 100 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 3500 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned-up extract and pass it through a 0.22 µm syringe filter.
-
The sample is now ready for HPLC-DAD or UPLC-MS/MS analysis. For increased sensitivity, the extract can be concentrated using a rotary evaporator and reconstituted in a suitable solvent.
-
Instrumental Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode-Array Detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with orthophosphoric acid to adjust pH to 3.0.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 234 nm.
Instrumentation:
-
Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., Waters Acquity UPLC).
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantitation: m/z 411 -> 149.
-
Confirmation: m/z 411 -> 182.
-
-
Collision Energy and other parameters: Should be optimized for the specific instrument used.
Data Presentation
The performance of the analytical methods is summarized in the table below, providing key quantitative parameters for different matrices.
| Matrix | Analytical Method | LOD (µg/g or mg/kg) | LOQ (µg/g or mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soil | HPLC-DAD | 0.005 | 0.01 | 91.1 | Not Reported | |
| Rice Straw | HPLC-DAD | 0.005 | 0.01 | 82.8 | Not Reported | |
| Rice Grain | HPLC-DAD | 0.005 | 0.01 | 84.5 | Not Reported | |
| Rice Husk | HPLC-DAD | 0.005 | 0.01 | 88.7 | Not Reported | |
| Rice | UPLC-MS/MS | 0.02 (min. detectable conc.) | Not specified | 77.7 - 91.5 | 2.9 - 8.5 | |
| Paddy Water | HPLC | Not specified | 0.05 (for calibration curve) | 85.39 - 113.33 | 0.91 - 10.24 | |
| Soil | HPLC | Not specified | 0.05 (for calibration curve) | 85.39 - 113.33 | 0.91 - 10.24 | |
| Rice Plant | HPLC | Not specified | 0.05 (for calibration curve) | 85.39 - 113.33 | 0.91 - 10.24 | |
| Soil | LC-MS/MS | 0.02 (ng/g) | 0.1 (ng/g) | Not specified | Not specified |
Note: Data from different sources may have different units and experimental conditions. Direct comparison should be made with caution.
Conclusion
The analytical protocols described in this application note provide robust and reliable methods for the quantification of this compound residues in rice tissues and related environmental samples. The QuEChERS extraction and cleanup procedure is effective for a variety of matrices. For routine monitoring, HPLC-DAD offers adequate sensitivity, while UPLC-MS/MS provides higher sensitivity and selectivity for trace-level detection. The choice of method will depend on the specific requirements of the analysis, including regulatory limits and the complexity of the sample matrix. Adherence to these protocols will enable accurate assessment of this compound residues, contributing to food safety and environmental monitoring efforts.
References
Application Notes and Protocols for Bensulfuron-methyl in Transplanted Rice Weed Management
Authored for Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of Bensulfuron-methyl, a selective sulfonylurea herbicide, for effective weed management in transplanted rice (Oryza sativa L.). The following protocols and data have been synthesized from peer-reviewed research to guide experimental design and field application.
Introduction
This compound is a systemic herbicide that provides selective pre- and post-emergence control of a wide spectrum of broadleaf weeds and sedges in rice cultivation.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[2][3][4] This inhibition halts cell division and growth in target weeds, leading to their eventual death, while rice plants remain largely unharmed due to their ability to rapidly metabolize the compound.
Efficacy and Application Rates
Field studies have demonstrated the high efficacy of this compound in controlling key weed species in transplanted rice. It is particularly effective against sedges and broadleaf weeds. For broader-spectrum control, including grassy weeds, it is often formulated or tank-mixed with other herbicides such as Pretilachlor.
Table 1: Efficacy of this compound and its Combinations on Weed Control in Transplanted Rice
| Treatment | Application Rate (g a.i./ha) | Timing | Weed Control Efficiency (%) | Predominant Weeds Controlled | Reference |
| This compound | 30 - 60 | Pre- or Post-emergence | 80 - 92.2 | Sedges (e.g., Cyperus difformis, Fimbristylis miliacea), Broadleaf weeds (e.g., Sphenochlea zeylanica, Marsilea quadrifolia) | |
| This compound + Pretilachlor | 60 + 600 | 3 DAT (Days After Transplanting) | 74 (at 30 DAT), 49.4 (at 60 DAT), 42.9 (at 90 DAT) | Grasses, Broadleaf weeds, Sedges | |
| This compound + Pretilachlor | 60 + 600 | 3 DAT | 73.13 (at 30 DAT), 43.92 (at 90 DAT) | Grasses (Echinochloa colona), Sedges (Cyperus difformis), Broadleaf weeds (Ammania baccifera) | |
| This compound | 40 | 15-20 DAT | - | Sedges and non-grassy broadleaf weeds | |
| This compound + Pretilachlor | 60 + 600 | 3 DAT | - | Broad-leaved weeds, sedges, and grasses |
Table 2: Impact of this compound Treatments on Transplanted Rice Grain Yield
| Treatment | Application Rate (g a.i./ha) | Timing | Grain Yield (t/ha) | Comparison | Reference |
| This compound | 60 | 20 DAS (Days After Sowing) | 5.48 | Comparable to hand weeding twice | |
| This compound + Pretilachlor | 50 + 450 | 20 DAS | 5.53 | Comparable to hand weeding twice | |
| This compound | 60 | Pre- or Post-emergence | - | Higher than unweeded check | |
| This compound + Pretilachlor | 60 + 600 | Pre-emergence | 5.84 | Higher than unweeded check (3.76 t/ha) | |
| This compound + Pretilachlor | 60 + 600 | 3 DAT | 4.56 | 11.9% higher than local check (one hand weeding) | |
| This compound + Pretilachlor | 60 + 600 | 3 DAT | 4.86 | 19.7% higher than local check | |
| Unweeded Check | - | - | 3.76 | - |
Experimental Protocols
Field Trial for Efficacy Assessment
A robust experimental design is crucial for evaluating the efficacy of this compound.
Objective: To determine the efficacy of different rates and application timings of this compound for weed control and its effect on the grain yield of transplanted rice.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: Minimum of three.
-
Plot Size: A standard plot size, for example, 4.0 m x 5.0 m, should be used.
-
Treatments:
-
Untreated (Weedy) Check.
-
Weed-Free Check (manual weeding at 20 and 40 DAT).
-
This compound at various rates (e.g., 30, 40, 60 g a.i./ha).
-
This compound in combination with other herbicides (e.g., Pretilachlor at 600 g a.i./ha).
-
Application timings: Pre-emergence (e.g., 3 DAT) and Post-emergence (e.g., 15-20 DAT).
-
Methodology:
-
Land Preparation: Prepare the main field by puddling and leveling.
-
Transplanting: Transplant 25-30 day-old rice seedlings at a specified spacing (e.g., 15 cm x 15 cm).
-
Herbicide Application:
-
For granular formulations (GR), mix the required amount of herbicide with sand (e.g., 12 kg/acre ) for uniform broadcasting in the field with standing water.
-
For wettable powders (WP) or water-dispersible granules (DF), dissolve in water (e.g., 200 liters/acre) and apply as a spray using a knapsack sprayer. Ensure the field is moist by draining excess standing water before spraying and re-irrigate after 2 days.
-
-
Data Collection:
-
Weed Density and Dry Matter: At specific intervals (e.g., 30, 60, and 90 DAT), place a quadrat (e.g., 1 m²) randomly at different spots within each plot to count the number of weeds by species and collect the above-ground biomass. Dry the weed samples in an oven to a constant weight.
-
Weed Control Efficiency (WCE): Calculate using the formula: WCE (%) = [(DWC - DWT) / DWC] x 100, where DWC is the dry weight of weeds in the control plot and DWT is the dry weight of weeds in the treated plot.
-
Yield and Yield Components: At maturity, harvest the crop from a designated net plot area. Record the number of panicles per square meter, number of grains per panicle, 1000-grain weight, and total grain yield (adjusted to 14% moisture).
-
Phytotoxicity Assessment
While generally safe for rice, it is crucial to assess potential phytotoxicity, especially at higher doses or under specific environmental conditions.
Objective: To evaluate the phytotoxic effects of this compound on transplanted rice.
Methodology:
-
Visual Assessment:
-
Use a rating scale of 0 to 10, where 0 indicates no injury and 10 indicates complete crop destruction.
-
Conduct assessments at regular intervals after herbicide application (e.g., 3, 7, 14, 21, and 28 DAT).
-
Observe for symptoms such as stunting, chlorosis (yellowing), and discoloration of leaves.
-
-
Physiological and Biochemical Assays (Optional for in-depth studies):
-
Chlorophyll Content: Extract chlorophyll from leaf samples using 80% acetone and measure absorbance to quantify chlorophyll a, b, and total chlorophyll.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and assay the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
-
Mode of Action Signaling Pathway
This compound's herbicidal activity stems from the inhibition of the Acetolactate Synthase (ALS) enzyme, also known as Acetohydroxyacid Synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth.
Conclusion
This compound, used alone or in combination with other herbicides like Pretilachlor, is a highly effective tool for managing a broad spectrum of weeds in transplanted rice. Optimal application rates and timing are critical for maximizing weed control efficiency and ensuring crop safety. The protocols outlined above provide a framework for conducting rigorous scientific evaluations of this compound and similar herbicides, contributing to the development of sustainable and effective weed management strategies in rice production. Researchers should adhere to standardized methodologies for data collection and analysis to ensure the reliability and comparability of results.
References
Application Notes and Protocols for Bensulfuron-methyl in Broadleaf Weed Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bensulfuron-methyl, a selective systemic herbicide, for the effective control of a wide spectrum of broadleaf weeds and sedges. The following protocols and data are intended to guide research and development efforts in optimizing its use for agricultural and scientific applications.
Mechanism of Action
This compound is a member of the sulfonylurea family of herbicides.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[1] By blocking ALS, this compound halts cell division and growth in susceptible plants. The herbicide is absorbed through both the roots and foliage of the weeds and translocates to the meristematic tissues where it exerts its effect.
Caption: this compound inhibits the ALS enzyme, blocking essential amino acid synthesis.
Application Rates and Efficacy
Quantitative data from various studies on the application rates of this compound and its efficacy in controlling broadleaf weeds are summarized below. The effectiveness of the herbicide can be influenced by factors such as weed species, growth stage, and environmental conditions.
| Crop | Target Weeds | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Transplanted Rice | Sedges and non-grassy broadleaf weeds | 60 | ~100% | |
| Transplanted Rice | Mixed weed flora (grasses, broadleaf, sedges) | 60 (in combination with Pretilachlor 600 g/ha) | 74% (at 30 DAT) | |
| Wet Direct-Sown Summer Rice | Sedges and broadleaf weeds | 60 | 90.0% | |
| Wet Direct-Sown Summer Rice | Sedges and broadleaf weeds | 50 (in combination with Pretilachlor 450 g/ha) | 92.2% | |
| Wet Direct-Sown Summer Rice | Sedges and broadleaf weeds | 30 - 60 | 80 - 92.2% | |
| Rice | Broadleaf weeds and sedges | 30 - 60 | Not specified | |
| Winter Wheat | Chickweed, lamb's-quarters, amaranth, etc. | 150 - 200 (of 10% WP formulation) | Not specified | |
| Sugarcane | Amaranth, pigweed, and other annual broadleaves | 200 - 300 (of 10% WP formulation) | Not specified |
a.i./ha: active ingredient per hectare DAT: Days After Transplanting
Experimental Protocols for Efficacy Evaluation
The following is a generalized protocol for conducting herbicide efficacy trials with this compound. This protocol is based on established guidelines for herbicide research.
3.1. Objective
To determine the effective application rate of this compound for the control of specific broadleaf weeds in a given crop and to assess any potential phytotoxicity to the crop.
3.2. Materials
-
This compound formulation (e.g., Water-Dispersible Granules (WDG), Wettable Powder (WP))
-
Test crop seeds or seedlings
-
Target broadleaf weed seeds
-
Experimental plots or pots
-
Calibrated spray equipment
-
Personal Protective Equipment (PPE)
-
Non-ionic surfactant (optional, to enhance foliar absorption)
-
Data collection tools (e.g., quadrats, biomass scales, imaging equipment)
3.3. Experimental Design
-
Treatments:
-
Untreated control (weedy check)
-
Weed-free control (manual weeding)
-
A series of this compound application rates (including rates below, at, and above the expected effective dose).
-
A standard herbicide treatment for comparison (positive control).
-
-
Replication: Each treatment should be replicated at least three to four times.
-
Randomization: Treatments should be arranged in a randomized complete block design (RCBD) to minimize the effects of field variability.
-
Plot Size: Plot size should be sufficient to allow for representative sampling and to minimize edge effects.
3.4. Procedure
-
Site Preparation: Prepare the experimental site to ensure uniform soil conditions. If necessary, introduce the target weed seeds to ensure a consistent weed population.
-
Crop and Weed Establishment: Plant the crop and allow for the emergence and growth of both the crop and target weeds to the desired stage for application.
-
Application:
-
Apply this compound at the pre-emergence or post-emergence stage of the weeds, as per the experimental objectives. For post-emergence applications, weeds are typically at the 2-4 leaf stage.
-
Use calibrated spray equipment to ensure accurate and uniform application of the herbicide.
-
For applications in rice paddies, a water layer of 3-5 cm should be maintained in the field for several days after application.
-
-
Data Collection:
-
Weed Control Efficacy: Assess weed control at regular intervals (e.g., 7, 14, 21, and 30 days after treatment). This can be done through visual ratings (e.g., on a scale of 0-100%, where 0 is no control and 100 is complete control), weed counts per unit area (e.g., using a quadrat), and weed biomass (dry weight).
-
Crop Phytotoxicity: Visually assess the crop for any signs of injury (e.g., stunting, chlorosis, necrosis) at the same intervals as the weed control assessments.
-
Yield: At the end of the growing season, harvest the crop from a designated area within each plot to determine the yield.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of treatment effects.
Caption: A generalized workflow for conducting herbicide efficacy trials.
Important Considerations
-
Weed Resistance: The continuous use of herbicides with the same mode of action can lead to the development of resistant weed biotypes. It is crucial to incorporate resistance management strategies, such as rotating herbicides with different modes of action.
-
Environmental Safety: While this compound has low toxicity to mammals, it can be moderately toxic to aquatic life. Care should be taken to avoid contamination of water bodies during application.
-
Formulation and Adjuvants: this compound is available in various formulations, such as Wettable Powders (WP) and Water-Dispersible Granules (WDG). The addition of a non-ionic surfactant can enhance its foliar absorption, especially in dry conditions.
References
Application Note: QuEChERS Sample Preparation for Bensulfuron-methyl Residue Analysis
Introduction
Bensulfuron-methyl is a widely used sulfonylurea herbicide for broad-leaved weed and sedge control in rice crops.[1] Monitoring its residue levels in environmental and food matrices is crucial for ensuring food safety and environmental protection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique for the analysis of pesticide residues in a variety of matrices.[2][3] This application note details a generalized QuEChERS protocol for the extraction and cleanup of this compound residues from various sample types, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The QuEChERS method involves two main steps: an extraction step with acetonitrile and a partitioning step using salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[2] For this compound, an acidic sulfonylurea herbicide, modifications to the standard QuEChERS protocol, such as the use of acidic acetonitrile and the careful selection of d-SPE sorbents, are often necessary to achieve optimal recovery and minimize matrix effects.
Data Presentation
The following tables summarize the quantitative data for this compound residue analysis using the QuEChERS method from various studies.
Table 1: Recovery of this compound in Various Matrices
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soil | 0.01, 0.05, 0.1, 0.5 | 91.1 | Not Specified | [1] |
| Rice Straw | 0.01, 0.05, 0.1, 0.5 | 82.8 | Not Specified | |
| Rice Grain | 0.01, 0.05, 0.1, 0.5 | 84.5 | Not Specified | |
| Rice Husk | 0.01, 0.05, 0.1, 0.5 | 88.7 | Not Specified | |
| Cereals (Wheat, Rye, Oat) | 0.005, 0.05, 0.5 | 70-120 | < 20 | |
| Paddy Water | 0.05, 0.10, 1.00 | 85.39 - 113.33 | 0.91 - 10.24 | |
| Rice Plant | 0.05, 0.10, 1.00 | 85.39 - 113.33 | 0.91 - 10.24 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Soil and Rice Plant | 0.005 | 0.01 | |
| Tomatoes | 0.003 | 0.008 - 0.009 |
Experimental Protocols
1. General QuEChERS Protocol for Solid Samples (e.g., Soil, Rice, Cereals)
This protocol is a compilation of methodologies described in the cited literature.
a. Sample Homogenization:
-
Homogenize a representative portion of the sample. For grains and rice, this can be done using a high-speed blender or grinder. For soil samples, air dry, powder, and sieve them.
b. Extraction:
-
Weigh 5-15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile (for some applications, 1% acetic acid in acetonitrile is used).
-
Add an appropriate internal standard if necessary.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl, or other buffered salt mixtures).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 x g for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain anhydrous MgSO₄ and a combination of sorbents. For this compound, which is an acidic herbicide, PSA (Primary Secondary Amine) should be used with caution or omitted as it can adsorb acidic pesticides. A common combination is MgSO₄ and C18.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
d. Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
The extract can be directly analyzed by LC-MS/MS or evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water mixture).
2. QuEChERS Protocol for Water Samples
This protocol is adapted from a method for sulfonylurea herbicides in surface water.
a. Extraction:
-
Place 10 mL of the water sample into a 50 mL centrifuge tube.
-
Adjust the pH to 3 with formic acid.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, and vortex again for 1 minute.
-
Centrifuge at 6000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 5 mL aliquot of the upper acetonitrile layer to a polypropylene centrifuge tube containing 50 mg PSA and 300 mg anhydrous MgSO₄.
-
Vortex for 30 seconds and centrifuge at 6000 rpm for 5 minutes.
-
The resulting supernatant is ready for further concentration or direct analysis.
Visualizations
Caption: QuEChERS workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 3. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Solid-Phase Extraction (SPE) Cleanup for the Analysis of Bensulfuron-methyl
Introduction
Bensulfuron-methyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice crops.[1] Due to its potential environmental persistence and impact, sensitive and accurate methods are required for its determination in various matrices such as soil, water, and agricultural products. Sample preparation is a critical step in the analytical workflow, designed to remove interfering matrix components and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a highly effective and commonly employed technique for the cleanup and pre-concentration of this compound from complex sample extracts prior to instrumental analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]
Principle of SPE for this compound Cleanup
SPE operates on the principle of chromatography, where a sample is passed through a solid sorbent (the stationary phase) that retains the analyte of interest. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. For this compound, reversed-phase SPE cartridges, such as C18, are frequently utilized.[4] The process typically involves four key steps:
-
Conditioning: The sorbent is treated with a solvent (e.g., acetonitrile or methanol) to activate the stationary phase, followed by an equilibration step with a solvent similar in composition to the sample matrix (e.g., water).
-
Loading: The sample extract is passed through the conditioned cartridge. This compound, being moderately non-polar, adsorbs to the C18 stationary phase while more polar matrix components pass through.
-
Washing: A weak solvent is used to rinse the cartridge, removing any remaining weakly bound interferences without prematurely eluting the target analyte.
-
Elution: A strong organic solvent, such as acetonitrile or methanol, is used to disrupt the interaction between this compound and the sorbent, thereby eluting the purified analyte for subsequent analysis.
Alternative sorbents like Florisil have also been used, particularly for cleanup in plant matrices like rice. The choice of sorbent and solvents is crucial and depends on the specific matrix and the analytical technique to be employed.
Experimental Protocols
The following are generalized protocols for the SPE cleanup of this compound in water and soil/sediment samples, based on established methodologies.
Protocol 1: SPE Cleanup of this compound from Water Samples
This protocol is adapted from methods utilizing C18 SPE cartridges for aqueous samples.
1. Sample Preparation and Extraction:
-
Collect a 100 mL water sample in a clean glass container.
-
Adjust the sample pH to 7.0 using 0.1 M HCl or 0.1 M NaOH.
-
Transfer the sample to a 250 mL separatory funnel.
-
Perform a liquid-liquid extraction by adding 100 mL of high-purity methylene chloride and shaking for approximately 1 minute.
-
Allow the layers to separate and collect the lower methylene chloride layer.
-
Repeat the extraction with a second 100 mL portion of methylene chloride and combine the extracts.
-
Evaporate the combined extracts to a volume of 5-10 mL using a rotary evaporator at a temperature not exceeding 35-40°C.
-
Completely evaporate the remaining solvent under a gentle stream of nitrogen and immediately dissolve the residue in 50 mL of 0.15 M ammonium hydroxide for SPE cleanup.
2. SPE Cartridge Cleanup (C18):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 20 mL of acetonitrile, 20 mL of purified water, and finally 20 mL of 0.15 M ammonium hydroxide through the cartridge. Ensure the sorbent does not go dry.
-
Loading: Apply the redissolved sample extract from step 1 onto the conditioned cartridge at a slow, steady flow rate (approx. 2-4 mL/min).
-
Washing: Rinse the flask that contained the sample with an additional 2 mL of 0.15 M ammonium hydroxide and pass this through the cartridge to ensure the complete transfer of the analyte.
-
Elution: Elute the retained this compound from the cartridge by passing 10 mL of acetonitrile into a clean collection tube or round-bottom flask.
3. Final Sample Preparation for Analysis:
-
Add 3 drops of acetic acid to the eluate.
-
Evaporate the eluate to a volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen at 35-40°C.
-
Quantitatively transfer the concentrated extract to a smaller vial.
-
Evaporate to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., mobile phase for HPLC or acetonitrile/water mixture) for instrumental analysis.
Protocol 2: SPE Cleanup of this compound from Soil & Sediment Samples
This protocol describes a common extraction and cleanup procedure for solid matrices.
1. Sample Preparation and Extraction:
-
Weigh 10.0 g of a homogenized soil or sediment sample into a centrifuge tube.
-
Add 30 mL of acetonitrile and blend using a high-speed homogenizer for one minute.
-
Alternatively, for some methods, use an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v) as the extraction solvent.
-
Sonicate the sample for 5 minutes and then centrifuge for 5 minutes at approximately 3500 rpm.
2. Dispersive SPE (dSPE) / "QuEChERS-style" Cleanup:
-
Transfer a 2.0 mL aliquot of the supernatant from the extraction step into a 15 mL centrifuge tube.
-
Add 100 mg of Primary Secondary Amine (PSA) sorbent and 300 mg of anhydrous magnesium sulfate (MgSO₄). This step helps remove organic acids, fatty acids, and residual water.
-
Vortex the tube vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge at ~3500 rpm for 2 minutes to pellet the dSPE sorbent and salts.
3. Final Sample Preparation for Analysis:
-
Carefully collect the supernatant (the cleaned extract).
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis by LC-MS/MS or HPLC.
Data Presentation
The following table summarizes the performance data for this compound analysis using various cleanup and analytical methods.
| Matrix | Cleanup Method | Analytical Method | Fortification Level(s) | Recovery (%) | LOQ | LOD | Reference |
| Soil & Sediment | dSPE (PSA/MgSO₄) | LC-MS/MS | 0.1 ng/g & 1.0 ng/g | Not explicitly stated, but method met validation criteria | 0.1 ng/g | 0.01 - 0.02 ng/g | |
| Paddy Water | LLE (Methylene Chloride) | HPLC-UV | 0.05, 0.10, 1.00 mg/kg | 85.39 - 113.33 | Not specified | Not specified | |
| Paddy Soil | LLE (Acetonitrile/Methylene Chloride) | HPLC-UV | 0.05, 0.10, 1.00 mg/kg | 85.39 - 113.33 | Not specified | Not specified | |
| Rice Plant | Florisil Column | HPLC-UV | 0.05, 0.10, 1.00 mg/kg | 85.39 - 113.33 | Not specified | Not specified | |
| Surface, Ground & Drinking Water | Direct Injection (No SPE) | LC-MS/MS | 0.05 µg/L & 0.5 µg/L | Within guideline requirements | 0.05 µg/L | 0.01 µg/L | |
| Rice & Crayfish | LLE & Chromatographic Cleanup | LC-UV | 0.008 - 1.0 ppm | 90 ± 8 | 0.008 - 0.05 ppm | Not specified |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Solid-Phase Extraction cleanup of this compound from a water sample.
Caption: Workflow for SPE cleanup of this compound in water.
References
Application Notes and Protocols for the Development and Validation of an Immunoassay for Bensulfuron-methyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bensulfuron-methyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice paddies.[1] Due to its potential environmental impact and the need to ensure food safety, sensitive and specific methods for its detection are crucial. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, cost-effective, and high-throughput alternative to traditional chromatographic methods for monitoring this compound residues.[2][3]
These application notes provide a comprehensive overview of the development and validation of a competitive indirect ELISA for this compound. The document includes detailed protocols for hapten synthesis, immunogen and coating antigen preparation, antibody production, and the immunoassay procedure. Additionally, it presents key validation data in a structured format and visual diagrams to illustrate the experimental workflow.
Principle of the Competitive Indirect ELISA
The competitive indirect ELISA is a highly sensitive immunoassay format for detecting small molecules like this compound. The principle relies on the competition between the free analyte (this compound) in the sample and a fixed amount of coating antigen (this compound conjugated to a protein) for binding to a limited amount of specific antibody. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Experimental Protocols
Hapten Synthesis
To elicit an immune response, the small molecule this compound (a hapten) must be covalently linked to a larger carrier protein. This requires the synthesis of a hapten derivative with a functional group suitable for conjugation.
Protocol for Synthesis of a this compound Hapten with a Carboxyl Group:
This protocol is based on the synthesis of haptens with a spacer arm to improve the exposure of the antigenic determinant.[2][4]
-
Dissolution: Dissolve 2-methylester-phenylsulfonamide and succinic anhydride in dioxane.
-
Reaction: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dissolved in dioxane dropwise to the mixture under gentle cooling.
-
Stirring: Stir the reaction mixture for 2 hours.
-
Acidification and Evaporation: Acidify the mixture with 2 M HCl and then evaporate the dioxane phase to dryness to obtain the hapten, l-[(2-methylester)phenylsulfonyl]monoamidosuccinic acid.
Preparation of Immunogen and Coating Antigen
The synthesized hapten is conjugated to a carrier protein to create an immunogen (for immunizing animals) and a coating antigen (for coating the ELISA plate). Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).
Protocol for Hapten-Protein Conjugation (Activated Ester Method):
-
Activation of Hapten: Dissolve the synthesized hapten in a suitable solvent and activate the carboxyl group using the N-hydroxysuccinimide (NHS) activated ester method.
-
Conjugation to Protein:
-
Dissolve the carrier protein (e.g., KLH for immunogen, BSA for coating antigen) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Add the activated hapten solution to the protein solution and stir gently overnight at 4°C.
-
-
Dialysis: Dialyze the conjugate against PBS to remove unconjugated hapten and by-products.
-
Characterization: Confirm the successful conjugation using methods like UV spectrophotometry and SDS-PAGE.
Antibody Production
Polyclonal or monoclonal antibodies can be generated against the immunogen. This protocol outlines the production of polyclonal antibodies in rabbits.
Protocol for Polyclonal Antibody Production:
-
Immunization:
-
Emulsify the immunogen (hapten-KLH conjugate) with an equal volume of Freund's complete adjuvant for the initial injection.
-
Inject rabbits subcutaneously at multiple sites with the emulsion.
-
Administer booster injections every 3-4 weeks with the immunogen emulsified in Freund's incomplete adjuvant.
-
-
Antisera Collection: Collect blood from the rabbits 7-10 days after each booster injection.
-
Antibody Titer Determination: Determine the antibody titer of the collected sera using an indirect ELISA with the coating antigen (hapten-BSA). High-titer antisera are selected for further use.
Competitive Indirect ELISA Protocol
This protocol describes the steps for performing the competitive indirect ELISA to detect this compound in samples.
-
Coating:
-
Coat the wells of a 96-well microtiter plate with the coating antigen (hapten-BSA conjugate) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with washing buffer (e.g., PBS containing 0.05% Tween 20, PBS-T).
-
Blocking: Block the unoccupied sites in the wells by adding a blocking buffer (e.g., 3% ovalbumin in PBS) and incubating for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Competition:
-
Add 50 µL of this compound standard solutions or samples to the wells.
-
Immediately add 50 µL of the diluted anti-Bensulfuron-methyl antiserum to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The following tables summarize the quantitative data from the validation of the this compound immunoassay.
Table 1: Assay Performance Characteristics
| Parameter | Assay I | Assay II | Assay III | Reference |
| IC₅₀ (ng/mL) | 0.17 | 0.09 | 0.09 | |
| Detection Range (ng/mL) | 0.04 - 0.60 | 0.01 - 0.60 | 0.04 - 0.25 | |
| Lowest Detection Limit (ng/mL) | 0.03 | 0.002 | 0.03 |
Table 2: Cross-Reactivity of the Immunoassay
| Compound | Cross-Reactivity (%) | Reference |
| This compound | 100 | |
| Tribenuron-methyl | 0 | |
| Pyrazosulfuron | 0 | |
| Nicosulfuron | 0 | |
| Other Sulfonylurea Herbicides and Metabolites | < 15 |
Table 3: Recovery of this compound from Spiked Water Samples
| Sample Type | Fortification Level | Recovery (%) | Reference |
| Groundwater | Not Specified | 81 - 125 | |
| Water | 0.1 - 1000 ng/mL | 96.5 - 107.2 |
Visualizations
Diagrams
Caption: Experimental workflow for immunoassay development.
Caption: Principle of the competitive indirect ELISA.
References
Application Notes and Protocols for Bensulfuron-methyl Bioefficacy Field Trials
Introduction
Bensulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1] It is widely utilized for the control of a variety of annual and perennial broad-leaved weeds and sedges, particularly in rice and wheat cultivation.[2][3] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[1][3] This inhibition leads to the cessation of cell division and growth, with symptoms like chlorosis appearing within days, followed by necrosis and eventual plant death. To evaluate the effectiveness and crop safety of new this compound formulations, it is imperative to conduct robust and well-designed bioefficacy field trials. These protocols provide a detailed framework for researchers and scientists to design, execute, and analyze such trials.
Mechanism of Action: ALS Inhibition Pathway
This compound is absorbed by the roots and foliage of weeds and translocated to the meristematic tissues where it exerts its effect.
Caption: Mode of action of this compound via inhibition of the ALS enzyme.
Experimental Design and Protocols
A successful bioefficacy trial hinges on a sound experimental design that ensures the results are statistically valid and reproducible. The Randomized Complete Block Design (RCBD) is highly recommended for herbicide field trials to account for field variability.
Experimental Design Principles
-
Treatments: The trial should include a range of treatments to comprehensively evaluate the herbicide. This must include an untreated control to serve as a baseline for comparison, the test product (this compound) at various application rates, and a commercially available standard herbicide for reference.
-
Replication: Each treatment should be replicated a minimum of three to four times to account for variability within the experimental site and to increase the statistical reliability of the data.
-
Randomization: To prevent bias, the placement of treatments within each block or replicate must be done randomly. This ensures that any observed differences are due to the treatments themselves and not to variations in soil or environment.
Field Trial Workflow
The overall process from planning to final analysis follows a structured workflow.
Caption: Workflow for conducting a this compound bioefficacy field trial.
Detailed Experimental Protocols
Protocol 1: Site Selection and Trial Layout
-
Site Selection: Choose a field with a known history of uniform infestation by the target broadleaf weeds and/or sedges. The soil type, pH, and organic matter content should be representative of the region where the herbicide will be used. Avoid areas with significant slopes or poor drainage.
-
Field Preparation: Prepare the field according to standard agricultural practices for the selected crop (e.g., rice). Ensure a uniform seedbed.
-
Plot Design:
-
Demarcate individual plots. A common plot size is 2m x 10m or 3m x 5m, which is large enough to minimize spray drift between adjacent plots.
-
Leave a buffer zone of at least 1 meter between plots and 2 meters between replicates.
-
-
Layout: Arrange the plots according to a Randomized Complete Block Design (RCBD). Create 3-4 blocks (replicates). Within each block, assign each treatment to one plot randomly.
Protocol 2: Treatment Preparation and Application
-
Treatment Selection: The treatment list should be comprehensive.
Treatment No. Treatment Description Application Rate (Active Ingredient) Notes T1 Untreated Control 0 g a.i./ha Baseline for comparison. T2 This compound 30 g a.i./ha Proposed low label rate. T3 This compound 60 g a.i./ha Proposed high label rate. T4 This compound 120 g a.i./ha 2x the high rate for crop tolerance assessment. T5 Standard Check Herbicide Manufacturer's Recommended Rate A registered product for the same use. T6 Weedy Check N/A A control plot with no crop, to assess natural weed flora. -
Herbicide Preparation:
-
Calibrate the application equipment (e.g., backpack sprayer with a flat fan nozzle) to ensure accurate and uniform spray delivery.
-
For each treatment, calculate the required amount of this compound formulation (e.g., 10% WP) based on the plot size and the target active ingredient rate.
-
Prepare the spray solution by mixing the calculated amount of herbicide with a specified volume of water just before application.
-
-
Application:
-
Apply the treatments uniformly to their assigned plots.
-
Application can be pre-emergence (before weeds emerge) or post-emergence (when weeds are at an early, active growth stage). The timing should align with the proposed label recommendations.
-
Use shields to prevent spray drift onto adjacent plots.
-
Protocol 3: Data Collection and Assessment
-
Parameters to be Assessed:
-
Weed Density: Count the number of individuals of each target weed species per unit area (e.g., using a 0.25 m² quadrat) at different time points.
-
Weed Biomass: Collect all the weed plants from the quadrat, dry them in an oven at 70°C until a constant weight is achieved, and record the dry weight.
-
Visual Weed Control (%): Visually assess the percentage of weed control on a scale of 0 to 100, where 0 is no control and 100 is complete control, compared to the untreated control plot.
-
Crop Phytotoxicity: Visually assess any injury to the crop on a scale of 0 to 10, where 0 is no injury and 10 is complete crop death.
-
Crop Yield: At maturity, harvest the crop from a predetermined net plot area and measure the yield.
-
-
Assessment Timeline:
-
Baseline: Collect initial weed density data before herbicide application.
-
Post-Application: Conduct assessments at regular intervals, such as 14, 28, and 56 days after application (DAA), to observe the progression of herbicidal effects.
-
At Harvest: Record crop yield and any final observations.
-
Data Presentation and Analysis
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on Weed Density (plants/m²) at 28 DAA
| Treatment | Rate (g a.i./ha) | Weed Species A | Weed Species B | Sedge Species C |
|---|---|---|---|---|
| T1: Untreated Control | 0 | 45.3 | 28.1 | 60.5 |
| T2: this compound | 30 | 8.7 | 5.2 | 10.1 |
| T3: this compound | 60 | 2.1 | 1.5 | 3.4 |
| T4: this compound | 120 | 0.5 | 0.2 | 1.1 |
| T5: Standard Check | Rec. Rate | 3.5 | 2.0 | 4.8 |
| p-value | <0.001 | <0.001 | <0.001 |
| LSD (p=0.05) | | 4.2 | 3.1 | 5.7 |
Table 2: Weed Control Efficacy and Crop Yield
| Treatment | Rate (g a.i./ha) | Visual Weed Control (%) at 56 DAA | Crop Phytotoxicity (0-10) at 14 DAA | Crop Yield (t/ha) |
|---|---|---|---|---|
| T1: Untreated Control | 0 | 0.0 | 0.0 | 2.5 |
| T2: this compound | 30 | 85.5 | 0.0 | 4.8 |
| T3: this compound | 60 | 96.2 | 0.0 | 5.1 |
| T4: this compound | 120 | 99.1 | 0.5 | 5.0 |
| T5: Standard Check | Rec. Rate | 94.8 | 0.0 | 4.9 |
| p-value | <0.001 | - | <0.001 |
| LSD (p=0.05) | | 6.8 | - | 0.4 |
Statistical Analysis
-
The collected data should be subjected to Analysis of Variance (ANOVA) to determine if there are significant differences among the treatment means.
-
If the ANOVA results are significant (p < 0.05), a post-hoc mean separation test, such as Tukey's Honest Significant Difference (HSD) or Fisher's Least Significant Difference (LSD), should be performed to compare individual treatment means.
-
Weed control percentage data may require an arcsine transformation before analysis to normalize the distribution.
Logical Flow from Data to Conclusion
Caption: Logical process for the statistical analysis of bioefficacy trial data.
References
Application Notes and Protocols for the Combined Use of Bensulfuron-methyl and Pretilachlor in Herbicide Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combined use of bensulfuron-methyl and pretilachlor, two herbicides with complementary mechanisms of action, for broad-spectrum weed control, primarily in transplanted rice cultivation. The information is compiled from various field studies and technical documents to guide research and development of effective weed management strategies.
Introduction
Weed infestation is a significant factor limiting rice productivity, with uncontrolled growth leading to substantial yield reductions.[1] The combination of this compound and pretilachlor offers a potent solution for managing a wide array of weeds, including grasses, sedges, and broadleaf species.[2][3] this compound, a sulfonylurea herbicide, is effective against broadleaf weeds and sedges, while pretilachlor, a chloroacetamide herbicide, primarily controls grassy weeds.[2][4] Their combined application results in a synergistic effect, broadening the spectrum of controlled weeds and enhancing overall efficacy.
Mechanism of Action
The synergistic effect of this herbicide combination stems from their distinct modes of action:
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This compound: This selective, systemic herbicide is absorbed through both foliage and roots. It inhibits the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing weed death.
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Pretilachlor: As a selective, pre-emergence herbicide, pretilachlor primarily acts as a cell division inhibitor. Weeds absorb it through the hypocotyl and coleoptile. By inhibiting very-long-chain fatty acid synthesis, it interferes with cell division and growth, indirectly affecting protein synthesis and photosynthesis.
The different sites of action of these two herbicides lead to an improved and broader weed control effect.
Application Recommendations
The combination of this compound and pretilachlor is typically applied as a pre-emergence herbicide in transplanted rice.
Table 1: Recommended Application Rates and Timings
| Herbicide Combination | Application Rate (Active Ingredient) | Application Timing | Crop |
| This compound 0.6% + Pretilachlor 6% GR | 60 g/ha + 600 g/ha | 3 days after transplanting (DAT) | Transplanted Rice |
| This compound + Pretilachlor (Tank Mix) | 50 g/ha + 450 g/ha | 20 days after sowing (DAS) | Wet Direct-Sown Rice |
| This compound 0.6% + Pretilachlor 6.0% GR | 4 kg/acre (formulated product) | Within 8 days of transplanting | Transplanted Rice |
Note: Application rates and timings may need to be adjusted based on local conditions, weed spectrum, and soil type. Always refer to the product label for specific instructions.
Weed Control Spectrum
The combination of this compound and pretilachlor provides effective control against a wide range of common weeds in rice fields.
Table 2: Efficacy of this compound + Pretilachlor on Common Weeds in Transplanted Rice
| Weed Species | Weed Type | Control Efficacy |
| Echinochloa crusgalli | Grass | High |
| Echinochloa colona | Grass | High |
| Cynodon dactylon | Grass | Significant Reduction |
| Paspalum distichum | Grass | Significant Reduction |
| Cyperus iria | Sedge | High |
| Cyperus difformis | Sedge | High |
| Fimbristylis miliacea | Sedge | High |
| Ludwigia parviflora | Broadleaf | High |
| Monochoria vaginalis | Broadleaf | High |
| Sphenoclea zeylanica | Broadleaf | High |
Source: Data compiled from multiple field studies.
Experimental Protocols
The following protocols are based on methodologies reported in field studies evaluating the efficacy of this compound and pretilachlor combinations.
Field Trial for Efficacy Evaluation in Transplanted Rice
Objective: To assess the efficacy of pre-emergence application of this compound + pretilachlor on weed control and crop yield in transplanted rice.
Experimental Design: Randomized block design with three to four replications.
Plot Size: Typically 4.0 m x 5.0 m or similar dimensions.
Crop: Transplanted rice (variety as per local recommendation, e.g., 'Swarna' (MTU 7029)).
Treatments:
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T1: this compound 0.6% + Pretilachlor 6% GR at 60 g + 600 g a.i./ha applied at 3 DAT.
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T2: Recommended local herbicide practice (e.g., Butachlor at 1.0 kg a.i./ha).
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T3: Hand weeding twice at 20 and 40 DAT.
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T4: Weedy check (no weed control).
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T5: Weed-free check (manual weeding as needed).
Application of Herbicide:
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Ensure the field has a thin layer of standing water.
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For granular formulations, mix the required amount of herbicide with sand (e.g., 12 kg sand/acre) for uniform broadcasting.
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For spray applications, use a knapsack sprayer with a flat fan nozzle, using a water volume of approximately 500 liters/ha.
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Apply the herbicide treatment at the specified timing (e.g., 3 DAT).
Data Collection:
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Weed Density and Dry Weight: At 30, 60, and 90 DAT, randomly place a quadrat (e.g., 0.25 m²) in each plot to count and collect all weeds. Dry the collected weeds in an oven at a specified temperature until a constant weight is achieved to determine the dry weight.
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Weed Control Efficiency (WCE): Calculate using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100 Where WDC = Weed dry weight in the weedy check plot and WDT = Weed dry weight in the treated plot.
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Crop Yield and Yield Attributes: At maturity, harvest the crop from a designated net plot area. Record grain yield, straw yield, and other relevant yield attributes.
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a randomized block design.
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of the this compound and pretilachlor combination.
Table 3: Effect of this compound + Pretilachlor on Weed Dry Weight and Weed Control Efficiency (WCE) in Transplanted Rice
| Treatment | Weed Dry Weight (g/m²) at 30 DAT | Weed Dry Weight (g/m²) at 60 DAT | Weed Dry Weight (g/m²) at 90 DAT | WCE (%) at 30 DAT | WCE (%) at 60 DAT | WCE (%) at 90 DAT |
| This compound 60g/ha + Pretilachlor 600g/ha (3 DAT) | 8.13 | 21.3 | 26.9 | 74.0 | 49.4 | 42.9 |
| Hand Weeding (40 DAT) | - | - | - | - | - | - |
| Weedy Check | 31.3 | 42.1 | 47.1 | 0 | 0 | 0 |
Source: Adapted from a field study on transplanted Kharif rice.
Table 4: Impact of this compound + Pretilachlor on Rice Grain Yield and Economics
| Treatment | Grain Yield (q/ha) | Gross Return (Rs./ha) | Net Return (Rs./ha) | Benefit-Cost Ratio |
| This compound 60g/ha + Pretilachlor 600g/ha (3 DAT) | 45.64 | 72320.8 | 30688.2 | 1.74 |
| Farmer's Practice (One Hand Weeding at 40 DAT) | 40.78 | 64944 | 19631.8 | 1.43 |
| Weedy Check | - | - | - | - |
Source: Adapted from a field study on transplanted Kharif rice.
Visualizations
Mechanism of Action
References
- 1. Effect of this compound+Pretilachlor and Other Herbicides on Mixed Weed Flora of Wet Season Transplanted Rice - IJAEB [ijaeb.com]
- 2. phytojournal.com [phytojournal.com]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. CN1268294A - Pretilachlor and this compound compounded preparation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Weed Resistance to Bensulfuron-methyl
Welcome to the technical support center for researchers, scientists, and professionals in drug development studying weed resistance to the herbicide Bensulfuron-methyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of weed resistance to this compound?
Weed resistance to this compound, a sulfonylurea herbicide, primarily occurs through two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][2]
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Target-Site Resistance (TSR): This is the most common mechanism and typically involves mutations in the gene encoding the acetolactate synthase (ALS) enzyme, the target site of this compound.[3][4][5] These mutations alter the enzyme's structure, reducing the herbicide's ability to bind to it and inhibit its function. Common mutations conferring resistance are found at specific amino acid positions within the ALS gene, such as Pro-197, Asp-376, and Trp-574.
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Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most significant NTSR mechanism is enhanced metabolic degradation, where the resistant plant can more rapidly detoxify the herbicide into non-toxic compounds. This is often mediated by enzyme systems like cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyl transferases. Other NTSR mechanisms can include reduced herbicide uptake and translocation or sequestration of the herbicide.
Q2: How can I determine if a weed population is resistant to this compound?
The initial step is typically a whole-plant bioassay to compare the response of the suspected resistant population to a known susceptible population. This involves treating plants with a range of this compound doses and observing the dose-response relationship. A significant shift in the dose-response curve for the suspected resistant population, indicated by a higher GR50 (the herbicide concentration required to reduce plant growth by 50%), suggests resistance.
Q3: My whole-plant bioassay results are inconclusive. What could be the problem?
Several factors can lead to ambiguous results in whole-plant bioassays. Consider the following troubleshooting points:
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Seed Viability and Dormancy: Ensure that the seeds from both the suspected resistant and susceptible populations have good viability and that any dormancy has been broken to allow for uniform germination.
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Plant Growth Stage: Treat plants at the recommended growth stage as specified in herbicide application guidelines, as plant age can influence susceptibility.
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Environmental Conditions: Maintain consistent and optimal environmental conditions (light, temperature, humidity) in the greenhouse or growth chamber, as these can affect plant growth and herbicide efficacy.
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Herbicide Application: Ensure accurate preparation of herbicide solutions and uniform application to all plants.
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Inclusion of Controls: Always include a known susceptible and, if possible, a known resistant population as controls to validate the assay.
Q4: How can I differentiate between target-site resistance (TSR) and non-target-site resistance (NTSR)?
Distinguishing between TSR and NTSR requires a combination of biochemical and molecular assays:
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In Vitro ALS Enzyme Assay: Extract the ALS enzyme from both resistant and susceptible plants and measure its activity in the presence of varying concentrations of this compound. If the ALS enzyme from the resistant plant shows significantly less inhibition (a higher I50 value) compared to the susceptible plant, this is strong evidence for TSR.
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ALS Gene Sequencing: Amplify and sequence the ALS gene from resistant and susceptible individuals. The presence of known resistance-conferring mutations in the resistant plants confirms TSR.
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Metabolism Studies: To investigate NTSR, you can use radiolabeled herbicides to trace their uptake, translocation, and metabolism. Alternatively, using inhibitors of metabolic enzymes (e.g., malathion for P450s) in conjunction with the herbicide treatment can indicate metabolic resistance. If the addition of the inhibitor increases the susceptibility of the resistant population, it suggests that enhanced metabolism is a contributing factor to resistance.
Troubleshooting Guides
Problem 1: High variability in plant response within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Genetic variability within the population | Use a well-characterized and homozygous susceptible population as a control. For the test population, increase the sample size to account for heterogeneity. |
| Inconsistent herbicide application | Ensure the sprayer is calibrated correctly and provides a uniform spray pattern. Treat all plants in the same manner. |
| Uneven environmental conditions | Randomize the placement of pots in the growth facility to minimize the effects of micro-environmental differences. Monitor and control light, temperature, and humidity. |
| Variation in plant growth stage | Synchronize germination and select plants at a uniform growth stage for treatment. |
Problem 2: No clear dose-response curve observed for the susceptible population.
| Possible Cause | Troubleshooting Step |
| Herbicide degradation | Prepare fresh herbicide stock solutions for each experiment. Store stock solutions appropriately. |
| Incorrect dose range | The selected dose range may be too high or too low. Conduct a preliminary range-finding experiment with a wide range of concentrations to determine the appropriate doses to establish a full dose-response curve. |
| Sub-optimal plant health | Ensure plants are healthy and not stressed by other factors (e.g., pests, diseases, nutrient deficiencies) before herbicide application. |
Problem 3: Difficulty in amplifying the ALS gene for sequencing.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a robust DNA extraction protocol optimized for your weed species. Assess DNA quality and quantity before PCR. |
| Inappropriate primer design | The primers may not be specific to the ALS gene of your target weed. Design new primers based on conserved regions of the ALS gene from related species or perform a genome walking or similar technique to obtain flanking sequences. |
| PCR inhibitors | Ensure the extracted DNA is free from PCR inhibitors. If necessary, include a purification step or use a PCR master mix with inhibitor tolerance. |
Data Presentation
Table 1: Example of Whole-Plant Dose-Response Data for this compound
| Population | GR50 (g a.i./ha) | Resistance Index (RI) |
| Susceptible (S) | 0.18 | - |
| Resistant 1 (R1) | 32.96 | 183.1 |
| Resistant 2 (R2) | 2.95 | 16.4 |
GR50: Herbicide dose causing 50% reduction in plant growth. RI = GR50 (Resistant) / GR50 (Susceptible). Data adapted from a study on Ammannia auriculata.
Table 2: Example of In Vitro ALS Activity Data for this compound
| Population | I50 (µM) | Resistance Index (RI) |
| Susceptible (S) | 0.06 | - |
| Resistant 1 (R1) | 2.93 | 48.8 |
| Resistant 2 (R2) | 0.066 | 1.1 |
I50: Herbicide concentration causing 50% inhibition of ALS enzyme activity. RI = I50 (Resistant) / I50 (Susceptible). Data adapted from a study on Sagittaria trifolia.
Experimental Protocols
Protocol 1: Whole-Plant Bioassay for this compound Resistance
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Seed Germination: Germinate seeds of suspected resistant and known susceptible populations in petri dishes or trays with a suitable substrate.
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Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant them into individual pots filled with a standard potting mix.
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Acclimatization: Allow plants to acclimate in a greenhouse or growth chamber with controlled conditions for 1-2 weeks.
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Herbicide Application: Prepare a series of this compound concentrations. Apply the herbicide to the plants at the 3-4 leaf stage using a calibrated sprayer to ensure uniform coverage. Include an untreated control for each population.
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Data Collection: After a set period (e.g., 21 days), assess plant response. This can be done by visual scoring of injury or by harvesting the above-ground biomass and measuring the dry weight.
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Data Analysis: Calculate the percent growth reduction relative to the untreated control for each dose. Use a suitable statistical software to perform a non-linear regression analysis and determine the GR50 value for each population.
Protocol 2: In Vitro ALS Enzyme Activity Assay
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Enzyme Extraction: Harvest young leaf tissue from both resistant and susceptible plants. Grind the tissue in a chilled extraction buffer to isolate the ALS enzyme.
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Protein Quantification: Determine the total protein concentration in the crude enzyme extract using a standard method (e.g., Bradford assay).
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Enzyme Assay: Set up a reaction mixture containing the enzyme extract, the necessary cofactors, and a range of this compound concentrations.
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Activity Measurement: Incubate the reaction mixture and then measure the amount of acetoin produced, which is a product of the ALS enzyme reaction. This can be done colorimetrically.
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Data Analysis: Calculate the percent inhibition of ALS activity for each herbicide concentration relative to the control with no herbicide. Determine the I50 value for each population by fitting the data to a suitable inhibition curve.
Protocol 3: ALS Gene Sequencing
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DNA Extraction: Extract genomic DNA from fresh leaf material of resistant and susceptible plants.
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PCR Amplification: Amplify the entire coding sequence or specific domains of the ALS gene known to harbor resistance mutations using designed primers.
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PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
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Sequencing: Send the purified PCR products for Sanger sequencing.
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Sequence Analysis: Align the obtained sequences with a reference susceptible ALS sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
Visualizations
Caption: Target-Site Resistance (TSR) to this compound.
Caption: Non-Target-Site Resistance (NTSR) to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
Identifying target-site mutations that confer Bensulfuron-methyl resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying target-site mutations that confer resistance to the herbicide Bensulfuron-methyl.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a sulfonylurea herbicide that targets and inhibits the acetolactate synthase (ALS) enzyme.[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development.[3][4] Inhibition of ALS leads to the cessation of cell division and ultimately plant death.[1]
Q2: What is target-site resistance to this compound?
Target-site resistance (TSR) is a primary mechanism of herbicide resistance where a mutation in the gene encoding the target protein—in this case, the ALS gene—reduces the binding affinity of the herbicide to the enzyme. This allows the enzyme to function even in the presence of the herbicide, conferring resistance to the plant.
Q3: Which specific mutations in the ALS gene are known to confer resistance to this compound?
Mutations at the Proline-197 (Pro-197) position of the ALS gene are the most frequently reported cause of resistance to this compound and other sulfonylurea herbicides. Common substitutions at this position include Pro-197-Ser, Pro-197-Leu, Pro-197-His, Pro-197-Ala, and Pro-197-Tyr. Additionally, a double mutation of Pro-197-Ser and Trp-574-Leu has been shown to confer high levels of resistance.
Q4: Can other mechanisms besides target-site mutations cause this compound resistance?
Yes, non-target-site resistance (NTSR) mechanisms can also contribute to this compound resistance. These mechanisms include enhanced herbicide metabolism, where the plant breaks down the herbicide into non-toxic substances more rapidly. This can involve enzymes such as cytochrome P450 monooxygenases. In some cases, both target-site mutations and enhanced metabolism can be present in the same resistant plant.
Troubleshooting Guides
Problem 1: Whole-plant bioassay shows high resistance, but sequencing of the ALS gene reveals no known mutations.
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Possible Cause 1: Non-target-site resistance. The resistance may be due to enhanced metabolism of this compound rather than a target-site mutation. Some weed biotypes exhibit resistance without any known ALS mutations.
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Troubleshooting Step 1: Investigate metabolic resistance by conducting enzyme assays for cytochrome P450s or by pre-treating the plants with a P450 inhibitor (e.g., malathion) before herbicide application. A significant reduction in resistance after inhibitor treatment would suggest metabolic resistance.
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Possible Cause 2: Multiple copies of the ALS gene. Some weed species have multiple copies of the ALS gene, and a mutation may be present in a copy that was not sequenced.
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Troubleshooting Step 2: Ensure that all copies of the ALS gene have been amplified and sequenced. This may require designing multiple sets of primers based on known sequences from related species.
Problem 2: Inconsistent results between whole-plant bioassay and in vitro ALS enzyme assay.
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Possible Cause 1: Technical error in the enzyme assay. The in vitro ALS assay is sensitive to experimental conditions.
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Troubleshooting Step 1: Review the protocol for the in vitro ALS assay. Ensure proper extraction of the enzyme, accurate substrate and cofactor concentrations, and appropriate incubation times and temperatures.
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Possible Cause 2: Presence of non-target-site resistance. If the whole-plant assay shows resistance but the in vitro ALS assay shows susceptibility, it strongly suggests that a non-target-site mechanism, such as reduced uptake or translocation of the herbicide, is responsible for the resistance observed in the whole plant.
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Troubleshooting Step 2: Investigate herbicide uptake and translocation using radiolabeled this compound to track its movement and accumulation within susceptible and resistant plants.
Problem 3: Difficulty amplifying the ALS gene using PCR.
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Possible Cause 1: Poor DNA quality. The presence of PCR inhibitors in the DNA extract can prevent amplification.
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Troubleshooting Step 1: Purify the DNA sample using a commercial kit or a cleanup protocol to remove potential inhibitors.
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Possible Cause 2: Inappropriate primer design. The primers may not be specific to the target sequence or may have a non-optimal annealing temperature.
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Troubleshooting Step 2: Design new primers based on conserved regions of the ALS gene from related species. Perform a gradient PCR to determine the optimal annealing temperature.
Quantitative Data Summary
Table 1: Resistance Levels to this compound in Various Weed Biotypes
| Weed Species | Biotype | GR50 (g ai ha⁻¹) | Resistance Index (RI) | Mutation |
| Ammannia auriculata | YZ-S (Susceptible) | 0.18 | - | None |
| YZ-1 to YZ-10 (Resistant) | 2.95 - 32.96 | 16.4 - 183.1 | Pro-197-Leu, -Ala, -Ser, -His | |
| Scirpus mucronatus | S (Susceptible) | - | - | None |
| R1 (Resistant) | - | 1719 | Pro-197-His | |
| R2 (Resistant) | - | 1627 | Pro-197-His | |
| Sagittaria trifolia | S (Susceptible) | - | - | None |
| R1 (Resistant) | - | 76.99 | Pro-197-Leu | |
| R2 (Resistant) | - | 49.94 | Pro-197-Ser | |
| Ludwigia prostrata | JS-S (Susceptible) | - | - | None |
| JS-R (Resistant) | - | 21.2 | Pro-197-Ser | |
| Capsella bursa-pastoris | S (Susceptible) | - | - | None |
| R (Resistant) | - | 969 | Pro-197-Ser + Trp-574-Leu |
GR50: The herbicide dose required to cause a 50% reduction in plant growth. RI: Resistance Index, calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.
Table 2: In Vitro ALS Enzyme Inhibition by this compound
| Weed Species | Biotype | I50 (µM) | Resistance Index (RI) |
| Sagittaria trifolia | S (Susceptible) | - | - |
| R1 (Resistant) | - | 81.86 | |
| R2 (Resistant) | - | 67.48 |
I50: The herbicide concentration required to inhibit 50% of the enzyme activity. RI: Resistance Index, calculated as the ratio of the I50 of the resistant population to the I50 of the susceptible population.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is used to determine the level of resistance in a suspected weed population compared to a known susceptible population.
Materials:
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Seeds from suspected resistant and known susceptible weed populations.
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Pots filled with a suitable soil mix.
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This compound herbicide of known concentration.
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Spraying equipment calibrated to deliver a precise volume.
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Growth chamber or greenhouse with controlled environmental conditions.
Procedure:
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Sow seeds of both resistant and susceptible populations in separate pots.
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Allow the plants to grow to the 2-3 leaf stage.
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Prepare a series of herbicide dilutions of this compound. The concentrations should span a range that is expected to cause between 0% and 100% mortality in both populations.
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Apply the different herbicide doses to separate sets of pots for each population. Include an untreated control for each population.
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Return the pots to the growth chamber or greenhouse.
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After a set period (e.g., 21 days), assess the plant response. This can be done by visual scoring of injury or by measuring the fresh or dry weight of the above-ground biomass.
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Calculate the GR50 (the herbicide dose causing 50% growth reduction) for each population using a suitable statistical software.
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Determine the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
In Vitro ALS Enzyme Activity Assay
This assay measures the sensitivity of the ALS enzyme to this compound.
Materials:
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Fresh leaf tissue from resistant and susceptible plants.
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Extraction buffer.
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Reaction buffer containing necessary cofactors (e.g., FAD, TPP, MgCl₂).
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Substrate (pyruvate).
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This compound solutions of varying concentrations.
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Creatine and α-naphthol solution.
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Spectrophotometer.
Procedure:
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Extract the ALS enzyme from fresh leaf tissue using a chilled extraction buffer.
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Centrifuge the extract to pellet cell debris and collect the supernatant containing the enzyme.
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Set up a series of reactions, each containing the enzyme extract, reaction buffer, and a different concentration of this compound. Include a control with no herbicide.
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Initiate the enzymatic reaction by adding the substrate (pyruvate).
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Incubate the reactions at a specific temperature for a set time.
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Stop the reaction and convert the product (acetolactate) to acetoin by adding creatine and α-naphthol.
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Measure the absorbance of the colored product at a specific wavelength using a spectrophotometer.
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Calculate the I50 (the herbicide concentration that inhibits 50% of the enzyme activity) for both resistant and susceptible populations.
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Determine the Resistance Index (RI) by dividing the I50 of the resistant population by the I50 of the susceptible population.
DNA Sequencing of the ALS Gene
This protocol is used to identify mutations in the ALS gene that may confer resistance.
Materials:
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Leaf tissue from resistant and susceptible plants.
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DNA extraction kit.
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Primers specific to the ALS gene.
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PCR reagents (Taq polymerase, dNTPs, buffer).
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Thermocycler.
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Gel electrophoresis equipment.
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DNA sequencing service.
Procedure:
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Extract genomic DNA from the leaf tissue of individual plants.
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Amplify the ALS gene, or specific regions known to harbor mutations, using PCR with the designed primers.
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Verify the successful amplification of the target DNA fragment by running the PCR product on an agarose gel.
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Purify the PCR product to remove primers and dNTPs.
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Send the purified PCR product for Sanger sequencing.
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Align the obtained DNA sequences from resistant and susceptible plants with a reference ALS sequence to identify any nucleotide changes.
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Translate the nucleotide sequences into amino acid sequences to determine if any mutations result in an amino acid substitution.
Visualizations
Caption: Mechanism of this compound and target-site resistance.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: Decision tree for troubleshooting experimental results.
References
- 1. Occurrence of this compound Resistance and Target-Site Resistance Mechanisms in Ammannia auriculata Biotypes from Paddy Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 10% WP: A Selective Systemic Herbicide for Weed Control [smagrichem.com]
- 3. Molecular basis of resistance to this compound and cross-resistance patterns to ALS-inhibiting herbicides in Ludwigia prostrata | Weed Technology | Cambridge Core [cambridge.org]
- 4. Page loading... [guidechem.com]
Technical Support Center: Bensulfuron-methyl Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Bensulfuron-methyl in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing a high-concentration stock solution of this compound. The solubility in DMSO is approximately 125 mg/mL (304.58 mM); however, achieving this concentration may require sonication.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: My this compound is not dissolving well in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
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Use Ultrasonic Treatment: Sonication can help to break down powder aggregates and facilitate dissolution.
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Gentle Warming: Briefly warming the solution at 37°C may improve solubility. However, be cautious and avoid prolonged heating to prevent compound degradation.
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Use Fresh, Anhydrous DMSO: Ensure you are using a new, unopened bottle of anhydrous DMSO, as absorbed water can lower the solubility of hydrophobic compounds.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate precipitation:[2][3]
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Decrease the Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try working with a lower final concentration.
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Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed (37°C) cell culture medium.[2]
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Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
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Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility is generally lower in cold liquids.
Q4: How does pH affect the solubility of this compound?
A4: The aqueous solubility of this compound is highly dependent on pH. It is more soluble in alkaline conditions due to the formation of water-soluble salts.
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At pH 5, the water solubility is approximately 2.1 mg/L.
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At pH 7, the water solubility is 67 mg/L.
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At pH 9, the water solubility increases significantly to 3100 mg/L. While adjusting the pH of your stock solution is not generally recommended, this property is important to consider in the context of your assay's buffer system.
Q5: Are there alternative methods to improve the aqueous solubility of this compound for my in vitro assay?
A5: Yes, complexation with cyclodextrins is a proven method to enhance the aqueous solubility of hydrophobic compounds like this compound. Cyclodextrins are cyclic oligosaccharides that can encapsulate a "guest" molecule, like this compound, within their hydrophobic core, while their hydrophilic exterior improves solubility in aqueous solutions. Both β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin have been shown to increase the solubility of this compound.
Troubleshooting Guides
Issue: Persistent Precipitation in Cell Culture Media
If you have tried the steps in FAQ Q3 and are still observing precipitation, consider the following advanced troubleshooting:
-
Solubility Testing: Before your main experiment, perform a small-scale solubility test. Prepare serial dilutions of your this compound DMSO stock in your complete cell culture medium in a 96-well plate. Incubate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at various time points. This will help you determine the maximum soluble concentration for your specific conditions.
-
Consider Cyclodextrin Complexation: If your assay requires a higher concentration of this compound than can be achieved with DMSO alone, preparing a cyclodextrin inclusion complex may be the best solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/L) | Temperature (°C) |
| Dichloromethane | 11,720 | 20 |
| Acetonitrile | 5,380 | 20 |
| Acetone | 18,400 | 20 |
| Ethyl Acetate | 1,660 | 20 |
| Methanol | 990 | 20 |
| Xylene | 280 | 20 |
| Hexane | 3.1 | 20 |
| Water (pH 5) | 2.1 | 25 |
| Water (pH 7) | 120 | 25 |
| Water (pH 9) | 3,100 | 25 |
| DMSO | 125,000 | Not Specified |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 0.2437 mL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months), protected from light.
-
Protocol 2: Preparation of a this compound:β-cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is a general guideline and may require optimization.
-
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Ethanol (or another suitable organic solvent in which this compound is soluble)
-
Magnetic stirrer and stir bar
-
Freeze-dryer
-
-
Procedure:
-
Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).
-
Dissolve the β-cyclodextrin in deionized water with stirring. Gentle warming may be required.
-
In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution dropwise to the stirring β-cyclodextrin solution.
-
Allow the mixture to stir at room temperature for 24-48 hours to allow for complex formation.
-
Flash-freeze the resulting solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the this compound:β-cyclodextrin inclusion complex, which should have enhanced aqueous solubility. The solubility of the complex should be determined experimentally before use in assays.
-
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution and troubleshooting precipitation in aqueous media.
Caption: General process for preparing a this compound:β-cyclodextrin inclusion complex via the freeze-drying method.
References
Technical Support Center: Bensulfuron-methyl Degradation in Alkaline Soil Environments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Bensulfuron-methyl (BSM) in alkaline soil environments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during experimental work on this compound degradation in alkaline soils.
1. Why is this compound degradation significantly slower in my alkaline soil samples compared to literature values for acidic or neutral soils?
-
Answer: This is an expected outcome. This compound, like other sulfonylurea herbicides, is more stable in alkaline conditions. The primary degradation pathway in acidic to neutral soils is chemical hydrolysis of the sulfonylurea bridge, which is significantly slower at higher pH levels.[1][2] In alkaline soils (pH > 7), microbial degradation becomes the more dominant pathway for BSM breakdown.[3] Therefore, slower degradation and longer half-life are characteristic of BSM in alkaline environments.[1]
2. My BSM degradation rate is highly variable between replicate soil samples from the same alkaline field. What could be the cause?
-
Answer: Several factors can contribute to this variability:
-
Heterogeneity of Microbial Populations: Microbial degradation is the key driver of BSM breakdown in alkaline soils. The distribution of BSM-degrading microorganisms can be uneven across a field, leading to different degradation rates in samples that appear identical.
-
Inconsistent Soil Moisture: Soil moisture content significantly impacts microbial activity.[4] Inconsistent moisture levels between your replicates will lead to variations in degradation rates. Ensure all samples are maintained at a consistent and optimal moisture level (e.g., 40-60% of water holding capacity) throughout the experiment.
-
Variations in Organic Matter: Soil organic matter can influence BSM bioavailability and microbial activity. Even within the same field, organic matter content can vary, affecting degradation rates. Homogenizing your bulk soil sample before dividing it into replicates can help minimize this variability.
-
Temperature Fluctuations: Temperature directly affects the metabolic rate of soil microorganisms. Ensure your incubation conditions maintain a constant and optimal temperature for microbial activity.
-
3. I am observing rapid degradation of this compound in my alkaline soil experiment, which contradicts the expected slow degradation. What could explain this?
-
Answer: While generally slower, rapid degradation in alkaline soils can occur under specific conditions:
-
Adapted Microbial Communities: If the soil has a history of repeated BSM or other sulfonylurea herbicide applications, the microbial community may have adapted to utilize these compounds as a carbon and energy source, leading to accelerated degradation.
-
Co-metabolism: The presence of other organic compounds can stimulate microbial activity and lead to the co-metabolic degradation of BSM. For instance, the addition of certain carbon sources like sodium lactate has been shown to accelerate BSM degradation.
-
Photodegradation: If your experimental setup allows for exposure to sunlight or UV light, photodegradation can contribute significantly to BSM breakdown. Key photodegradation processes include the cleavage of the sulfonylurea bridge.
-
4. My analytical results (e.g., from HPLC) show inconsistent or no detection of BSM in my spiked alkaline soil samples. What should I check?
-
Answer: This could be an issue with your extraction or analytical method:
-
Extraction Efficiency: BSM can bind to soil particles, especially in soils with higher clay or organic matter content. Your extraction solvent and procedure might not be efficient enough to recover the BSM. An alkaline extraction solution, such as a mix of acetonitrile and methylene chloride, has been shown to be effective for extracting BSM from soil.
-
Sample Cleanup: Co-extractives from the soil matrix can interfere with your analytical detection. A proper cleanup step, such as using a Florisil column, is crucial for removing interfering compounds.
-
Analytical Instrument Parameters: Verify your HPLC or LC-MS/MS parameters, including the mobile phase composition, column type, detector wavelength, and flow rate. For HPLC-UVD, a wavelength of 238 nm is commonly used for BSM detection.
-
Standard Curve: Ensure your standard curve is linear and covers the expected concentration range of your samples.
-
5. How can I differentiate between microbial and chemical degradation of BSM in my alkaline soil experiment?
-
Answer: To distinguish between these two degradation pathways, you can set up parallel experiments with sterilized and non-sterilized soil samples:
-
Sterilized Control: Autoclaving or gamma irradiation can be used to sterilize a portion of your soil. Any degradation observed in the sterilized soil can be attributed to chemical (abiotic) processes.
-
Non-Sterilized Sample: The degradation in the non-sterilized soil will be the result of both microbial and chemical processes.
-
Comparison: By comparing the rate of BSM disappearance in both sets of samples, you can quantify the contribution of microbial degradation.
-
Data Presentation
Table 1: Half-life of this compound under Different Photodegradation Conditions
| Soil Type | Light Source | Half-life (Days) |
| Vertisol | Sunlight | 23.1 |
| Alluvial | Sunlight | 27.5 |
| Alfisol | Sunlight | 29.1 |
| Red | Sunlight | 38.9 |
| Laterite | Sunlight | 33.8 |
| Vertisol | UV Light | 0.91 (21.9 hours) |
| Alluvial | UV Light | 1.18 (28.4 hours) |
| Alfisol | UV Light | 1.54 (36.9 hours) |
| Red | UV Light | 2.47 (59.2 hours) |
| Laterite | UV Light | 1.97 (47.2 hours) |
Data sourced from Si et al., 2004.
Table 2: Influence of Environmental Factors on Microbial Degradation of this compound
| Factor | Condition | Degradation Rate | Reference |
| pH | 5.0 | ~19.5% after 20 days | |
| 6.0 | ~23.1% after 20 days | ||
| 7.0 | ~90.5% after 20 days | ||
| 8.0 | ~12.4% after 20 days | ||
| 9.0 | ~9.4% after 20 days | ||
| Temperature | 10°C | <20% after 20 days | |
| 15°C | ~68.7% after 20 days | ||
| 20°C | ~89.5% after 20 days | ||
| 25°C | ~37.8% after 20 days | ||
| 30°C | <20% after 20 days | ||
| Initial Concentration | 20 mg/L | ~99.5% after 20 days | |
| 30 mg/L | ~98% after 20 days | ||
| 40 mg/L | ~95% after 20 days | ||
| 50 mg/L | ~90% after 20 days | ||
| 60 mg/L | ~75% after 20 days |
Experimental Protocols
1. Aerobic Soil Incubation Study for BSM Degradation (Adapted from OECD Guideline 307)
-
Objective: To determine the rate of aerobic degradation of this compound in soil.
-
Materials:
-
Fresh alkaline soil, sieved (<2mm).
-
This compound (analytical grade).
-
Incubation vessels (e.g., biometer flasks).
-
Controlled environment chamber or incubator.
-
Extraction solvents (e.g., acetonitrile, methylene chloride).
-
Analytical instrument (HPLC or LC-MS/MS).
-
-
Procedure:
-
Soil Preparation: Collect fresh soil from the A horizon (top 20 cm). Sieve the soil to remove large debris. Determine the water holding capacity (WHC) of the soil.
-
Sample Fortification: Weigh equivalent amounts of soil (e.g., 100g dry weight) into each incubation vessel. Fortify the soil with a solution of this compound to achieve the desired concentration. Include untreated control samples.
-
Moisture Adjustment: Adjust the moisture content of the soil to 40-60% of its WHC.
-
Incubation: Place the vessels in a dark, temperature-controlled incubator (e.g., 20-25°C). The incubation period is typically up to 120 days.
-
Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 60, 90, and 120 days), remove replicate samples for analysis.
-
Extraction: Extract the soil samples with an appropriate solvent. For BSM in alkaline soil, an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v) can be used.
-
Analysis: Analyze the extracts for the concentration of this compound using a validated analytical method such as HPLC or LC-MS/MS.
-
Data Analysis: Plot the concentration of BSM over time to determine the degradation kinetics and calculate the half-life (DT50).
-
2. HPLC Method for the Determination of this compound in Soil Samples
-
Objective: To quantify the concentration of this compound in soil extracts.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Water-methanol (30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve (e.g., 0.05 to 5.00 mg/L).
-
Sample Preparation: Filter the soil extracts through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for a BSM soil degradation study.
Caption: Factors influencing BSM degradation in alkaline soil.
References
Technical Support Center: Bensulfuron-methyl Application in Rice Cultivars
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Bensulfuron-methyl (BSM) phytotoxicity in rice cultivars during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of this compound in rice research.
| Issue | Potential Cause | Troubleshooting Steps |
| Stunted growth, yellowing, and reduced biomass in rice seedlings after BSM application. | High dosage of BSM, application at an early growth stage, or use of a sensitive rice cultivar. | 1. Verify the applied concentration of BSM. The typical application rate is 30-60 grams of active ingredient per hectare.[1]2. Ensure rice seedlings have reached the appropriate growth stage for BSM application (typically beyond the 2-leaf stage).[2]3. If using a new cultivar, perform a dose-response experiment to determine its sensitivity to BSM.4. Consider the use of a safener to mitigate phytotoxicity. |
| Inconsistent or variable phytotoxicity across replicates or experiments. | Uneven application of BSM, variations in environmental conditions (temperature, soil moisture), or differences in seedling vigor. | 1. Ensure uniform spray coverage or even distribution in the growth medium.2. Maintain consistent environmental conditions (e.g., temperature, humidity, light intensity) across all experimental units.3. Use seedlings of uniform size and developmental stage for experiments.4. Ensure a water layer of 3-5 cm is present in the paddy field during and after application to aid in even distribution.[2] |
| Phytotoxicity observed even at recommended BSM concentrations. | The rice cultivar may be inherently sensitive to BSM. The formulation of the BSM product may contain adjuvants that enhance phytotoxicity in certain cultivars. | 1. Screen different rice cultivars for their tolerance to BSM.2. Investigate the genetic basis of sensitivity; some cultivars may have variations in genes like OsCNGC12 that affect BSM uptake.[3][4]3. Test different BSM formulations to see if the issue persists.4. Incorporate a safener in the experimental design. |
| Safener application does not effectively reduce BSM phytotoxicity. | Incorrect safener choice, improper application timing or concentration of the safener, or the primary mechanism of phytotoxicity in the specific cultivar is not addressed by the safener. | 1. Experiment with different safeners. For example, S-MTBU has been shown to be a highly effective safener for BSM in rice.2. Optimize the application timing of the safener (pre- or co-application with BSM).3. Conduct a dose-response experiment for the safener to find the optimal concentration.4. Investigate if the safener is effectively inducing detoxification pathways (e.g., by measuring GST or P450 enzyme activity). |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the typical symptoms of this compound phytotoxicity in rice?
A1: Common symptoms of BSM phytotoxicity in rice include stunting of growth, yellowing of leaves (chlorosis), reduced biomass, and in severe cases, plant death. Delayed flowering and reduced grain filling have also been observed.
Q2: At what growth stage is rice most susceptible to this compound phytotoxicity?
A2: Rice seedlings are most vulnerable to BSM phytotoxicity at early growth stages. It is generally recommended to apply BSM after the 2-leaf stage to minimize crop injury.
Safeners and Mitigation Strategies
Q3: What are safeners and how do they protect rice from this compound injury?
A3: Safeners are chemical compounds that, when applied with a herbicide, protect the crop from herbicide injury without affecting the herbicide's efficacy against target weeds. They primarily work by enhancing the crop's natural ability to metabolize and detoxify the herbicide.
Q4: What is the mechanism of action for safeners used with this compound in rice?
A4: Safeners induce the expression of genes encoding detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). These enzymes accelerate the breakdown of BSM into non-toxic metabolites. Some safeners, like S-MTBU, can also reduce the uptake of BSM by the rice plant.
Q5: Which safeners are effective for this compound in rice?
A5: Dymuron and its monomethyl analogues, particularly S-MTBU, have been shown to be effective in protecting rice from BSM injury. Other safeners like fenclorim are also used with herbicides in rice. The choice of safener may depend on the specific rice cultivar and experimental conditions.
Genetic and Molecular Basis of Tolerance
Q6: Are there genetic strategies to reduce this compound phytotoxicity in rice?
A6: Yes, genetic approaches hold promise for developing BSM-tolerant rice cultivars. Research has identified the OsCNGC12 gene as being involved in the uptake of BSM in rice. By inactivating or editing this gene, it is possible to reduce BSM uptake and thereby enhance the plant's tolerance.
Q7: How does the metabolism of this compound differ between rice and susceptible weeds?
A7: Rice possesses a more efficient metabolic system for detoxifying BSM compared to many weed species. The primary metabolic pathway in rice is O-demethylation, which is mediated by cytochrome P450 enzymes. This rapid metabolism prevents the herbicide from reaching and inhibiting its target enzyme, acetolactate synthase (ALS), in the rice plant. In contrast, susceptible weeds metabolize BSM much more slowly, allowing the herbicide to accumulate and exert its phytotoxic effects.
Quantitative Data Summary
Table 1: Efficacy of Dymuron and its Analogues as Safeners for this compound in Rice (cv. Lemont)
| Safener (10 µM) | Effect on Rice Root Length (compared to control) | Efficacy in Safening against BSM | Primary Mechanism of Safening |
| Dymuron | 25% reduction | Moderate | Reduced BSM uptake |
| R-MTBU | 17% reduction | Moderate | Reduced BSM uptake |
| S-MTBU | No significant effect | Excellent | Drastic reduction in BSM uptake |
Source: Adapted from data presented in a study on the safening action of Dymuron and its analogues.
Experimental Protocols
Protocol 1: Evaluation of Safener Efficacy in Mitigating BSM Phytotoxicity
Objective: To determine the effectiveness of a safener in protecting rice seedlings from BSM-induced injury.
Materials:
-
Rice seeds of the desired cultivar
-
This compound (analytical grade)
-
Safener (e.g., S-MTBU)
-
Germination paper or agar medium in petri dishes
-
Growth chamber with controlled temperature and light
-
Ruler or caliper for root length measurement
-
Balance for fresh weight measurement
Methodology:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute wash in 2.5% sodium hypochlorite solution.
-
Rinse the seeds thoroughly with sterile distilled water.
-
Germinate the seeds on moist germination paper or in petri dishes containing 0.8% agar medium in the dark at 28°C for 48-72 hours.
-
-
Treatment Application:
-
Prepare stock solutions of BSM and the safener in an appropriate solvent (e.g., acetone or DMSO) and then dilute to the final concentrations in a liquid growth medium.
-
Prepare the following treatment groups:
-
Control (growth medium only)
-
BSM only (at a concentration known to cause phytotoxicity, e.g., 120 nM)
-
Safener only (at the desired concentration, e.g., 10 µM)
-
BSM + Safener (co-application)
-
-
Transfer uniformly germinated seedlings to the treatment solutions.
-
-
Incubation and Data Collection:
-
Place the seedlings in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a specified period (e.g., 7-10 days), carefully remove the seedlings from the treatment solutions.
-
Measure the root length and shoot height of each seedling.
-
Determine the fresh weight of the seedlings.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each measurement in each treatment group.
-
Statistically analyze the data (e.g., using ANOVA) to determine significant differences between treatments.
-
Calculate the percentage of phytotoxicity inhibition by the safener compared to the BSM-only treatment.
-
Protocol 2: In Vitro Assay for Cytochrome P450 Activity
Objective: To assess the induction of cytochrome P450 activity by a safener in rice seedlings.
Materials:
-
Rice seedlings treated with and without a safener
-
Extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing glycerol, EDTA, DTT, and PVPP)
-
Microsome isolation buffer
-
NADPH
-
This compound
-
Cytochrome P450 inhibitors (e.g., malathion) for control experiments
-
HPLC system for metabolite analysis
Methodology:
-
Microsome Extraction:
-
Harvest rice shoots or roots from safener-treated and untreated seedlings.
-
Homogenize the tissue in ice-cold extraction buffer.
-
Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Set up reaction mixtures containing the microsomal protein, NADPH, and BSM.
-
Include a control reaction without NADPH to account for non-enzymatic degradation.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile).
-
-
Metabolite Analysis:
-
Centrifuge the reaction mixtures to pellet the protein.
-
Analyze the supernatant using HPLC to separate and quantify the BSM parent compound and its metabolites (e.g., 4-hydroxy-bensulfuron-methyl).
-
Compare the rate of BSM metabolism in microsomes from safener-treated and untreated seedlings to determine the level of P450 induction.
-
Visualizations
Caption: Signaling pathway for this compound detoxification in rice enhanced by safeners.
Caption: Experimental workflow for assessing BSM phytotoxicity and mitigation strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. awiner.com [awiner.com]
- 3. The herbicide this compound inhibits rice seedling development by blocking calcium ion flux in the OsCNGC12 channel [pubmed.ncbi.nlm.nih.gov]
- 4. The herbicide this compound inhibits rice seedling development by blocking calcium ion flux in the OsCNGC12 channel. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Mobile Phase for Bensulfuron-methyl Separation by HPLC
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the mobile phase composition for the separation of Bensulfuron-methyl using High-Performance Liquid Chromatography (HPLC). The guide includes frequently asked questions and detailed troubleshooting procedures to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A typical starting mobile phase for the analysis of this compound on a C18 column is a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier. A common starting point is a ratio of 50:50 (v/v) acetonitrile and water, with the aqueous phase acidified to a pH between 2.5 and 3.5 using an acid like phosphoric or formic acid.[1][2]
Q2: Why is the pH of the mobile phase important for the analysis of this compound?
The pH of the mobile phase is a critical parameter in the HPLC separation of ionizable compounds like this compound.[3][4] this compound is a weak acid, and its ionization state is dependent on the pH. By controlling the pH of the mobile phase, you can ensure that the analyte is in a single, non-ionized form, which generally leads to better retention, sharper peaks, and improved reproducibility. Operating at a pH well below the pKa of this compound will suppress its ionization.[5]
Q3: What is the impact of the organic solvent choice (acetonitrile vs. methanol) on the separation?
Both acetonitrile and methanol can be used as the organic component in the mobile phase for this compound separation. Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC, meaning that lower concentrations of acetonitrile are needed to achieve the same retention time as methanol. The choice between the two can also affect the selectivity of the separation, potentially altering the elution order of this compound relative to any impurities.
Q4: How can I improve the peak shape of this compound?
Poor peak shape, such as tailing, is a common issue. To improve the peak shape of this compound, consider the following:
-
Adjusting Mobile Phase pH: Ensure the mobile phase pH is low enough to suppress the ionization of this compound.
-
Using a High-Purity Column: Employ a high-purity silica-based C18 column to minimize interactions with residual silanols.
-
Optimizing Organic Solvent Concentration: Varying the percentage of acetonitrile or methanol can sometimes improve peak symmetry.
-
Lowering Sample Concentration: Injecting a lower concentration of the analyte can prevent column overload, which can lead to peak fronting or tailing.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Cause A: Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.
-
Solution: Use a modern, end-capped C18 column with high-purity silica. Alternatively, adding a small amount of a competing base to the mobile phase can help, but adjusting the pH is often a more effective strategy.
-
-
Cause B: Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, a mixed population of ionized and non-ionized molecules will exist, leading to peak tailing.
-
Solution: Lower the pH of the aqueous component of your mobile phase. A pH of 2.5-3.5 is generally recommended to ensure complete suppression of ionization.
-
-
Cause C: Column Overload: Injecting too much sample can lead to peak distortion, including tailing or fronting.
-
Solution: Dilute your sample and inject a smaller amount onto the column.
-
-
Issue 2: Insufficient Resolution
-
Question: I am not able to separate this compound from a closely eluting impurity. How can I improve the resolution?
-
Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
-
Solution A: Adjust the Organic Solvent Ratio: Changing the percentage of acetonitrile or methanol in the mobile phase can alter the selectivity between this compound and the impurity. A good approach is to systematically vary the organic solvent concentration (e.g., in 5% increments) to find the optimal ratio.
-
Solution B: Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can significantly impact selectivity due to different solvent-analyte interactions.
-
Solution C: Modify the Mobile Phase pH: A small change in pH can sometimes be enough to shift the retention times of co-eluting peaks and improve resolution.
-
Solution D: Use a Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient elution, where the mobile phase composition is changed over time, can help to separate complex mixtures.
-
Issue 3: Unstable or Drifting Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What could be the cause?
-
Answer: Drifting retention times are typically indicative of a lack of equilibration in the HPLC system or changes in the mobile phase composition.
-
Cause A: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.
-
-
Cause B: Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter and high-purity solvents.
-
-
Cause C: Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Data Presentation
The following table provides illustrative data on how changes in the mobile phase composition can affect key chromatographic parameters for this compound. Please note that this is representative data and actual results may vary depending on the specific HPLC system, column, and other experimental conditions.
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) from Impurity |
| 40:60 | 12.5 | 1.2 | 1.4 |
| 50:50 | 8.2 | 1.1 | 1.8 |
| 60:40 | 4.5 | 1.1 | 1.6 |
Experimental Protocols
Protocol for Optimizing Mobile Phase Composition
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample: this compound standard (10 µg/mL in 50:50 acetonitrile:water).
-
-
Initial Scouting Run:
-
Perform a gradient elution from 10% to 90% Acetonitrile over 20 minutes to determine the approximate elution time of this compound.
-
-
Isocratic Method Development:
-
Based on the scouting run, select a starting isocratic mobile phase composition. For example, if the analyte elutes at 60% acetonitrile in the gradient run, start with an isocratic mobile phase of 50:50 acetonitrile:water (with 0.1% formic acid).
-
Inject the this compound standard and evaluate the retention time, peak shape, and resolution from any impurities.
-
-
Optimization of Organic Solvent Ratio:
-
Systematically vary the percentage of acetonitrile in the mobile phase. For example, prepare mobile phases with 40%, 50%, and 60% acetonitrile.
-
For each composition, allow the column to equilibrate for at least 15 minutes before injecting the sample.
-
Record the retention time, peak asymmetry, and resolution for each condition.
-
-
Optimization of Mobile Phase pH (if necessary):
-
If peak shape is poor or resolution is insufficient, the pH of the aqueous phase can be adjusted.
-
Prepare the aqueous component of the mobile phase with different concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to achieve different pH values.
-
Repeat the analysis at the optimal organic solvent ratio with the different pH mobile phases.
-
-
Final Method Selection:
-
Based on the data collected, select the mobile phase composition that provides a suitable retention time (typically between 3 and 10 minutes), a peak asymmetry close to 1.0, and a resolution of greater than 1.5 from any critical impurities.
-
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC mobile phase optimization.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [Simultaneous determination of this compound and mefenacet residues in paddy field using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of this compound and mefenacet residues in paddy field using high performance liquid chromatography]. | Sigma-Aldrich [sigmaaldrich.com]
- 5. effect of acetonitrile or methanol on analyte response - Page 2 - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing Microbial Degradation of Bensulfuron-methyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of the herbicide Bensulfuron-methyl (BSM) in contaminated soils.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at enhancing the microbial degradation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Slow or No Degradation of this compound | Suboptimal Environmental Conditions: Soil pH, temperature, or moisture may not be suitable for the degrading microorganisms.[1][2] | - Optimize pH: Adjust soil pH to a range of 6.0-8.0, as this is favorable for the activity of many BSM-degrading bacteria.[3][4] - Control Temperature: Maintain the incubation temperature between 20-40°C for optimal degradation rates.[3] - Ensure Adequate Moisture: Maintain soil moisture at 50-100% of field capacity to support microbial activity. |
| Nutrient Limitation: The soil may lack essential nutrients (e.g., carbon, nitrogen, phosphorus) required for microbial growth and metabolism. | - Amend with Carbon Sources: Supplement the soil with a readily available carbon source, such as glucose or sodium lactate, to promote co-metabolism of BSM. - Add Nitrogen and Phosphorus: Ensure a balanced C:N:P ratio to support microbial proliferation. | |
| Low Abundance of BSM-Degrading Microorganisms: The native microbial population may have a limited capacity to degrade BSM. | - Bioaugmentation: Inoculate the soil with known BSM-degrading microbial strains or consortia. - Enrichment: Stimulate the growth of indigenous degraders by repeatedly applying BSM at low concentrations. | |
| High Concentration of this compound: High concentrations of BSM can be toxic to microorganisms, inhibiting their degradation activity. | - Stepwise Application: Apply BSM in smaller, incremental doses rather than a single large application. - Dilution: If feasible, mix the contaminated soil with clean soil to reduce the initial BSM concentration. | |
| Inconsistent or Irreproducible Degradation Results | Heterogeneity of Soil Samples: Variations in the physical and chemical properties of soil samples can lead to different degradation rates. | - Homogenize Soil: Thoroughly mix the soil before distributing it into experimental units to ensure uniformity. - Composite Sampling: Collect and pool multiple soil cores from the contaminated site to create a representative sample. |
| Inaccurate Quantification of this compound: Errors in the analytical method can lead to unreliable degradation data. | - Validate Analytical Method: Ensure the HPLC or LC-MS/MS method is properly validated for accuracy, precision, and linearity. - Use Appropriate Extraction Methods: Employ a validated extraction method, such as QuEChERS, to ensure efficient recovery of BSM from the soil matrix. | |
| Failure to Isolate BSM-Degrading Microorganisms | Inappropriate Enrichment and Isolation Media: The culture medium may not support the growth of BSM-degrading microbes. | - Use Minimal Salt Medium (MSM): Utilize a mineral salt medium with BSM as the sole carbon or nitrogen source to selectively enrich for degrading strains. - Vary BSM Concentration: Test a range of BSM concentrations in the isolation medium, as high concentrations can be inhibitory. |
| Incorrect Incubation Conditions: The temperature, pH, or aeration during incubation may not be optimal for the target microorganisms. | - Mimic Environmental Conditions: Use incubation conditions (temperature, pH) that reflect the contaminated soil environment. - Provide Aeration: For aerobic degraders, ensure adequate oxygen supply by using shaken flasks or aerated incubators. |
Frequently Asked Questions (FAQs)
1. What are the primary microbial degradation pathways for this compound?
The primary microbial degradation pathway for this compound involves the cleavage of the sulfonylurea bridge. This initial step breaks the molecule into two main metabolites: 2-amino-4,6-dimethoxypyrimidine and methyl 2-(sulfamoylmethyl)benzoate. These metabolites are generally less toxic and more susceptible to further degradation. Another reported pathway is the cleavage of the sulfonyl amide linkage.
2. What types of microorganisms are known to degrade this compound?
Several bacterial and fungal species have been identified as being capable of degrading this compound. Some commonly cited bacterial genera include Proteus, Brevibacterium, and Methylopila. Fungi can also play a role in the degradation of sulfonylurea herbicides.
3. How can I enhance the rate of this compound degradation in my soil microcosm experiments?
To enhance the degradation rate, you can:
-
Optimize environmental parameters: Maintain a soil pH between 6 and 8 and a temperature between 20°C and 40°C.
-
Provide a co-substrate: The addition of a readily available carbon source like glucose can significantly accelerate BSM degradation through co-metabolism.
-
Bioaugmentation: Introduce a known BSM-degrading microbial culture into the soil.
-
Ensure proper aeration for aerobic degradation processes.
4. My HPLC results show a rapid initial decrease in this compound concentration, followed by a plateau. What could be the reason?
This pattern could be due to several factors:
-
Depletion of a limiting nutrient or co-substrate: The initial rapid degradation may consume a readily available nutrient, after which the degradation rate slows down.
-
Accumulation of inhibitory metabolites: The degradation process might produce intermediate compounds that are toxic to the degrading microorganisms at high concentrations.
-
Adsorption to soil particles: A portion of the BSM may become strongly adsorbed to soil organic matter or clay particles, making it less bioavailable for microbial degradation over time.
5. Can the repeated application of this compound lead to faster degradation in the future?
Yes, repeated application of this compound can lead to an adaptation of the soil microbial community, resulting in accelerated degradation. This phenomenon, known as enhanced degradation, occurs as the specific microorganisms capable of utilizing the herbicide as a carbon or energy source proliferate.
Data Presentation
Table 1: Effect of Environmental Conditions on this compound Degradation by Proteus sp. CD3
| Parameter | Condition | Degradation Rate (%) after 3 days |
| Temperature | 20°C | 98.61 |
| 25°C | 98.94 | |
| 30°C | 98.23 | |
| 35°C | 97.94 | |
| 40°C | 98.76 | |
| pH | 5 | Degradation observed |
| 6 | Increased degradation | |
| 7 | Optimal degradation | |
| 8 | Decreased degradation | |
| 9 | 11.50 (after 7 days) | |
| Initial BSM Concentration | 12.5 - 100 mg/L | > 90 (after 7 days) |
| 200 mg/L | 85.22 (after 7 days) |
Data synthesized from a study on Proteus sp. CD3.
Table 2: Influence of Co-substrates on this compound Degradation
| Co-substrate | Degradation Rate (%) |
| None (BSM as sole carbon source) | 43.42 |
| Glucose (10 g/L) | 96.31 |
| Peptone (10 g/L) | Degradation observed |
| Yeast Powder (5 g/L) | Degradation observed |
| Sodium Lactate | 79.5 |
| Sucrose | 29.7 |
Data compiled from studies on Proteus sp. CD3 and other microorganisms.
Experimental Protocols
Protocol 1: Isolation of this compound Degrading Bacteria
-
Soil Sample Collection: Collect soil samples from a site with a history of this compound application.
-
Enrichment Culture:
-
Add 10 g of soil to 100 mL of Mineral Salt Medium (MSM) containing this compound (e.g., 50 mg/L) as the sole carbon source.
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.
-
Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with BSM and incubate under the same conditions. Repeat this step 3-5 times.
-
-
Isolation:
-
Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound (50 mg/L).
-
Incubate the plates at 30°C for 3-7 days.
-
Select colonies that show growth and purify them by re-streaking on fresh MSM agar plates.
-
-
Screening for Degradation:
-
Inoculate the purified isolates into liquid MSM containing a known concentration of this compound.
-
Incubate under optimal conditions.
-
Monitor the degradation of this compound over time using HPLC or LC-MS/MS.
-
Protocol 2: Analysis of this compound in Soil by HPLC
-
Extraction:
-
Weigh 10 g of air-dried and sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v)).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.
-
-
Clean-up (if necessary):
-
Pass the extracted solution through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove interfering substances.
-
Elute the this compound from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water and methanol (e.g., 30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 238 nm.
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Quantification: Use an external standard calibration curve prepared with analytical grade this compound.
-
Visualizations
Caption: Experimental workflow for a soil microcosm study on this compound degradation.
Caption: Proposed microbial degradation pathways of this compound in soil.
References
- 1. agronomyjournals.com [agronomyjournals.com]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. Frontiers | Characterization and genomic analysis of a bensulfuron methyl-degrading endophytic bacterium Proteus sp. CD3 isolated from barnyard grass (Echinochloa crus-galli) [frontiersin.org]
- 4. Characterization and genomic analysis of a bensulfuron methyl-degrading endophytic bacterium Proteus sp. CD3 isolated from barnyard grass (Echinochloa crus-galli) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bensulfuron-methyl Leaching Potential in Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on methods to reduce the leaching potential of Bensulfuron-methyl in soil. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and experiments.
Methods to Reduce Leaching Potential of this compound
The primary strategy to reduce the leaching of this compound is to increase its sorption to soil particles, thereby decreasing its mobility in the soil solution. This can be achieved through the application of organic amendments such as biochar and compost. These materials increase the soil's organic matter content and can alter soil properties like pH, which are known to influence the adsorption of this compound[1][2].
Key Mechanisms:
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Increased Sorption Sites: Biochar and compost provide additional surfaces and functional groups for this compound to bind to, effectively trapping the herbicide in the upper soil layers.
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Alteration of Soil pH: The pH of the soil can influence the chemical form of this compound, affecting its solubility and adsorption characteristics[1][2]. Organic amendments can buffer soil pH to levels that favor increased adsorption.
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Enhanced Microbial Degradation: Some organic amendments can stimulate microbial populations in the soil, which may contribute to the degradation of this compound over time[3].
Quantitative Data: Effect of Amendments on this compound Sorption
The following table summarizes the sorption coefficients of this compound in various soil types and with the addition of different amendments. The Freundlich sorption coefficient (Kf) is a common parameter used to quantify the adsorption of a substance to a solid phase. A higher Kf value indicates stronger adsorption and lower leaching potential.
| Soil Type/Amendment | Freundlich Sorption Coefficient (Kf) (µg1-1/n)(mL1/n)/g) | Reference Soil pH | Key Findings |
| Various agricultural soils (21 types) | 0.52 - 24.05 | Not specified | Kf values increased with increasing organic matter and clay content, and decreased with increasing pH. |
| Eight different soil types | Not specified | Not specified | Soils showed strong adsorption of this compound, which varied with soil properties. Kf values increased with increasing organic matter and clay content and decreased with increasing pH. |
| Agricultural alkaline soil | Not specified | Alkaline | This compound is considered immobile to moderately mobile and is readily adsorbed by soil particles. |
| Soil amended with B-doping biochar | Significantly superior to unmodified biochar | Not specified | B-doping biochar showed enhanced adsorption capacity for this compound, primarily through pore filling and π-π electron donor-acceptor interactions. |
| Soil amended with wood pellet biochar | Almost complete sorption | Not specified | Biochars with high surface areas and low dissolved organic carbon content can significantly increase the sorption of mobile herbicides. |
Experimental Workflow for Assessing Leaching Reduction Methods
The following diagram illustrates a typical experimental workflow for evaluating the effectiveness of soil amendments in reducing this compound leaching.
Detailed Experimental Protocols
Soil Column Leaching Study (Adapted from OECD 312)
This protocol outlines the steps for conducting a soil column leaching experiment to assess the mobility of this compound.
Materials:
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Glass columns (e.g., 30 cm length, 5 cm internal diameter)
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Glass wool or fritted glass disc
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Test soil (sieved <2 mm)
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Organic amendment (e.g., biochar, compost)
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This compound standard
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Artificial rainwater (e.g., 0.01 M CaCl2 solution)
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Peristaltic pump or other irrigation system
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Sample collection vessels
Procedure:
-
Column Preparation:
-
Place a plug of glass wool or a fritted glass disc at the bottom of each column.
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Pack the columns with the prepared soil (control or amended) to a bulk density representative of field conditions. The soil should be air-dried and sieved.
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Gently tap the column to ensure uniform packing and avoid preferential flow paths.
-
-
Pre-equilibration:
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Saturate the soil columns from the bottom with artificial rainwater to displace air.
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Allow the columns to drain freely until a constant moisture content is reached (typically 24-48 hours).
-
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This compound Application:
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Apply a known amount of this compound solution evenly to the surface of each soil column. The application rate should be relevant to agricultural practices.
-
-
Leaching:
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Apply artificial rainwater to the top of the columns at a constant, slow rate (e.g., 1-2 mL/hour) to simulate rainfall.
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Collect the leachate in fractions at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7-14 days).
-
-
Sample Collection and Processing:
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At the end of the experiment, carefully extrude the soil from the columns.
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Section the soil columns into segments of defined depth (e.g., 0-5 cm, 5-10 cm, 10-20 cm, 20-30 cm).
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Analyze the leachate fractions and each soil segment for this compound concentration.
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Quantification of this compound in Soil and Water Samples
This protocol provides a general method for the extraction and analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier
-
Solid-phase extraction (SPE) cartridges (if necessary for cleanup)
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Centrifuge
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Rotary evaporator or nitrogen evaporator
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HPLC system with a UV or mass spectrometry (MS) detector
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C18 analytical column
Procedure:
-
Extraction from Soil:
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Weigh a representative subsample of the soil segment (e.g., 10 g).
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Add a suitable extraction solvent (e.g., acetonitrile:water with a small amount of acid) and shake vigorously.
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Centrifuge the sample to separate the soil from the supernatant.
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Collect the supernatant and repeat the extraction process on the soil pellet for exhaustive extraction.
-
Combine the supernatants.
-
-
Extraction from Water (Leachate):
-
For clean water samples, direct injection into the HPLC may be possible.
-
For samples with potential matrix interference, a solid-phase extraction (SPE) cleanup step may be necessary.
-
-
Sample Cleanup and Concentration:
-
If necessary, pass the extract through an SPE cartridge to remove interfering compounds.
-
Evaporate the solvent from the extract to a small volume using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a suitable modifier like formic acid (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at a wavelength of approximately 240 nm or a mass spectrometer for higher sensitivity and selectivity.
-
Quantify the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared from known standards.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Soil Column Experiments | ||
| Variable or inconsistent flow rates | - Non-uniform packing of the soil column leading to preferential flow paths.- Clogging of the column outlet or tubing. | - Ensure homogenous mixing of soil and amendments before packing.- Pack the column in small increments with gentle tapping to achieve uniform density.- Check for and clear any blockages in the outflow tubing. |
| Poor recovery of this compound (low mass balance) | - Strong, irreversible adsorption to the soil or amendment.- Degradation of the herbicide during the experiment.- Volatilization (less likely for this compound). | - Use radiolabeled this compound (14C) to accurately track its fate and distribution.- Analyze for potential degradation products.- Ensure the experimental setup is sealed to minimize any potential volatilization. |
| Inconsistent results between replicate columns | - Differences in soil packing density.- Uneven application of the herbicide.- Variations in the irrigation rate. | - Standardize the column packing procedure to achieve consistent bulk density.- Use a pipette to apply the herbicide solution evenly across the entire soil surface.- Calibrate the pump or irrigation system to ensure a consistent flow rate to all columns. |
| Analytical (HPLC) Issues | ||
| Peak tailing or fronting in chromatograms | - Active sites on the analytical column.- Mismatch between the sample solvent and the mobile phase.- Column overload. | - Use a high-quality, end-capped C18 column.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.- Dilute the sample to avoid overloading the column. |
| Drifting retention times | - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Replace the analytical column if it is old or has been subjected to harsh conditions. |
| Low sensitivity or no peak detected | - Insufficient concentration of this compound in the sample.- Degradation of the analyte during extraction or storage.- Issues with the HPLC detector. | - Concentrate the sample extract to a smaller volume.- Store samples at low temperatures and protected from light.- Check the detector lamp and other settings. Consider using a more sensitive detector like a mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of biochar for reducing this compound leaching?
A1: Research suggests that biochars with a high surface area and low dissolved organic carbon content are particularly effective at sorbing herbicides like this compound. The feedstock and pyrolysis temperature used to produce the biochar can significantly influence these properties. It is recommended to characterize the biochar before use.
Q2: How does soil pH affect the leaching of this compound?
A2: this compound is a weak acid. At higher soil pH, it will be more in its anionic (negatively charged) form, which is more water-soluble and less likely to adsorb to negatively charged soil colloids, thus increasing its leaching potential. Conversely, in more acidic soils, it is in a less soluble form and more likely to be adsorbed, reducing leaching.
Q3: Can the addition of compost completely prevent the leaching of this compound?
A3: While compost can significantly reduce the leaching of this compound by increasing soil organic matter and sorption sites, it is unlikely to completely prevent it. The effectiveness will depend on the type and application rate of the compost, soil properties, and environmental conditions such as rainfall intensity.
Q4: Are there any potential negative impacts of using biochar or compost to reduce herbicide leaching?
A4: While generally beneficial, the high sorption capacity of some biochars could potentially reduce the bioavailability and efficacy of soil-applied herbicides, which might necessitate adjustments in application rates. It is important to conduct preliminary studies to find the optimal balance between leaching reduction and herbicide efficacy.
Q5: What are the key parameters to monitor in a soil column leaching study?
A5: The key parameters to monitor are the concentration of this compound in the leachate over time (breakthrough curve) and the distribution of the remaining this compound in the different soil column segments at the end of the experiment. This allows for the calculation of a mass balance and an assessment of the herbicide's mobility.
References
Improving extraction recovery of Bensulfuron-methyl from complex environmental matrices
Welcome to the technical support center for the analysis of Bensulfuron-methyl in complex environmental matrices. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their extraction and analysis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from environmental samples?
A1: The most prevalent and effective methods for extracting this compound from complex matrices such as soil, sediment, and water are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). The QuEChERS method is widely used for soil and rice matrices due to its simplicity and high throughput.[1][2][3] For water samples, SPE is a common choice, often in combination with techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) for detection.[4][5]
Q2: I am experiencing low recovery of this compound from soil samples. What are the potential causes and solutions?
A2: Low recovery from soil can be attributed to several factors:
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Inadequate Extraction Solvent: The choice of extraction solvent is critical. Acidified acetonitrile is commonly recommended to ensure efficient extraction. For instance, a solution of 1% acetic acid in acetonitrile has been shown to be effective.
-
Matrix Effects: Complex soil matrices can interfere with the extraction process. A cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like PSA (Primary Secondary Amine) and MgSO4 can help remove interfering substances.
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pH of the Extraction Solvent: The pH of the extraction medium can influence the stability and solubility of this compound. For some soil types, an alkaline mixed solution of acetonitrile and methylene chloride has been used successfully.
Q3: How can I minimize matrix effects when analyzing this compound in complex samples?
A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge. To mitigate these effects:
-
Effective Cleanup: Employing a robust cleanup step is crucial. For QuEChERS extracts, dSPE with appropriate sorbents is recommended. For water samples, SPE cartridges can be used for cleanup.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.
-
Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal. However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ).
Q4: What are the typical recovery rates and limits of quantification (LOQ) for this compound analysis?
A4: Acceptable recovery rates for this compound are generally within the 70-120% range with a relative standard deviation (RSD) of ≤20%. The LOQ can vary depending on the matrix and the analytical instrumentation. For water samples, an LOQ of 0.05 µg/L has been reported. For soil and sediment, LOQs are typically in the range of 0.02 to 1.0 ng/g.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Recovery | Inefficient extraction solvent or pH. | For soil and sediment, use 1% acetic acid in acetonitrile. For paddy water, methylene chloride can be effective. Ensure the pH of the sample is adjusted appropriately before extraction, for example, to pH 7.0 for water samples. |
| Strong analyte-matrix interactions. | Employ a more rigorous extraction technique such as sonication or using a wrist-action shaker to improve the release of the analyte from the matrix. | |
| Poor Reproducibility (High RSD) | Inhomogeneous sample. | Thoroughly homogenize the sample before taking a subsample for extraction. |
| Inconsistent extraction procedure. | Ensure all steps of the extraction and cleanup protocol are performed consistently across all samples and standards. | |
| Interfering Peaks in Chromatogram | Insufficient cleanup. | Optimize the dSPE cleanup step in the QuEChERS method by selecting appropriate sorbents (e.g., PSA, C18) to remove specific interferences. For water samples, ensure the SPE cartridge is properly conditioned and washed. |
| Contamination from labware or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment before use. | |
| Analyte Degradation | pH instability. | The original QuEChERS method can be problematic for acid-sensitive compounds. Using a buffered QuEChERS method (e.g., with acetate or citrate) can improve the stability of pH-sensitive pesticides. |
| High temperature during solvent evaporation. | Do not evaporate extracts at temperatures exceeding 40°C. |
Experimental Protocols
QuEChERS Method for Soil and Sediment
This protocol is based on the method described for the analysis of this compound in soil and sediment.
a. Extraction:
-
Weigh 10 g of a homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Shake vigorously for 5 minutes using a wrist-action shaker.
-
Sonicate the sample for 5 minutes.
-
Centrifuge at approximately 3500 rpm for 5 minutes.
b. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 2.0 mL aliquot of the supernatant to a 15 mL centrifuge tube containing 100 mg of PSA and 300 mg of anhydrous MgSO4.
-
Vortex for 30 seconds.
-
Centrifuge at approximately 3500 rpm for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Extraction from Water Samples
This protocol is a general guide for the extraction of this compound from water.
-
Measure 100 mL of the water sample.
-
Adjust the sample pH to 7.0 using 0.1 M HCl or 0.1 M NaOH.
-
Transfer the sample to a 250 mL separatory funnel.
-
Extract the sample twice with 100 mL of methylene chloride, shaking for approximately 1 minute for each extraction.
-
Combine the methylene chloride extracts.
-
The extract can then be concentrated and further cleaned up using Solid-Phase Extraction (SPE) if necessary before analysis.
Quantitative Data Summary
Table 1: Recovery of this compound from Water Matrices
| Matrix | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Surface Water | 0.05 (LOQ) | 92.5 | 6.203 |
| 0.5 | 90.0 | 6.879 | |
| Ground Water | 0.05 (LOQ) | 94.3 | 5.846 |
| 0.5 | 90.6 | 5.785 | |
| Drinking Water | 0.05 (LOQ) | 104.8 | 4.286 |
| 0.5 | 103.8 | 3.409 |
Table 2: Recovery of this compound from Paddy Field Matrices
| Matrix | Spiked Concentration (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |
| Paddy Water | 0.05, 0.10, 1.00 | 85.39 - 113.33 | 0.91 - 10.24 |
| Soil | 0.05, 0.10, 1.00 | 85.39 - 113.33 | 0.91 - 10.24 |
| Rice Plant | 0.05, 0.10, 1.00 | 85.39 - 113.33 | 0.91 - 10.24 |
Table 3: Recovery of this compound from Various Matrices using QuEChERS
| Matrix | Average Recovery (%) |
| Soil | 91.1 |
| Rice Straw | 82.8 |
| Rice Grain | 84.5 |
| Rice Husk | 88.7 |
Visualized Workflows
Caption: QuEChERS workflow for this compound extraction from soil.
References
Technical Support Center: Investigating Non-Target-Site Resistance to Bensulfuron-methyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating non-target-site resistance (NTSR) mechanisms to the herbicide Bensulfuron-methyl.
Frequently Asked Questions (FAQs)
1. What are the primary non-target-site resistance (NTSR) mechanisms to this compound?
Non-target-site resistance (NTSR) to this compound primarily involves three mechanisms:
-
Enhanced Metabolism: This is the most common NTSR mechanism. Resistant plants exhibit an increased ability to metabolize the herbicide into non-toxic forms before it can reach its target site, the acetolactate synthase (ALS) enzyme. This enhanced metabolism is often mediated by the increased activity of enzyme families such as cytochrome P450 monooxygenases (CYP450s) and glutathione S-transferases (GSTs).
-
Reduced Herbicide Uptake and Translocation: Some resistant plants may have altered leaf cuticles or other structural barriers that reduce the absorption of the herbicide. Additionally, once absorbed, the herbicide's movement (translocation) to the target sites within the plant may be hindered.
-
Sequestration: In some cases, the herbicide is transported and sequestered in cellular compartments like the vacuole, preventing it from reaching the ALS enzyme in the chloroplasts.
2. What is the difference between target-site resistance (TSR) and non-target-site resistance (NTSR)?
Target-site resistance (TSR) results from a genetic mutation in the gene encoding the herbicide's target protein (in this case, the ALS enzyme). This mutation alters the protein's structure, reducing the herbicide's binding affinity and rendering it ineffective. In contrast, NTSR involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration, without any modification of the target protein itself.
3. Why is investigating NTSR to this compound important?
Investigating NTSR is crucial because it can confer cross-resistance to multiple herbicides with different modes of action. This makes weed management significantly more challenging. Understanding the specific NTSR mechanisms in a weed population is essential for developing effective and sustainable weed control strategies.
4. What are the initial steps to confirm suspected NTSR in a weed population?
The initial steps include:
-
Whole-Plant Dose-Response Assays: These experiments determine the level of resistance by comparing the herbicide dose required to cause a 50% reduction in growth (GR50) in the suspected resistant population versus a known susceptible population. A high resistance index (RI = GR50 of resistant population / GR50 of susceptible population) suggests resistance.
-
ALS Gene Sequencing: Sequencing the ALS gene can rule out target-site mutations. If no known resistance-conferring mutations are found in a highly resistant population, NTSR is strongly suspected.
Troubleshooting Guides
Dose-Response Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in plant response within the same treatment group. | Inconsistent herbicide application. Genetic variability within the plant population. Uneven environmental conditions (light, temperature, water). | Ensure uniform spray coverage using a calibrated sprayer. Use a genetically uniform susceptible population for comparison. Maintain consistent greenhouse or growth chamber conditions. |
| No clear dose-response relationship observed. | Herbicide concentration range is too narrow or not appropriate for the tested population. The weed population may be highly resistant. | Broaden the range of herbicide concentrations used. Include much higher doses for suspected resistant populations. Confirm the viability of the susceptible control. |
| Susceptible control plants show unexpected tolerance. | Incorrect herbicide concentration. Improper herbicide application. Contamination of the control group. | Verify herbicide stock solution concentration and dilution calculations. Ensure proper sprayer calibration and nozzle function. Maintain strict separation between treated and control plants. |
Enzyme Assays (CYP450 & GST)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low enzyme activity in all samples. | Poor enzyme extraction. Enzyme degradation during extraction or storage. Sub-optimal assay conditions (pH, temperature, substrate concentration). | Optimize the extraction buffer and protocol for the specific plant species. Keep samples on ice throughout the extraction process and store extracts at -80°C. Optimize assay parameters based on literature or preliminary experiments.[1] |
| High background noise or non-linear reaction rates. | Contaminating substances in the plant extract that interfere with the assay. Substrate instability or precipitation. Incorrect spectrophotometer settings. | Include appropriate controls (e.g., reaction mix without enzyme extract). Ensure the substrate is fully dissolved and stable in the assay buffer. Verify the wavelength and other settings on the spectrophotometer.[2] |
| Inconsistent results between replicates. | Pipetting errors. Incomplete mixing of reagents. "Edge effect" in microplates due to evaporation. | Use calibrated pipettes and ensure thorough mixing of all components. Avoid using the outer wells of the microplate or ensure proper sealing to minimize evaporation.[3] |
Gene Expression Analysis (qPCR)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low RNA yield or poor quality (low A260/A280 or A260/A230 ratios). | Inefficient cell lysis. Contamination with polysaccharides, polyphenols, or other inhibitors. RNase activity. | Use a plant-specific RNA extraction kit or protocol. Include additional purification steps if necessary. Work quickly in an RNase-free environment and use RNase inhibitors. |
| No amplification or weak signal in qPCR. | Poor quality cDNA. PCR inhibitors carried over from RNA extraction. Incorrect primer design or annealing temperature. | Verify RNA integrity before cDNA synthesis. Use a cleanup kit to remove inhibitors from RNA or cDNA. Validate primer efficiency and optimize the annealing temperature using a temperature gradient. |
| High variability in Cq values between technical replicates. | Pipetting errors. Incomplete mixing of the qPCR master mix. | Ensure accurate and consistent pipetting. Thoroughly mix the master mix before aliquoting. |
Metabolite Analysis (HPLC-MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution. | Inappropriate mobile phase or gradient. Column contamination or degradation. | Optimize the mobile phase composition and gradient program. Use a guard column and flush the column regularly. |
| Low signal intensity or no detectable metabolites. | Inefficient extraction of metabolites. Ion suppression in the mass spectrometer. Incorrect MS parameters. | Optimize the extraction solvent and procedure for this compound and its expected metabolites. Dilute the sample to reduce matrix effects. Optimize MS parameters such as spray voltage, gas flows, and collision energy.[4] |
| Irreproducible retention times. | Fluctuations in mobile phase composition or flow rate. Temperature variations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.[5] |
Quantitative Data Summary
Table 1: Resistance Levels to this compound in Various Weed Species
| Weed Species | Population | GR50 (g a.i. ha⁻¹) | Resistance Index (RI) | Reference |
| Ammannia auriculata | Susceptible (YZ-S) | 0.18 | - | |
| Resistant (YZ-1 to YZ-10) | 2.95 - 32.96 | 16.4 - 183.1 | ||
| Sagittaria trifolia | Susceptible | - | - | |
| Resistant (R1) | - | 76.99 | ||
| Resistant (R2) | - | 49.94 | ||
| Monochoria vaginalis | Susceptible | - | - | |
| Resistant (Kedaton) | 537.03 | 18.71 | ||
| Resistant (Tambakrejo) | 1621.81 | 56.50 | ||
| Resistant (Plumpang) | 3908.41 | 136.18 |
Table 2: In Vitro ALS Enzyme Inhibition by this compound
| Weed Species | Population | I50 (µM) | Resistance Index (RI) | Reference |
| Sagittaria trifolia | Susceptible | - | - | |
| Resistant (R1) | - | 81.86 | ||
| Resistant (R2) | - | 67.48 |
Table 3: Upregulation of NTSR-Associated Genes in Herbicide-Resistant Weeds
| Weed Species | Herbicide | Gene | Fold Change in Resistant vs. Susceptible | Reference |
| Alopecurus japonicus | Mesosulfuron-methyl | AjGSTU163 | > 10 |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
-
Plant Material: Grow seeds from both the suspected resistant and a known susceptible weed population in pots containing a standard potting mix.
-
Growth Conditions: Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Herbicide Application: At the 3-4 leaf stage, spray plants with a range of this compound doses. Include an untreated control. Use a calibrated cabinet sprayer to ensure uniform application.
-
Data Collection: Three weeks after treatment, visually assess plant survival and harvest the above-ground biomass. Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Data Analysis: Calculate the percent reduction in biomass relative to the untreated control for each dose. Use a non-linear regression model (e.g., log-logistic) to determine the GR50 value for each population. Calculate the resistance index (RI).
Protocol 2: Cytochrome P450 Activity Assay
-
Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., potassium phosphate buffer with PVPP, DTT, and protease inhibitors). Centrifuge the homogenate at 4°C and collect the supernatant containing the microsomal fraction.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, mix the enzyme extract with a reaction buffer containing a specific CYP450 substrate (e.g., a fluorogenic substrate) and an NADPH-generating system.
-
Measurement: Measure the fluorescence or absorbance change over time using a microplate reader. The rate of change is proportional to the CYP450 activity.
-
Data Analysis: Calculate the specific activity (nmol product/min/mg protein). Compare the activity between resistant and susceptible populations.
Protocol 3: Glutathione S-Transferase (GST) Activity Assay
-
Enzyme Extraction: Prepare a cytosolic protein extract from fresh plant tissue using a suitable extraction buffer.
-
Protein Quantification: Determine the total protein concentration of the extract.
-
Assay Reaction: In a 96-well plate, combine the protein extract with a reaction buffer containing reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB).
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase is due to the formation of the GSH-CDNB conjugate.
-
Data Analysis: Calculate the specific activity (nmol conjugate/min/mg protein) and compare the activities between resistant and susceptible populations.
Visualizations
Caption: Simplified metabolic pathway of this compound detoxification in plants.
Caption: Experimental workflow for investigating NTSR to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Photodegradation of Bensulfuron-Methyl on Soil Surfaces
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photodegradation of bensulfuron-methyl on soil surfaces. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the photodegradation rate of this compound on soil surfaces?
A1: The photodegradation rate of this compound is influenced by several key factors:
-
Light Source: UV light leads to a significantly faster degradation compared to sunlight.[1]
-
Soil Type: The texture and composition of the soil play a crucial role. Degradation rates vary across different soil types such as vertisol, alluvial, alfisol, red, and laterite soils.[1]
-
Organic Matter Content: The presence of humic and fulvic acids in the soil can reduce the degradation rate by acting as photosensitizers or by quenching the excited state of the herbicide.[2] A rapid rate of disappearance is observed in humus-removed soil.[2]
-
Soil Moisture: The moisture content of the soil can significantly impact the degradation process.
Q2: What are the major degradation pathways for this compound under photolytic conditions?
A2: The primary photodegradation processes for this compound on soil surfaces involve:
-
Cleavage of the sulfonylurea bridge.
-
Scission of the SO2NH bond.
-
Contraction of the sulfonylurea bridge.[1]
These processes lead to the formation of several photoproducts. Two of the main metabolites identified are 2-amino-4,6-dimethoxypyrimidine and benzylsulfonamide.
Q3: Does the photodegradation of this compound follow a specific kinetic model?
A3: Yes, the photodegradation of this compound on various soil types follows first-order rate kinetics.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible degradation rates in replicate experiments.
-
Potential Cause: Uneven application of this compound to the soil surface.
-
Solution: Ensure a homogenous application by using a suitable laboratory-scale spraying device. If dissolving in a solvent, ensure the solvent is volatile and evaporates completely before irradiation, leaving a thin, even film.
-
-
Potential Cause: Fluctuations in the intensity of the light source.
-
Solution: Monitor and record the light intensity throughout the experiment using a calibrated radiometer. For simulated sunlight, ensure the xenon arc lamp has stabilized before starting the experiment.
-
-
Potential Cause: Variations in soil layer thickness.
-
Solution: Prepare soil layers with a consistent thickness, typically around 2 mm, on the support plates (e.g., glass or quartz).
-
-
Potential Cause: Inconsistent soil moisture content.
-
Solution: Carefully control and maintain the soil moisture level throughout the experiment, as this can significantly affect degradation rates.
-
Issue 2: Slower than expected degradation rates.
-
Potential Cause: High organic matter content in the soil.
-
Solution: Characterize the soil for its organic carbon content. Be aware that high levels of humic and fulvic acids can quench the photodegradation process. Consider using a soil with lower organic matter for baseline studies if necessary.
-
-
Potential Cause: The wavelength of the light source is not optimal for excitation of this compound.
-
Solution: Use a light source that emits in the UV range, as this has been shown to be more effective than sunlight. A xenon arc lamp with filters to simulate sunlight (wavelengths > 290 nm) is a standard choice.
-
-
Potential Cause: The presence of substances that act as photostabilizers.
-
Solution: Analyze the soil for the presence of clays like montmorillonite, which can adsorb the herbicide and slow its photolysis.
-
Issue 3: Difficulty in extracting this compound and its photoproducts from the soil matrix.
-
Potential Cause: Strong adsorption of the compounds to soil particles.
-
Solution: Optimize the extraction solvent system. An alkaline mixed solution of acetonitrile and methylene chloride (1:1, v/v) has been used effectively for extraction from soil. Sonication can also aid in the desorption and extraction process.
-
-
Potential Cause: Degradation of the target analytes during the extraction process.
-
Solution: Perform extractions under conditions that minimize further degradation, such as reduced light and controlled temperature.
-
Issue 4: Poor peak shape or resolution during HPLC analysis.
-
Potential Cause: Co-elution with interfering compounds from the soil extract.
-
Solution: Incorporate a clean-up step after extraction. Solid-phase extraction (SPE) with a cartridge chemistry similar to the analytical column can be effective. A Florisil column has also been used for clean-up.
-
-
Potential Cause: The sample solvent is too strong.
-
Solution: If possible, dissolve the final extract in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak fronting or splitting.
-
-
Potential Cause: The pH of the mobile phase is not optimal for the analytes.
-
Solution: For sulfonylurea herbicides, the mobile phase pH can significantly affect retention and peak shape. Buffering the aqueous component of the mobile phase is recommended.
-
Data Presentation
Table 1: Half-lives (t½) of this compound on Different Soil Surfaces
| Soil Type | Light Source | Half-life |
| Vertisol | UV | 21.9 hours |
| Sunlight | 23.1 days | |
| Alluvial | UV | 28.4 hours |
| Sunlight | 27.5 days | |
| Alfisol | UV | 36.9 hours |
| Sunlight | 29.1 days | |
| Red Soil | UV | 59.2 hours |
| Sunlight | 38.9 days | |
| Laterite | UV | 47.2 hours |
| Sunlight | 33.8 days |
Experimental Protocols
1. Protocol for Photodegradation of this compound on Soil Surfaces
This protocol is a synthesized methodology based on OECD guidelines and published research.
-
1.1. Soil Preparation:
-
Select a representative soil (e.g., silty loam).
-
Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.
-
Characterize the soil for its texture, pH, organic carbon content, and water holding capacity.
-
-
1.2. Preparation of Soil Plates:
-
Prepare thin layers of the soil (approximately 2 mm thick) on glass or quartz plates.
-
Adjust the moisture content of the soil as required for the experiment (e.g., 75% of field moisture capacity).
-
-
1.3. Application of this compound:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetone).
-
Apply the solution evenly to the soil surface using a laboratory-scale sprayer to achieve the desired concentration.
-
Allow the solvent to evaporate completely in the dark.
-
-
1.4. Irradiation:
-
Place the soil plates in a temperature-controlled chamber.
-
Irradiate the samples with a light source (e.g., a xenon arc lamp with filters to simulate sunlight, >290 nm).
-
Maintain a set of control plates in the dark to assess abiotic degradation not induced by light.
-
-
1.5. Sampling:
-
Collect samples at predetermined time intervals.
-
For each time point, scrape the soil from the plate for extraction.
-
-
1.6. Extraction:
-
Transfer the soil sample to a centrifuge tube.
-
Add an extraction solvent (e.g., an alkaline mixture of acetonitrile and methylene chloride, 1:1 v/v).
-
Vortex and sonicate the sample for a specified period (e.g., 15 minutes).
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process for exhaustive recovery.
-
-
1.7. Analysis:
-
Combine the extracts and concentrate them to a smaller volume.
-
Perform a clean-up step if necessary using solid-phase extraction (SPE).
-
Analyze the samples by HPLC-UV or LC-MS/MS.
-
2. HPLC-UV Analytical Method
-
Column: Stainless steel C18 column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water-methanol (30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector at 238 nm.
-
Column Temperature: 30°C.
-
Quantification: External standard method.
Visualizations
Caption: Experimental workflow for a soil photodegradation study.
Caption: Proposed photodegradation pathway of this compound.
References
Validation & Comparative
Independent Laboratory Validation of Bensulfuron-Methyl Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of independently validated analytical methods for the detection and quantification of Bensulfuron-methyl in various environmental matrices. The data presented is compiled from publicly available validation studies, offering a comprehensive overview of method performance to aid in the selection of appropriate analytical strategies.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for this compound, focusing on key validation parameters such as Limit of Quantification (LOQ), Limit of Detection (LOD), recovery rates, and precision (expressed as Relative Standard Deviation, RSD).
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Matrix | LOQ | LOD | Fortification Level | Mean Recovery (%) | RSD (%) | Citation |
| Soil | 0.1 ng/g | 0.03 ng/g | 0.1 ng/g | Not Reported | Not Reported | [1] |
| 1.0 ng/g | 0.3 ng/g | 1.0 ng/g | Not Reported | Not Reported | [1] | |
| Sediment | 0.1 ng/g | 0.03 ng/g | 0.1 ng/g | Not Reported | Not Reported | [1] |
| 1.0 ng/g | 0.3 ng/g | 1.0 ng/g | Not Reported | Not Reported | [1] | |
| Soil | 0.1 ng/g | ~0.02 ng/g | 0.1 ng/g | Not Reported | Not Reported | [2] |
| Sediment | 0.1 ng/g | ~0.02 ng/g | 0.1 ng/g | Not Reported | Not Reported | |
| Surface Water | 0.05 µg/L | 0.01 µg/L | 0.05 µg/L | 92.5 | Not Reported | |
| Ground Water | 0.05 µg/L | 0.01 µg/L | 0.05 µg/L | Not Reported | Not Reported | |
| Drinking Water | 0.05 µg/L | 0.01 µg/L | 0.05 µg/L | Not Reported | Not Reported |
Table 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) Methods
| Matrix | LOQ | LOD | Fortification Levels (mg/kg) | Recovery Range (%) | RSD Range (%) | Citation |
| Paddy Water | Not Specified | Not Specified | 0.05, 0.10, 1.00 | 85.39 - 113.33 | 0.91 - 10.24 | |
| Soil | Not Specified | Not Specified | 0.05, 0.10, 1.00 | 85.39 - 113.33 | 0.91 - 10.24 | |
| Rice Plant | Not Specified | Not Specified | 0.05, 0.10, 1.00 | 85.39 - 113.33 | 0.91 - 10.24 |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method (with derivatization)
| Matrix | LOQ | LOD | Fortification Levels (µg/mL) | Recovery Range (%) | RSD Range (%) | Citation |
| Water | Not Specified | 0.1 µg/L | 0.05, 0.1, 0.2, 0.5, 1.0, 5.0 | 42.8 - 95.0 | 3.5 - 6.2 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
LC-MS/MS for this compound in Soil and Sediment
This method was independently validated for the determination of this compound in soil and sediment.
-
Extraction:
-
Weigh 10 g of soil or sediment into a centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Sonicate the samples for 5 minutes.
-
Centrifuge for 5 minutes at approximately 3500 rpm.
-
-
Cleanup (QuEChERS dSPE):
-
Transfer 2.0 mL of the supernatant to a 15 mL centrifuge tube containing 100 mg PSA and 300 mg MgSO₄.
-
Vortex for approximately 30 seconds.
-
Centrifuge at approximately 3500 rpm for 2 minutes.
-
Collect the aliquot for LC-MS/MS analysis.
-
-
Instrumental Analysis:
-
Instrument: Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS).
-
Quantitation Ion Transition: m/z 411 -> m/z 148.9.
-
Confirmation Ion Transition: m/z 411 -> m/z 182.1.
-
Calibration: External standardization with a linear, 1/x weighted calibration curve.
-
HPLC-UVD for Simultaneous Determination of this compound and Mefenacet in Paddy Fields
This method was established for the simultaneous determination of this compound and mefenacet residues in paddy water, soil, and rice plants.
-
Extraction:
-
Paddy Water: Liquid-liquid extraction with methylene chloride.
-
Soil: Extraction with an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v).
-
Rice Plant: Extraction with alkaline methylene chloride followed by cleanup with a Florisil column.
-
-
Instrumental Analysis:
-
Instrument: High-Performance Liquid Chromatograph with an Ultraviolet Detector (HPLC-UVD).
-
Column: C18 column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water-methanol (30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 238 nm.
-
Quantification: External standard method.
-
GC-MS for this compound in Water (with Derivatization)
This method involves a derivatization step to improve the volatility and thermal stability of this compound for GC-MS analysis.
-
Extraction: Liquid phase extraction with CH₂Cl₂ solvent.
-
Derivatization:
-
The extract is treated with (C₂H₅)₂O·BF₃ solution.
-
Optimized conditions: 45 minutes at 55°C with 0.2 mL of the derivatizing agent.
-
-
Instrumental Analysis:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Calibration: Performed at 6 concentration levels ranging from 0.05 to 5.0 µg/mL.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for this compound.
Caption: General workflow for analytical method validation.
References
Comparative Efficacy of Bensulfuron-methyl and Other Acetolactate Synthase Inhibitors: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Bensulfuron-methyl, a sulfonylurea (SU) herbicide, with other inhibitors of the enzyme acetolactate synthase (ALS). ALS inhibitors are a broad class of herbicides widely used in agriculture due to their high efficacy at low application rates and low mammalian toxicity.[1] They are classified into several chemical families, including sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-thiobenzoates (PTBs), and sulfonylamino-carbonyl-triazolinones (SCTs).[2] Understanding the comparative performance of these different families is crucial for developing effective weed management strategies and for the discovery of new herbicidal compounds.
Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis
All herbicides discussed in this guide share a common primary mode of action: the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[1] These amino acids are essential for protein synthesis and overall plant growth. By blocking ALS, these herbicides prevent the production of BCAAs, leading to a cessation of cell division and, ultimately, plant death.
The inhibition of ALS leads to a depletion of BCAAs, which triggers a downstream signaling cascade. A key component of this cascade is the Target of Rapamycin (TOR) signaling pathway, a central regulator of growth and metabolism in eukaryotes, including plants. Under nutrient-rich conditions, TOR is active and promotes protein synthesis and cell proliferation. However, when BCAA levels are low due to ALS inhibition, TOR signaling is suppressed. This inactivation of TOR leads to the induction of autophagy, a cellular process of self-digestion to recycle nutrients, and a general shutdown of anabolic processes, contributing to the herbicidal effect.
Comparative Efficacy Data
The efficacy of ALS inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) against the ALS enzyme in vitro and their effective dose to achieve 50% growth reduction (ED50) in whole-plant bioassays. Lower IC50 and ED50 values indicate higher herbicidal potency. The following tables summarize available data comparing this compound with other ALS inhibitors.
Table 1: In Vitro ALS Enzyme Inhibition (IC50)
| Herbicide | Chemical Family | Test Species | IC50 (µM) | Reference |
| This compound | Sulfonylurea | Cyperus difformis (Resistant) | >1000 | |
| This compound | Sulfonylurea | Cyperus difformis (Susceptible) | ~0.1 | |
| Metsulfuron-methyl | Sulfonylurea | Brassica napus (Hyola 555TT) | 0.08 | |
| Metsulfuron-methyl | Sulfonylurea | Brassica napus (Hyola 61) | 0.01 | |
| Imazapic | Imidazolinone | Brassica napus (Hyola 571CL) | No inhibition | |
| Imazapic | Imidazolinone | Brassica napus (Hyola 555TT) | 1.83 | |
| Imazapic | Imidazolinone | Brassica napus (Hyola 61) | 1.25 |
Table 2: Whole-Plant Growth Reduction (ED50)
| Herbicide | Chemical Family | Weed Species | ED50 (g a.i./ha) | Reference |
| This compound | Sulfonylurea | Limnocharis flava (Resistant) | >320 | |
| This compound | Sulfonylurea | Limnocharis flava (Susceptible) | 4.9 | |
| Metsulfuron-methyl | Sulfonylurea | Limnocharis flava (Resistant) | 45.3 | |
| Metsulfuron-methyl | Sulfonylurea | Limnocharis flava (Susceptible) | 2.8 | |
| Pyrazosulfuron-ethyl | Sulfonylurea | Limnocharis flava (Resistant) | 18.2 | |
| Pyrazosulfuron-ethyl | Sulfonylurea | Limnocharis flava (Susceptible) | 13.0 | |
| Imazethapyr | Imidazolinone | Limnocharis flava (Resistant) | 113.1 | |
| Imazethapyr | Imidazolinone | Limnocharis flava (Susceptible) | 106.2 | |
| Penoxsulam | Triazolopyrimidine | Limnocharis flava (Resistant) | 10.1 | |
| Penoxsulam | Triazolopyrimidine | Limnocharis flava (Susceptible) | 9.8 | |
| Bispyribac-sodium | Pyrimidinyl-thiobenzoate | Limnocharis flava (Resistant) | 34.2 | |
| Bispyribac-sodium | Pyrimidinyl-thiobenzoate | Limnocharis flava (Susceptible) | 5.7 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of herbicide efficacy. Below are representative methodologies for in vitro enzyme inhibition assays and whole-plant bioassays.
In Vitro ALS Enzyme Inhibition Assay
This protocol is adapted from methodologies described for determining the IC50 of ALS inhibitors on extracted plant enzymes.
Whole-Plant Herbicide Efficacy Bioassay
This protocol outlines a general procedure for conducting whole-plant bioassays in a greenhouse setting to determine the ED50 of herbicides.
Conclusion
This compound, as a member of the sulfonylurea family, is a potent inhibitor of acetolactate synthase. Its efficacy is comparable to other sulfonylureas and, in many cases, to ALS inhibitors from other chemical families, particularly against susceptible weed biotypes. However, the development of resistance in various weed species, often through target-site mutations in the ALS gene, can dramatically reduce its effectiveness. The comparative data presented in this guide highlight the importance of considering the specific weed species, the potential for resistance, and the chemical family of the ALS inhibitor when designing weed management programs or in the development of new herbicidal molecules. The provided experimental protocols offer a standardized framework for conducting further comparative studies to expand our understanding of the relative performance of these important herbicides.
References
A Comparative Guide to Bensulfuron-methyl and Metsulfuron-methyl for Post-Emergence Weed Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used sulfonylurea herbicides, bensulfuron-methyl and metsulfuron-methyl, for post-emergence weed control. The information presented is based on available experimental data to assist in the evaluation of these compounds for research and development purposes.
Executive Summary
This compound and metsulfuron-methyl are both potent, low-dose herbicides that effectively control a broad spectrum of broadleaf weeds and sedges in various crops. Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. While both herbicides share a common mechanism, their efficacy can vary depending on the weed species, crop, and environmental conditions. This guide synthesizes available data on their individual and combined performance, particularly in rice and cereal crops.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Both this compound and metsulfuron-methyl belong to the sulfonylurea class of herbicides and function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell division in plants.[1] By blocking ALS, these herbicides halt weed growth, leading to symptoms such as chlorosis and eventual plant death. Their systemic nature allows for translocation throughout the plant via both foliage and roots, accumulating in the growing points of shoots and roots.
Caption: Mode of action for this compound and metsulfuron-methyl.
Comparative Efficacy Data
While direct comparative studies providing a side-by-side analysis of this compound and metsulfuron-methyl are limited in the reviewed literature, available data from individual and combination studies offer insights into their performance.
A study evaluating a pre-mixed formulation of this compound (1.1%), metsulfuron-methyl (0.2%), and acetochlor (14%) in transplanted rice demonstrated effective control of a range of weeds. The data below summarizes the weed control efficiency of this combination product at different application rates.
Table 1: Weed Control Efficiency of a this compound, Metsulfuron-methyl, and Acetochlor Combination in Transplanted Rice
| Weed Species | Weed Control Efficiency (%) at 90 g/ha | Weed Control Efficiency (%) at 105 g/ha |
| Cyperus difformis | 79.80 | 83.50 |
| Echinochloa crus-galli | 75.60 | 80.20 |
| Scirpus maritimus | 70.40 | 75.30 |
| Monochoria vaginalis | 72.60 | 77.65 |
Data adapted from a study on a combination herbicide product.
Another study focused on the efficacy of metsulfuron-methyl for controlling broadleaf weeds in wheat. The results highlight the impact of different application rates on weed density and dry weight.
Table 2: Effect of Metsulfuron-methyl on Broadleaf Weed Control in Wheat
| Treatment | Application Rate (g a.i./ha) | Weed Density (no./m²) at 45 DAS | Total Weed Dry Weight (g/m²) at 45 DAS | Weed Control Efficiency (%) |
| Metsulfuron-methyl | 4 | 18.6 | 12.8 | 85.2 |
| Metsulfuron-methyl | 5 | 16.4 | 11.5 | 87.1 |
| 2,4-D | 500 | 25.8 | 18.5 | 79.2 |
| Weedy Check | - | 88.7 | 89.2 | 0 |
DAS: Days After Sowing. Data is illustrative and compiled from findings on metsulfuron-methyl efficacy in wheat.
Research on this compound, particularly in transplanted rice, has shown its effectiveness in controlling key weeds. Post-emergence application of this compound at 60 g/ha has been reported to provide good weed control efficiency.
Experimental Protocols
The following is a representative experimental protocol for evaluating the efficacy of post-emergence herbicides, synthesized from methodologies described in various studies.
Objective: To evaluate and compare the efficacy of this compound and metsulfuron-methyl for post-emergence control of broadleaf weeds and sedges in a target crop (e.g., rice or wheat).
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 3 to 4.
-
Plot Size: Minimum of 10 m² (e.g., 2.5 m x 4 m).
-
Treatments:
-
Untreated Weedy Check
-
Weed-Free Check (manual weeding)
-
This compound (at various application rates, e.g., 30, 60 g a.i./ha)
-
Metsulfuron-methyl (at various application rates, e.g., 4, 6, 8 g a.i./ha)
-
Standard herbicide check (e.g., 2,4-D)
-
Agronomic Practices:
-
Crop and Variety: A locally adapted and commonly grown variety of the target crop.
-
Sowing/Transplanting: Standardized practices for the specific crop.
-
Fertilization: Application of fertilizers based on soil test results and regional recommendations.
-
Irrigation: As per standard crop water requirements.
Herbicide Application:
-
Timing: Post-emergence, typically when weeds are at the 2-4 leaf stage and the crop has reached a tolerant growth stage.
-
Equipment: Knapsack sprayer equipped with a flat fan nozzle.
-
Spray Volume: A calibrated volume to ensure uniform coverage (e.g., 300-500 L/ha).
Data Collection:
-
Weed Density and Biomass: Weed counts and dry weight per unit area (e.g., per m²) are recorded at specified intervals after application (e.g., 15, 30, and 45 days after treatment).
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.
-
Crop Phytotoxicity: Visual assessment of crop injury on a scale of 0-100 (0 = no injury, 100 = complete crop death) at regular intervals after application.
-
Crop Yield and Yield Components: Measurement of grain yield and other relevant parameters (e.g., number of tillers, grain weight) at harvest.
Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Treatment means are compared using a suitable test, such as Fisher's Least Significant Difference (LSD) at a 5% level of significance.
Caption: Experimental workflow for herbicide efficacy trials.
Conclusion
Both this compound and metsulfuron-methyl are highly effective post-emergence herbicides that operate through the inhibition of the ALS enzyme. Metsulfuron-methyl is particularly noted for its broad-spectrum control of broadleaf weeds in cereal crops like wheat at very low application rates. This compound is also widely used, especially for weed management in rice. Combination products containing both active ingredients can offer a wider spectrum of weed control. The choice between these two herbicides, or their combined use, will depend on the specific weed spectrum, the crop being treated, and the desired level of control. Further direct comparative studies would be beneficial to provide a more definitive recommendation for specific use cases.
References
Assessing Cross-Reactivity of Bensulfuron-methyl Antibodies in ELISA Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibodies for the detection of the sulfonylurea herbicide, bensulfuron-methyl, in Enzyme-Linked Immunosorbent Assay (ELISA) formats. The cross-reactivity of these antibodies with other structurally related compounds is a critical factor in the development of specific and reliable immunoassays. This document summarizes available experimental data to aid in the selection of the most suitable antibody for your research needs.
Performance Comparison of this compound Antibodies
The specificity of an antibody is paramount for accurate quantification of this compound, especially in complex matrices where related sulfonylurea herbicides may be present. The following table summarizes the cross-reactivity of a monoclonal antibody developed for this compound detection in an indirect competitive ELISA (icELISA) format.
| Compound | Chemical Structure | Cross-Reactivity (%) |
| This compound | (Structure not available) | 100 |
| Chlorsulfuron | (Structure not available) | <0.1 |
| Metsulfuron-methyl | (Structure not available) | <0.1 |
| Thifensulfuron-methyl | (Structure not available) | <0.1 |
| Nicosulfuron | (Structure not available) | <0.1 |
| Rimsulfuron | (Structure not available) | <0.1 |
| Triasulfuron | (Structure not available) | <0.1 |
| Azimsulfuron | (Structure not available) | <0.1 |
| Pyrazosulfuron-ethyl | (Structure not available) | <0.1 |
| Cinosulfuron | (Structure not available) | <0.1 |
Data sourced from a study developing a specific monoclonal antibody for this compound.
In a separate study focused on the development of an immunoassay for nicosulfuron, the cross-reactivity of their developed antibody with this compound was found to be negligible, highlighting the potential for high specificity among sulfonylurea herbicide antibodies[1].
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and comparing results. The following is a representative protocol for an indirect competitive ELISA (icELISA) for this compound detection.[2]
1. Reagents and Materials:
-
This compound standard
-
Anti-bensulfuron-methyl monoclonal antibody
-
Coating antigen (this compound conjugated to a carrier protein like OVA or BSA)
-
96-well microtiter plates
-
Coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBST: 0.01 M PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% gelatin in PBS)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
2. Assay Procedure:
-
Coating: Microtiter plates are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.[2]
-
Washing: Plates are washed three times with washing buffer.[2]
-
Blocking: The remaining protein-binding sites are blocked by adding blocking buffer and incubating for 1 hour at 37°C.[2]
-
Competitive Reaction: A mixture of the anti-bensulfuron-methyl antibody and either the standard solution or the sample is added to the wells. This mixture is incubated for 1 hour at 37°C. During this step, free this compound in the sample competes with the coating antigen for binding to the antibody.
-
Washing: The plates are washed again to remove unbound reagents.
-
Secondary Antibody Incubation: A secondary antibody, which binds to the primary antibody, is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Reaction: A substrate solution is added, which is converted by the enzyme on the secondary antibody to produce a colored product. The color development is allowed to proceed for a specific time.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Measurement: The absorbance is read at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Experimental Workflow and Principles
The following diagrams illustrate the key processes involved in the development and execution of a competitive ELISA for this compound.
Caption: Principle of Indirect Competitive ELISA for this compound.
Caption: Workflow for Monoclonal Antibody Production against this compound.
References
Evaluating Bensulfuron-Methyl: A Comparative Guide to Performance Across Diverse Soil Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the herbicide Bensulfuron-methyl, focusing on its performance across a variety of soil types. In the intricate landscape of crop protection, understanding the behavior of herbicides in different soil matrices is paramount for optimizing efficacy, ensuring crop safety, and minimizing environmental impact. This document presents a comparative analysis of this compound against common alternative herbicides, supported by experimental data on efficacy, degradation, and soil mobility. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and aid in research and development efforts.
Performance Comparison of this compound and Alternatives
The efficacy and environmental fate of this compound are intricately linked to the physical and chemical properties of the soil. Factors such as soil texture, organic matter content, pH, and microbial activity play a crucial role in its performance. The following tables summarize available quantitative data, offering a comparative perspective against other widely used herbicides in similar agricultural settings, primarily in rice cultivation.
Table 1: Efficacy (Weed Control Efficiency)
The weed control efficiency (WCE) is a critical measure of a herbicide's performance. The data below, collated from various field studies, demonstrates the efficacy of this compound and its alternatives against common weed species. It is important to note that efficacy can vary based on weed spectrum, application timing, and environmental conditions.
| Herbicide | Soil Type | Weed Control Efficiency (%) | Target Weeds | Source(s) |
| This compound | Not Specified | 80 - 92.2 | Sedges and broadleaf weeds | [1] |
| Clay Loam | Good | Complex weed flora | [2] | |
| This compound + Pretilachlor | Not Specified | 92.2 | Broad-spectrum | [1] |
| Sandy Loam | 73.1 - 74 | Grasses, broadleaf weeds, and sedges | [3] | |
| Pretilachlor | Not Specified | 74 | Grasses | [1] |
| Alluvial Soil | Good | General weeds in transplanted rice | ||
| Pyrazosulfuron-ethyl | Not Specified | 75.8 | Sedges and broadleaf weeds | |
| Sandy Clay Loam | >50 - 95 | Grass and sedge weeds | ||
| Penoxsulam | Clay Loam | Good | Complex weed flora | |
| Not Specified | 80 | General weeds in transplanted rice | ||
| Bispyribac-sodium | Not Specified | 83 | Broad-spectrum | |
| Alluvial Soil | Good | Broadleaf weeds and sedges |
Table 2: Degradation Half-life (DT50)
The persistence of a herbicide in the soil is a key environmental and agronomic consideration. The half-life (DT50), the time it takes for 50% of the initial concentration to degrade, is a standard measure of persistence. Degradation is influenced by both microbial and chemical processes, such as photodegradation.
| Herbicide | Soil Type | Degradation Type | Half-life (DT50) in Days | Source(s) |
| This compound | Vertisol | Photodegradation (Sunlight) | 23.1 | |
| Alluvial | Photodegradation (Sunlight) | 27.5 | ||
| Alfisol | Photodegradation (Sunlight) | 29.1 | ||
| Red Soil | Photodegradation (Sunlight) | 38.9 | ||
| Laterite | Photodegradation (Sunlight) | 33.8 | ||
| Pretilachlor | Not Specified | Microbial Degradation | 30.13 | |
| Pyrazosulfuron-ethyl | Field Soil (pH 8.2) | Microbial Degradation | 5.4 | |
| Non-sterile Soil | Microbial Degradation | 9.7 | ||
| Sterile Soil | Chemical Degradation | 16.9 | ||
| Penoxsulam | Flooded Rice Field Soils | Microbial Degradation | 2 - 13 | |
| Clay Loam | Microbial Degradation | 7.5 - 9.3 | ||
| Bispyribac-sodium | Loam Soil | Microbial Degradation | 12.8 - 14.5 | |
| Clay Loam | Microbial Degradation | 22.0 - 23.2 | ||
| Sandy Loam | Microbial Degradation | 23.3 - 25.2 | ||
| Loamy Sand | Microbial Degradation | 25.4 - 27.3 | ||
| Alluvial Soil | Microbial Degradation | 15.27 | ||
| Calcareous Soil | Microbial Degradation | 16.39 | ||
| Sandy Soil | Microbial Degradation | 17.82 |
Table 3: Soil Sorption Coefficients (Kd and Koc)
Soil sorption is a key process that influences a herbicide's mobility, bioavailability, and degradation. The soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are used to quantify the extent of sorption. Higher values generally indicate lower mobility.
| Herbicide | Soil Type | Kd (mL/g) | Koc (mL/g) | Source(s) |
| This compound | Not Specified | - | - | Data not available in a comparative format |
| Pretilachlor | Clay Loam | - | - | Data not available in a comparative format |
| Pyrazosulfuron-ethyl | Clay | 21.2 | 11.6 - 81.8 | |
| Silty Clay Loam | 7.9 | 11.6 - 81.8 | ||
| Kathalagere Soil | 5.45 - 9.52 | 1099.46 - 1436.12 | ||
| Mandya Soil | 5.45 - 9.52 | 1099.46 - 1436.12 | ||
| Mudigere Soil | 5.45 - 9.52 | 1099.46 - 1436.12 | ||
| Mangalore Soil | 5.45 - 9.52 | 1099.46 - 1436.12 | ||
| Penoxsulam | Not Specified | 0.14 - 5.05 | ~30 | |
| Bispyribac-sodium | Clay | 21.5 | 4.6 - 198.1 | |
| Silty Clay Loam | - | 4.6 - 198.1 | ||
| Alluvial Soil | 17.3 (at 25°C) | - |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies. The following sections outline the typical experimental protocols for evaluating herbicide performance in soil, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Herbicide Efficacy Evaluation
Objective: To determine the effectiveness of a herbicide in controlling target weeds under different soil conditions.
Methodology:
-
Site Selection and Plot Design: Field trials are conducted in locations with representative soil types and natural weed infestations. A randomized complete block design with multiple replications is typically used.
-
Treatments: Treatments include the herbicide being tested at various application rates, one or more standard alternative herbicides for comparison, and an untreated control.
-
Application: Herbicides are applied at a specified growth stage of the weeds and crop, using calibrated spray equipment to ensure uniform coverage.
-
Data Collection: Weed density and biomass are assessed at regular intervals after application. Weed control efficiency (WCE) is calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] * 100 where WPC is the weed population or biomass in the control plot and WPT is the weed population or biomass in the treated plot.
-
Crop Phytotoxicity: Any visible injury to the crop is recorded at regular intervals.
-
Yield Assessment: Crop yield is measured at harvest to determine the impact of weed control on productivity.
Herbicide Degradation in Soil (Aerobic and Anaerobic)
Objective: To determine the rate and pathway of herbicide degradation in soil under controlled laboratory conditions. This protocol is based on OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .
Methodology:
-
Soil Selection and Preparation: Representative soil samples are collected, sieved, and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Test Substance: The herbicide, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its field application rate.
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis: Soil samples are collected at various time intervals. The parent herbicide and its transformation products are extracted using appropriate solvents.
-
Quantification: The concentrations of the parent herbicide and its metabolites are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Mass Spectrometry (MS).
-
Data Analysis: The rate of degradation is determined, and the half-life (DT50) is calculated assuming first-order kinetics.
Herbicide Adsorption-Desorption in Soil
Objective: To determine the extent to which a herbicide binds to soil particles. This protocol is based on OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .
Methodology:
-
Soil and Herbicide Preparation: Several soil types with varying characteristics are used. A stock solution of the herbicide (often radiolabeled) is prepared in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil solution.
-
Adsorption Phase (Batch Equilibrium):
-
Known amounts of soil are placed in centrifuge tubes with the herbicide solution at different concentrations.
-
The tubes are shaken for a predetermined equilibrium time (typically 24-48 hours) at a constant temperature.
-
After equilibration, the tubes are centrifuged to separate the soil from the solution.
-
-
Analysis: The concentration of the herbicide remaining in the supernatant (solution) is measured. The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
Data Calculation: The soil-water distribution coefficient (Kd) is calculated for each concentration. The Freundlich or Langmuir isotherm models are often used to describe the adsorption behavior. The organic carbon-normalized sorption coefficient (Koc) is calculated using the formula: Koc = (Kd / % Organic Carbon) * 100
-
Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh herbicide-free CaCl₂ solution. The tubes are shaken again for the same equilibrium time, and the amount of herbicide desorbed from the soil into the solution is measured.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and relationships described, the following diagrams have been generated using Graphviz.
References
Comparative Analysis of Bensulfuron-methyl and Pyrazosulfuron-ethyl Tank Mixtures for Weed Management in Rice Cultivation
For Researchers, Scientists, and Agricultural Professionals
This guide provides an objective comparison of the herbicides Bensulfuron-methyl and Pyrazosulfuron-ethyl, focusing on their performance as individual agents and in tank mixtures for selective weed control in rice crops. The analysis is supported by experimental data to inform research and field application strategies.
Introduction and Chemical Profile
This compound and Pyrazosulfuron-ethyl are selective, systemic herbicides belonging to the sulfonylurea chemical family.[1][2] They are widely used in rice cultivation for the control of broadleaf weeds and sedges.[3][4] Both herbicides are absorbed by the roots and/or foliage of weeds and translocated to the meristematic tissues, where they exert their phytotoxic effects.[5] The rationale for combining these herbicides in tank mixtures is to broaden the spectrum of controlled weeds, thereby reducing weed competition and potentially increasing crop yield.
Mode of Action: Acetolactate Synthase (ALS) Inhibition
The primary mode of action for both this compound and Pyrazosulfuron-ethyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth. By blocking this pathway, the herbicides halt cell division and growth in susceptible weeds, leading to symptoms like chlorosis (yellowing) of new growth within days, followed by necrosis and eventual plant death. Rice plants are tolerant because they can rapidly metabolize the active ingredients into non-toxic compounds.
Caption: Mode of Action for Sulfonylurea Herbicides.
Performance Data and Efficacy
Tank mixtures, particularly those including a third herbicide to control grasses, demonstrate superior performance over single-herbicide applications. The combination of sulfonylureas with a grass-specific herbicide like Pretilachlor provides a broader spectrum of weed control.
Table 1: Comparative Weed Control Spectrum
| Herbicide/Mixture | Grasses | Sedges | Broadleaf Weeds |
| This compound | Poor | Good | Excellent |
| Pyrazosulfuron-ethyl | Fair | Excellent | Excellent |
| Tank Mixture (with Pretilachlor) | Excellent | Excellent | Excellent |
Source: Synthesized from multiple sources indicating this compound and Pyrazosulfuron-ethyl are primarily for sedge and broadleaf control, while combinations with graminicides like Pretilachlor are needed for grasses.
Table 2: Experimental Data on Bio-Efficacy in Transplanted Rice
The following data is from a field experiment comparing various herbicide combinations against a weedy check and a standard herbicide, Butachlor.
| Treatment | Weed Density (No./m²) | Weed Dry Matter (g/m²) | Weed Control Efficiency (%) | Grain Yield (t/ha) |
| Pretilachlor + this compound | 17.0 | 11.41 | 79.01 | 7.05 |
| Pretilachlor + Pyrazosulfuron-ethyl | 13.8 | 9.45 | 83.26 | 7.27 |
| Butachlor (Standard Check) | 18.4 | 12.83 | 71.12 | 6.74 |
| Weedy Check | 81.0 | 44.45 | 0.00 | 4.17 |
Data adapted from Bhat, M. A., et al. (2017). The study highlights that the combination of Pretilachlor with Pyrazosulfuron-ethyl resulted in the lowest weed density and dry matter, the highest weed control efficiency, and the highest grain yield. The combination with Pyrazosulfuron-ethyl slightly outperformed the one with this compound in this particular study.
Experimental Protocols
Reproducible and standardized protocols are essential for evaluating herbicide performance. Below are methodologies for field trials and tank-mix compatibility testing.
Field Trial Protocol for Herbicide Efficacy Evaluation
-
Experimental Design: Field experiments are typically laid out in a Randomized Complete Block Design (RCBD) with three or four replications to minimize the effects of soil variability.
-
Treatments: Treatments include the individual herbicides, their tank mixtures at specified doses, a standard check (e.g., Butachlor), a hand-weeded control, and a weedy (unweeded) control.
-
Plot Size and Crop Husbandry: Standard plot sizes (e.g., 5m x 4m) are used. Rice seedlings are transplanted at a standard spacing. Fertilization and irrigation follow local agricultural recommendations.
-
Herbicide Application: Herbicides are applied at a specified number of days after transplanting (DAT), typically as a pre-emergence or early post-emergence treatment. Application is done using a calibrated sprayer (e.g., knapsack sprayer) with a specific nozzle type to ensure uniform coverage.
-
Data Collection:
-
Weed Data: Weed density (number of weeds per unit area) and weed dry matter (biomass) are recorded at critical stages (e.g., 30 and 60 DAT) from randomly placed quadrats within each plot.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis) is performed at regular intervals after application, scored on a 0-10 scale.
-
Yield Data: Grain yield and straw yield are measured from a designated net plot area at harvest and are typically adjusted to a standard moisture content.
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.
Caption: Standard workflow for a field-based herbicide efficacy trial.
Tank Mixture Compatibility Test (Jar Test)
Before large-scale tank mixing, a simple "jar test" is crucial to ensure the physical compatibility of the products. Incompatibility can lead to the formation of precipitates or gels, which can clog sprayer nozzles and cause uneven application.
-
Gather Materials: Use a clean, clear glass jar with a lid (approx. 1 liter). Collect representative samples of the carrier (water) and all chemical products to be mixed.
-
Add Carrier: Fill the jar halfway with the carrier (water).
-
Follow Mixing Order (W-A-L-E-S): Add the products one at a time in the correct sequence, mixing thoroughly after each addition. The general order is:
-
W - Wettable powders (WP) and Water-dispersible granules (WDG) (like this compound and Pyrazosulfuron-ethyl formulations).
-
A - Agitate thoroughly.
-
L - Liquid flowables and suspensions.
-
E - Emulsifiable concentrates (EC).
-
S - Solutions and Surfactants (adjuvants).
-
-
Observe: After adding all components, secure the lid, shake vigorously, and let the mixture stand for 15-30 minutes.
-
Evaluate: Check for any signs of incompatibility, such as flakes, crystals, precipitates, gels, or separation into layers. If the mixture remains uniform, it is considered physically compatible.
Caption: Decision process for preparing a herbicide tank mixture.
Conclusion
Both this compound and Pyrazosulfuron-ethyl are effective sulfonylurea herbicides for controlling sedges and broadleaf weeds in rice. Experimental evidence demonstrates that their efficacy can be enhanced when used in a tank mixture, particularly with a herbicide that targets grassy weeds. The combination of Pretilachlor + Pyrazosulfuron-ethyl has been shown to provide excellent broad-spectrum weed control, leading to significant increases in grain yield compared to single-herbicide applications or weedy conditions. For optimal results, researchers and agricultural professionals must adhere to proper experimental protocols for evaluation and conduct compatibility tests before field application.
References
- 1. youtube.com [youtube.com]
- 2. This compound 10% WP: A Selective Systemic Herbicide for Weed Control [smagrichem.com]
- 3. Supply Herbicide Pyrazosulfuron-ethyl, Pyrazosulfuron-ethyl 10% WP, pyrazosulfuron ethyl, pyrazosulfuron ethyl herbicide, pyrazosulfuron herbicide, pyrazosulfuron weedicide, pyrazosulfuron ethyl technical, pesticide suppliers [essencechem.com]
- 4. Bensulfuron methyl herbicide how to use|News|Agripesticide [agripesticide.com]
- 5. This compound (Ref: DPX F5384) [sitem.herts.ac.uk]
A Comparative Guide to Method Validation for the Simultaneous Determination of Bensulfuron-Methyl and Mefenacet
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate and efficient quantification of active compounds is paramount. This guide provides a detailed comparison of two validated analytical methods for the simultaneous determination of the herbicides bensulfuron-methyl and mefenacet: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, a comparison of sample preparation techniques is presented to offer a comprehensive overview for method selection and development.
Comparison of Analytical Methods: HPLC-UVD vs. UPLC-MS/MS
The choice between HPLC-UVD and UPLC-MS/MS hinges on the specific requirements of the analysis, including sensitivity, selectivity, and available resources. Below is a summary of their performance characteristics based on published experimental data.
Table 1: Performance Comparison of HPLC-UVD and UPLC-MS/MS Methods
| Parameter | HPLC-UVD Method | UPLC-MS/MS Method |
| Linearity Range | 0.05 - 5.00 mg/L[1] | Not explicitly stated, but quantitation is performed using an external standard method. |
| Correlation Coefficient (r²) | > 0.9999[1] | > 0.99[2] |
| Limit of Detection (LOD) | Estimated: 0.01 mg/L* | This compound: 0.01 ng/g (in soil/sediment)[2] |
| Limit of Quantitation (LOQ) | 0.05 mg/L[1] | This compound: 0.02 mg/kg (in rice) Mefenacet: 0.01 mg/kg (in rice) |
| Recovery | 85.39% - 113.33% (in paddy water, soil, rice plant) | This compound: 77.7% - 91.5% (in rice) Mefenacet: 94.0% - 109.0% (in rice) |
| Relative Standard Deviation (RSD) | 0.91% - 10.24% | This compound: 2.9% - 8.5% (in rice) Mefenacet: 5.0% - 8.2% (in rice) |
| Selectivity | Good | Excellent |
| Instrumentation Cost | Lower | Higher |
| Throughput | Lower | Higher |
*Note: The LOD for the HPLC-UVD method was not explicitly stated in the primary reference. This value is an estimate based on typical performance for similar sulfonylurea herbicides analyzed by HPLC-UV.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of analytical methods. The following sections outline the experimental protocols for the HPLC-UVD and UPLC-MS/MS methods.
HPLC-UVD Method
This method is suitable for the analysis of this compound and mefenacet in paddy water, soil, and rice plant samples.
1. Sample Preparation:
-
Paddy Water: Extract with methylene chloride.
-
Soil: Extract with an alkaline mixed solution of acetonitrile-methylene chloride (1:1, v/v).
-
Rice Plant: Extract with alkaline methylene chloride followed by cleanup using a Florisil column.
2. Chromatographic Conditions:
-
Column: Stainless steel C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water-methanol (30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: Ultraviolet Detector (UVD) at 238 nm.
-
Quantification: External standard method.
UPLC-MS/MS Method
This method is highly sensitive and selective, making it ideal for trace residue analysis in complex matrices like rice.
1. Sample Preparation:
-
Homogenize rice samples in acetonitrile.
-
Concentrate the supernatant by drying under nitrogen.
-
Perform solid-phase extraction (SPE) cleanup using a PSA (primary secondary amine) cartridge.
2. UPLC-MS/MS Conditions:
-
The specific UPLC and MS/MS parameters such as the column, mobile phase gradient, and mass transitions are typically optimized for the specific instrument. Quantification is performed using an external standard method.
Sample Preparation: A Critical Step
The efficiency of sample preparation significantly impacts the accuracy and reliability of the final results. While the HPLC-UVD method described utilizes traditional liquid-liquid extraction, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a more streamlined and efficient alternative, particularly for a large number of samples.
Table 2: Comparison of Sample Preparation Methods
| Feature | Liquid-Liquid Extraction (as in HPLC-UVD method) | QuEChERS Method |
| Solvent Consumption | High | Low |
| Time per Sample | Longer | Shorter |
| Labor Intensity | High | Low |
| Matrix Effect Removal | Dependent on solvent and cleanup steps | Generally effective with dSPE cleanup |
| Applicability | Specific to matrices | Broadly applicable to various matrices |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict the experimental workflows for both the sample preparation and the subsequent analytical determination.
Caption: General experimental workflow for the determination of this compound and mefenacet.
Conclusion
Both HPLC-UVD and UPLC-MS/MS are robust methods for the simultaneous determination of this compound and mefenacet. The HPLC-UVD method is a cost-effective and reliable option with good sensitivity for many applications. However, for analyses requiring higher sensitivity and selectivity, especially in complex matrices, the UPLC-MS/MS method is superior. The choice of sample preparation method also plays a critical role in the overall efficiency and effectiveness of the analysis, with the QuEChERS method offering significant advantages in terms of speed and simplicity. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate method for their specific analytical needs.
References
A Comparative Analysis of Bensulfuron-methyl and Pretilachlor in Combination Versus Standalone Application for Weed Management in Transplanted Rice
A comprehensive review of the synergistic effects and enhanced weed control spectrum of the herbicide combination.
The combination of bensulfuron-methyl and pretilachlor as a pre-emergence herbicide application in transplanted rice has demonstrated superior efficacy in controlling a broad spectrum of weeds compared to the standalone application of either herbicide. This guide provides a detailed comparison of the combination's performance, supported by experimental data, to assist researchers and agricultural scientists in making informed decisions for effective weed management strategies.
The synergistic action of these two herbicides results in a wider range of weed control, targeting grasses, sedges, and broadleaf weeds simultaneously.[1][2][3][4][5] this compound is particularly effective against sedges and broadleaf weeds, while pretilachlor provides excellent control of annual grasses. This complementary action is crucial for managing the diverse weed flora typically found in rice paddies.
Quantitative Performance Analysis
The following tables summarize the key performance indicators from various studies, comparing the combination of this compound and pretilachlor with their standalone applications and other weed control methods.
Table 1: Weed Control Efficacy (%)
| Treatment | Dosage (g a.i./ha) | 30 DAT | 60 DAT | 90 DAT |
| This compound + Pretilachlor | 60 + 600 | 73.13 | 33.61 | 43.92 |
| This compound + Pretilachlor | 60 + 600 | 74 | 49.4 | 42.9 |
| This compound (standalone) | 60 | - | - | - |
| Pretilachlor (standalone) | 600 | - | - | - |
| Hand Weeding (twice) | - | - | - | - |
| Weedy Check | - | 0 | 0 | 0 |
DAT: Days After Transplanting. Data sourced from multiple studies.
Table 2: Weed Dry Weight (g/m²)
| Treatment | Dosage (g a.i./ha) | 30 DAT | 60 DAT | 90 DAT |
| This compound + Pretilachlor | 60 + 600 | 7.27 | 19.69 | 27.47 |
| This compound + Pretilachlor | 60 + 600 | 8.13 | 21.3 | 26.9 |
| This compound (standalone) | 60 | - | - | - |
| Pretilachlor (standalone) | 600 | - | - | - |
| Hand Weeding (twice) | - | - | - | - |
| Weedy Check | - | 27.07 | - | 48.98 |
DAT: Days After Transplanting. Data sourced from multiple studies.
Table 3: Rice Grain Yield (q/ha)
| Treatment | Dosage (g a.i./ha) | Grain Yield (q/ha) | % Increase over Weedy Check |
| This compound + Pretilachlor | 60 + 600 | 48.63 | 19.7 |
| This compound + Pretilachlor | 60 + 600 | 45.64 | 11.9 |
| This compound (standalone) | 60 | - | - |
| Pretilachlor (standalone) | 600 | - | - |
| Hand Weeding (twice) | - | - | - |
| Weedy Check | - | 40.63 | 0 |
q/ha: quintals per hectare. Data sourced from multiple studies.
Experimental Protocols
The data presented is based on field experiments conducted on transplanted rice. A generalized experimental protocol is outlined below.
Experimental Design: Randomized block design with multiple replications.
Treatments:
-
Pre-emergence application of this compound 0.6% + Pretilachlor 6% GR at varying dosages (e.g., 60g/ha + 600 g/ha).
-
Standalone pre-emergence application of this compound.
-
Standalone pre-emergence application of Pretilachlor.
-
Hand weeding at specific intervals (e.g., 20 and 40 DAT).
-
Untreated weedy check.
Application: Herbicides are typically applied as granules mixed with sand for uniform broadcasting in the field with standing water, usually within 3-8 days after transplanting (DAT).
Data Collection:
-
Weed density and dry weight are recorded at various intervals (e.g., 30, 60, and 90 DAT) using quadrats.
-
Weed control efficiency is calculated based on the reduction in weed dry weight compared to the weedy check.
-
Crop phytotoxicity is visually assessed.
-
Rice grain yield and straw yield are recorded at harvest.
Mode of Action
The enhanced efficacy of the combination stems from the distinct modes of action of the two herbicides.
Caption: Distinct modes of action of this compound and Pretilachlor.
This compound belongs to the sulfonylurea class of herbicides and acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in weeds. This leads to the cessation of cell division and eventual death of susceptible weeds, particularly sedges and broadleaf species. Pretilachlor, a chloroacetamide herbicide, primarily inhibits cell division and elongation by disrupting lipid and protein synthesis in grassy weeds. The combination of these two mechanisms results in a broad-spectrum and robust weed control.
Experimental Workflow
The typical workflow for evaluating the efficacy of these herbicide treatments is depicted below.
Caption: Standard experimental workflow for herbicide efficacy trials.
Conclusion
The combination of this compound and pretilachlor consistently provides superior weed control in transplanted rice compared to standalone applications. This is attributed to their complementary and synergistic modes of action, which effectively manage a wider spectrum of weeds, including grasses, sedges, and broadleaf species. The application of this combination has been shown to significantly reduce weed density and dry matter, leading to higher grain yields without any significant phytotoxicity to the rice crop. Therefore, the use of this compound in combination with pretilachlor is a highly effective and recommended strategy for integrated weed management in transplanted rice cultivation.
References
Unearthing Efficacy: Correlating Bensulfuron-methyl Soil Concentration with Herbicidal Activity
A Comparative Guide for Researchers and Drug Development Professionals
Bensulfuron-methyl, a selective systemic herbicide belonging to the sulfonylurea family, is widely utilized for the management of broadleaf weeds and sedges in crops, particularly in rice cultivation.[1][2] Its efficacy is intrinsically linked to its concentration in the soil, where it is absorbed by the roots and foliage of target weeds.[1] This guide provides a comprehensive comparison of this compound's herbicidal activity at various soil concentrations, supported by experimental data. It further details the experimental protocols for assessing its soil concentration and herbicidal effects, offering a valuable resource for researchers in weed science and herbicide development.
Performance Snapshot: this compound vs. Alternatives
The herbicidal activity of this compound is contingent on the applied dose, weed species, and soil conditions. The following tables summarize quantitative data from various studies, offering a comparative look at its performance.
Table 1: Efficacy of this compound at Various Application Rates
| Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Target Weeds | Crop | Reference |
| 30 | 80.0 | Total weeds | Wet direct-sown rice | [3] |
| 40 | - | Total weeds | Wet direct-sown rice | [3] |
| 50 | - | Total weeds | Wet direct-sown rice | |
| 60 | 90.0 | Total weeds | Wet direct-sown rice | |
| 100 | - | Weeds in rice | Rice | |
| 200 | - | Weeds in rice | Rice |
Table 2: Comparative Efficacy of this compound and Other Herbicides
| Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Crop | Reference |
| This compound | 60 | 90.0 | Wet direct-sown rice | **** |
| This compound + Pretilachlor | 50 + 450 | 92.2 | Wet direct-sown rice | |
| Pretilachlor | 600 | 74.0 | Wet direct-sown rice | |
| Pyrazosulfuron-ethyl | 20 | 75.8 | Wet direct-sown rice | |
| This compound + Pretilachlor | 60 + 600 | 74.0 (at 30 DAT), 49.4 (at 60 DAT), 42.9 (at 90 DAT) | Transplanted rice | **** |
| Hand Weeding | Twice | - | Transplanted rice |
Table 3: Impact of this compound Soil Residue on Sensitive Plants
| Soil Concentration (µg/kg) | Plant Species | Effect | Reference |
| >50 | Cucumber | Significant inhibition of growth and photosynthetic capacity. | |
| 100 | Soybean | Reduction in shoot length, root length, and biomass. | |
| 300 | Soybean | Further reduction in growth parameters. | |
| 500 | Soybean | Significant reduction in growth parameters. | |
| 100 | Peanut | Reduction in shoot length, root length, and biomass. | |
| 300 | Peanut | Further reduction in growth parameters. | |
| 500 | Peanut | Significant reduction in growth parameters. |
Understanding the Mechanism of Action
This compound's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth. By blocking ALS, this compound effectively halts cell division and growth in susceptible plants, leading to their eventual death.
Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis and plant growth.
Experimental Protocols
Accurate correlation of soil concentration with herbicidal activity relies on robust experimental methodologies. Below are detailed protocols for both the analysis of this compound in soil and the bioassay for assessing its herbicidal effect.
Protocol 1: Determination of this compound in Soil by LC-MS/MS
This protocol is based on established methods for the quantitative analysis of this compound residues in soil.
-
Sample Preparation and Extraction:
-
Collect representative soil samples from the treated area.
-
Air-dry the soil samples and sieve them through a 2 mm mesh.
-
Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile:water, 80:20 v/v).
-
Vortex the mixture for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.
-
-
Clean-up (if necessary):
-
For soils with high organic matter, a solid-phase extraction (SPE) clean-up step may be required.
-
Pass the combined supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.
-
Elute the analyte with a suitable solvent (e.g., acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Transitions: Monitor for the specific precursor-to-product ion transitions for this compound (e.g., m/z 411 -> 148.9 for quantification and m/z 411 -> 182.1 for confirmation).
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to a calibration curve prepared from certified reference standards.
-
Protocol 2: Soil Bioassay for Herbicidal Activity
This protocol outlines a general procedure for conducting a bioassay to determine the herbicidal effects of this compound in soil.
-
Soil Preparation:
-
Prepare a series of soil samples with varying concentrations of this compound. This can be achieved by thoroughly mixing a stock solution of the herbicide with a known weight of herbicide-free soil.
-
Include a control group with untreated soil.
-
-
Planting:
-
Fill pots of a uniform size with the prepared soil samples.
-
Select a sensitive indicator plant species (e.g., cucumber, soybean, or a specific weed species).
-
Sow a predetermined number of seeds in each pot at a consistent depth.
-
-
Growth Conditions:
-
Maintain the pots in a controlled environment (greenhouse or growth chamber) with consistent temperature, light, and humidity.
-
Water the pots as needed to maintain adequate soil moisture.
-
-
Data Collection and Analysis:
-
After a specified growth period (e.g., 14-21 days), harvest the plants.
-
Measure various growth parameters, such as shoot height, root length, and fresh/dry biomass.
-
Calculate the percent inhibition for each treatment compared to the control.
-
Dose-response curves can be generated by plotting the percent inhibition against the soil concentration of this compound to determine values such as the ED50 (the effective dose that causes a 50% reduction in a measured parameter).
-
Caption: Workflow for correlating soil concentration with herbicidal activity.
Factors Influencing Efficacy in Soil
The relationship between this compound concentration and its herbicidal activity is not static and is influenced by several soil properties:
-
Soil pH: The persistence and availability of sulfonylurea herbicides like this compound are significantly affected by soil pH. They tend to be more persistent and available for plant uptake in higher pH (alkaline) soils. Conversely, hydrolysis is faster under acidic conditions.
-
Organic Matter: Soil organic matter can adsorb herbicide molecules, reducing their availability for plant uptake. Therefore, higher application rates may be needed in soils with high organic content to achieve the same level of weed control.
-
Soil Microorganisms: Microbial degradation is a key process in the dissipation of this compound from soil. The composition and activity of the soil microbial community can therefore influence the herbicide's persistence and long-term efficacy.
References
Bensulfuron-Methyl in Agricultural Alkaline Soils: A Comparative Guide to Its Field Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the field behavior of bensulfuron-methyl in agricultural alkaline soils with alternative herbicides. The data presented is compiled from various field and laboratory studies to offer an objective overview of its efficacy, environmental fate, and microbial interactions.
Executive Summary
This compound, a sulfonylurea herbicide, is widely utilized for broadleaf weed control in various crops. Its performance and environmental behavior are significantly influenced by soil pH. In alkaline soils (pH > 7), the dissipation of this compound is generally slower compared to acidic or neutral soils, which can lead to longer persistence and potential for carryover injury to subsequent sensitive crops. This guide compares the field performance of this compound with other sulfonylurea herbicides and herbicides from different chemical classes, such as acetamides and triazines, in alkaline soil conditions.
Comparative Performance Data
The following tables summarize quantitative data from various studies on the dissipation, mobility, and efficacy of this compound and alternative herbicides in alkaline soils.
Table 1: Dissipation of Herbicides in Alkaline Soils (Field and Laboratory Studies)
| Herbicide | Chemical Class | Soil Type | Soil pH | DT50 (days) | Study Conditions |
| This compound | Sulfonylurea | Yellow fluvo-aquic soil | Not specified | 129 | Field |
| This compound | Sulfonylurea | Paddy soil | Not specified | Half-life reduced with microbial inoculation | Field |
| Imazosulfuron | Sulfonylurea | Paddy soil | Not specified | 18.5 (aerobic, 1st phase), 44.1 (aerobic, 2nd phase), 9.8 (anaerobic) | Laboratory |
| Chlorsulfuron | Sulfonylurea | Silty clay loam | 8.0 | 87.5 | Not specified |
| Chlorsulfuron | Sulfonylurea | Sandy soil | 7.4 | 124 | Not specified |
| Acetochlor | Acetamide | Not specified | Not specified | 10.11 - 12.4 | Field |
| Atrazine | Triazine | Silt loam | > 7.2 | > 60 | Field |
| Atrazine | Triazine | Hartsells fine sandy loam | > 7.0 | Persistence increased by 9-13 days per unit pH increase | Field |
| Atrazine | Triazine | Decatur silt loam | > 7.0 | Persistence increased by 29 days per unit pH increase | Field |
DT50 (Dissipation Time 50%): Time taken for 50% of the initial herbicide concentration to dissipate.
Table 2: Mobility of this compound in Alkaline Soil
| Herbicide | Application Rate | Irrigation | Maximum Concentration Depth | Time to Reach Max Concentration |
| This compound | 200 g/ha & 5 kg/ha | High (945 mm) | 35 cm | 8-10 days |
| This compound | 200 g/ha & 5 kg/ha | Low (405 mm) | 35 cm | 18-25 days |
Table 3: Efficacy of this compound and Alternatives
| Herbicide/Treatment | Target Weeds | Weed Control Efficiency (%) | Crop |
| This compound (60 g/ha) | Sedges and broadleaf weeds | 90.0 | Wet direct-sown summer rice |
| This compound (50 g/ha) + Pretilachlor (450 g/ha) | Sedges and broadleaf weeds | 92.2 | Wet direct-sown summer rice |
| Pretilachlor | Sedges and broadleaf weeds | 74.0 | Wet direct-sown summer rice |
| Pyrazosulfuron-ethyl | Sedges and broadleaf weeds | 75.8 | Wet direct-sown summer rice |
| Acetochlor (0.5 L/fed) + one hoeing | Annual weeds | High reduction in fresh weight | Maize |
| Acetochlor (1.0 L/fed) | Annual weeds | High reduction in fresh weight | Maize |
Effects on Soil Microbial Communities
Field and laboratory studies indicate that this compound can have transient effects on soil microbial communities.
-
This compound: At normal field application rates, it has been observed to have no significant effect on the total number of bacteria but can decrease nitrification activity. Compared to cinosulfuron, this compound showed potential for higher toxicity to soil heterotrophic microorganisms, but generally at concentrations much higher than typical agricultural use[1].
-
Cinosulfuron: At normal field application rates, it did not affect the total number of bacteria and nitrifiers or soil respiration activity, but did decrease nitrification activity[1].
-
Atrazine: Long-term application of atrazine has been shown to induce changes in the soil microbial population. Some studies have reported an increase in microbial biomass after atrazine treatment, suggesting that some microorganisms can adapt and utilize it as a nutrient source.
Experimental Protocols
Field Study of this compound Behavior in Alkaline Soil
-
Objective: To determine the available fraction and mobility of this compound in an agricultural alkaline soil (pH 8.5) in Southern Spain.
-
Experimental Design: Field plots were established, and this compound was applied at two rates: 200 g/ha and 5 kg/ha .
-
Sampling:
-
Soil Samples: Upper soil layer samples were collected at various time intervals.
-
Soil Solution: Soil solution was sampled at a depth of 35 cm using metallic samplers and ceramic suction porous cups.
-
-
Irrigation Regimes: Two different irrigation levels were applied: high (945 mm) and low (405 mm).
-
Analytical Method: The concentration of this compound in soil and water samples was determined using appropriate analytical techniques (details not specified in the abstract).
-
Data Analysis: The experimental data was interpreted using the mathematical model FOCUSPELMO 1.1.1.
Laboratory Study on Herbicide Dissipation
-
Objective: To determine the dissipation rate (DT50) of herbicides in different soil types under controlled laboratory conditions.
-
Experimental Setup: Soil samples with known characteristics (pH, organic matter content, texture) are incubated in controlled environmental chambers.
-
Herbicide Application: A known concentration of the herbicide is applied to the soil samples.
-
Incubation: Samples are maintained at a constant temperature and moisture level.
-
Sampling: Sub-samples are taken at regular intervals over a period of time.
-
Extraction and Analysis: The herbicide is extracted from the soil using a suitable solvent, and the concentration is quantified using techniques like High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The dissipation kinetics are determined by plotting the herbicide concentration against time, and the DT50 is calculated.
Visualizations
Caption: Experimental workflow for a field study on herbicide behavior.
Caption: Dissipation pathways of this compound in alkaline soil.
References
Safety Operating Guide
Proper Disposal of Bensulfuron-methyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of bensulfuron-methyl, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, chemical-resistant gloves, and a lab coat.[1] Handle this compound in a well-ventilated area to avoid inhalation of dust.[1][2] In case of a spill, prevent the material from entering drains or waterways.[1][2] Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to all applicable federal, state/provincial, and local regulations. Never dispose of this chemical down the drain or into any sewer system.
Waste Chemical Disposal:
-
Characterization: Unused or waste this compound is considered a hazardous waste.
-
Containment: Place the waste chemical in a clearly labeled, sealed container that is in good condition.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal at an approved waste disposal facility.
Empty Container Disposal:
Empty containers of this compound must be properly decontaminated before disposal to remove residual chemicals.
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (such as water) at least three times.
-
Rinsate Collection: Collect all rinsate from the cleaning process. This rinsate is considered hazardous waste and must be collected and disposed of in the same manner as the waste chemical.
-
Container Puncturing: After triple-rinsing, puncture the container to prevent reuse.
-
Final Disposal: The cleaned and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, or by incineration if permitted by state and local authorities.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key ecotoxicological data for this compound, highlighting its environmental impact and underscoring the importance of proper disposal.
| Parameter | Value | Species | Reference |
| 96 hr LC50 (Lethal Concentration, 50%) | > 450 mg/L | Rainbow trout, Bluegill sunfish | |
| 48 hr EC50 (Effective Concentration, 50%) | > 150 mg/L | Daphnia (water flea) | |
| 72 hr EC50 (Effective Concentration, 50%) | 2.0 mg/L | Algae | |
| Acute oral LD50 (Lethal Dose, 50%) | > 5000 mg/kg | Rat (male) |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its containers.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Bensulfuron-methyl
Essential protocols for the safe handling and disposal of Bensulfuron-methyl, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for working with this compound, a sulfonylurea herbicide. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE, categorized by the area of protection.
| Body Part | Personal Protective Equipment | Material/Type Recommendation | Key Considerations |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber | While specific breakthrough data for this compound is not readily available, nitrile and butyl gloves generally offer good resistance to a wide range of chemicals. Always inspect gloves for tears or punctures before use. Double-gloving can provide an additional layer of protection. |
| Eyes | Safety goggles | Chemical splash goggles | Must provide a complete seal around the eyes to protect against dust particles and potential splashes. |
| Respiratory | Air-purifying respirator (APR) with cartridges | NIOSH-approved respirator with N, R, or P-series particulate filters. A P100 (HEPA) filter is recommended for fine dusts. | For situations with potential for significant aerosolization, a Powered Air-Purifying Respirator (PAPR) may be necessary. Ensure proper fit testing of respirators.[1][2] |
| Body | Lab coat or coveralls | Long-sleeved, preferably disposable or dedicated for herbicide work | Should be worn over personal clothing to prevent contamination.[3] |
| Feet | Closed-toe shoes | Chemical-resistant shoe covers or boots | To be worn over regular footwear to prevent contamination of personal shoes.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing contamination and ensuring safety. The following workflow outlines the key steps for working with this compound.
Decontamination and Disposal Protocol
Proper decontamination and disposal are critical to prevent the spread of contamination.
Decontamination of Surfaces and Equipment:
-
Gross Decontamination: Physically remove any visible powder residue using a dampened absorbent material. Avoid dry sweeping, which can generate dust.
-
Wash: Wash the contaminated surface or equipment with a laboratory detergent and water.[5]
-
Rinse: Thoroughly rinse with water.
-
Final Rinse: For sensitive equipment, a final rinse with deionized water may be appropriate.
Disposal of Contaminated Materials:
All disposable items that have come into contact with this compound, including gloves, disposable lab coats, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Container Rinsing: Triple rinse empty this compound containers with a suitable solvent (e.g., water, if the formulation is water-soluble). The rinsate should be collected and treated as hazardous waste.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Do not pour any waste down the drain.
By adhering to these stringent safety protocols, researchers can confidently handle this compound while prioritizing their safety and maintaining a secure and compliant laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity and quality of scientific research.
References
- 1. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 2. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 3. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 4. CCOHS: Pesticides - Working Safely [ccohs.ca]
- 5. maine.gov [maine.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
